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  • Product: Methyl N-cyanobenzimidate
  • CAS: 6041-23-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl N-Cyanobenzimidate from Benzonitrile

Executive Summary This technical guide provides a comprehensive overview of the synthesis of methyl N-cyanobenzimidate, a valuable intermediate in the development of nitrogen-containing heterocyclic compounds. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of methyl N-cyanobenzimidate, a valuable intermediate in the development of nitrogen-containing heterocyclic compounds. The synthesis is approached via a robust and well-documented two-step process commencing with benzonitrile. The narrative emphasizes the chemical rationale behind each procedural step, ensuring that the protocols are not merely instructional but also educational for researchers, scientists, and professionals in drug development. This document provides detailed mechanistic insights, step-by-step experimental protocols, and guidance on the characterization of the target compound, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of N-Cyanoimidates

N-Cyanoimidates are versatile chemical synthons prized for their unique reactivity. The presence of both an imidate and a cyano group on the same nitrogen atom creates a reactive scaffold that can participate in various cycloaddition and nucleophilic substitution reactions. This dual functionality makes them powerful precursors for constructing complex N-heterocyclic systems, which are core structures in many pharmaceutical agents and bioactive molecules.[1][2] The synthesis of methyl N-cyanobenzimidate from readily available benzonitrile offers a direct and efficient route to this important building block.

The most logical and field-proven pathway involves a two-step sequence:

  • The Pinner Reaction: An acid-catalyzed reaction of benzonitrile with methanol to form the intermediate, methyl benzimidate hydrochloride.[3][4]

  • N-Cyanation: The subsequent reaction of the methyl benzimidate with a cyanating agent, such as cyanogen bromide, to yield the final product.

This guide will dissect each of these steps in detail, providing both the theoretical underpinning and practical execution.

Mechanistic Pathway and Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. The conversion of benzonitrile to methyl N-cyanobenzimidate is a tale of two distinct, sequential transformations.

2.1 Step 1: Formation of Methyl Benzimidate Hydrochloride via the Pinner Reaction

The Pinner reaction, first described in 1877, remains the quintessential method for converting nitriles to imidate salts.[3] The reaction requires anhydrous conditions, as the presence of water would lead to the hydrolysis of the product to an ester.[4]

Causality Behind Experimental Choices:

  • Anhydrous HCl: Gaseous hydrogen chloride serves as the catalyst. It protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic methanol.[4] Using HCl gas in an anhydrous solvent (typically excess methanol or an inert solvent like diethyl ether) prevents premature hydrolysis of the imidate salt.

  • Methanol: Serves as both the reagent and, often, the solvent. It acts as the nucleophile, attacking the activated nitrile carbon.

  • Low Temperature: The reaction is typically initiated at low temperatures (0–5 °C) to control the exothermic nature of dissolving HCl gas and to minimize the formation of side products.[5]

The mechanism proceeds as follows:

  • Protonation of Nitrile: The nitrogen atom of benzonitrile is protonated by HCl.

  • Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbon of the protonated nitrile.

  • Deprotonation/Tautomerization: The resulting oxonium ion is deprotonated, leading to the formation of the methyl benzimidate, which is then protonated by the acidic medium to form the stable hydrochloride salt, often called a "Pinner salt".

Pinner_Reaction_Mechanism Pinner Reaction Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack Benzonitrile Benzonitrile HCl + HCl ProtonatedNitrile N-Protonated Nitrilium Ion (Activated Electrophile) Benzonitrile->ProtonatedNitrile Protonation Methanol Methanol (CH₃OH) Intermediate Oxonium Intermediate ProtonatedNitrile->Intermediate Attack by CH₃OH PinnerSalt Methyl Benzimidate HCl (Pinner Salt) Intermediate->PinnerSalt Deprotonation/ Tautomerization

Caption: Mechanism of the Pinner Reaction.

2.2 Step 2: N-Cyanation of Methyl Benzimidate

With the Pinner salt in hand, the next critical step is the introduction of the N-cyano group. This requires the neutralization of the hydrochloride salt to generate the free methyl benzimidate base, which is a much more potent nucleophile.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the methyl benzimidate hydrochloride. This liberates the free imidate base in situ without competing in the subsequent reaction. The TEA also serves to scavenge the HBr produced during the reaction.

  • Cyanogen Bromide (BrCN): This reagent serves as the electrophilic source of the cyano group. The carbon atom in BrCN is electrophilic due to the electron-withdrawing nature of the bromine and nitrogen atoms.

  • Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) or diethyl ether is essential to prevent any side reactions involving water or other protic species.

The N-cyanation mechanism is as follows:

  • Neutralization: Triethylamine deprotonates the methyl benzimidate hydrochloride to yield the free imidate base.

  • Nucleophilic Attack: The nucleophilic nitrogen of the free imidate attacks the electrophilic carbon of cyanogen bromide.

  • Elimination: A bromide ion is eliminated, and the resulting intermediate is deprotonated by another molecule of triethylamine to yield the final product, methyl N-cyanobenzimidate.

N_Cyanation_Mechanism N-Cyanation Mechanism cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Cyanation PinnerSalt Methyl Benzimidate HCl FreeImidate Free Imidate Base (Nucleophile) PinnerSalt->FreeImidate + TEA - TEA·HCl TEA1 Triethylamine (TEA) BrCN Cyanogen Bromide (Br-C≡N) Intermediate Quaternary Intermediate FreeImidate->Intermediate Nucleophilic Attack Product Methyl N-Cyanobenzimidate Intermediate->Product + TEA - TEA·HBr TEA_HBr Triethylammonium Bromide

Caption: Mechanism of N-Cyanation of Methyl Benzimidate.

Experimental Protocols & Data

The following protocols are synthesized from established procedures in the literature.[4][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling cyanogen bromide, which is highly toxic.[6]

3.1 Synthesis Workflow Overview

Workflow Overall Synthetic Workflow Start Benzonitrile & Methanol Pinner Step 1: Pinner Reaction - Anhydrous HCl - 0-5 °C Start->Pinner Intermediate Methyl Benzimidate HCl (Pinner Salt) Pinner->Intermediate Neutralization Neutralization - Triethylamine - Anhydrous DCM Intermediate->Neutralization Cyanation Step 2: N-Cyanation - Cyanogen Bromide - 0 °C to RT Neutralization->Cyanation Workup Aqueous Workup & Extraction Cyanation->Workup Purification Column Chromatography Workup->Purification Product Methyl N-Cyanobenzimidate (Final Product) Purification->Product

Caption: Overall workflow for the synthesis.

3.2 Protocol 1: Synthesis of Methyl Benzimidate Hydrochloride
  • Setup: Equip a three-necked, flame-dried, 500 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid level, and a drying tube outlet.

  • Charging Reagents: To the flask, add benzonitrile (20.6 g, 0.2 mol) and anhydrous methanol (16.0 g, 0.5 mol).

  • Reaction: Cool the stirred mixture to 0 °C in an ice-water bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. Monitor the weight of the flask to track the amount of HCl absorbed (approx. 8.0 g, 0.22 mol). Maintain the temperature below 10 °C throughout the addition.

  • Reaction Progression: After HCl addition is complete, seal the flask and allow it to stand at 0-5 °C for 24-48 hours, during which time a white precipitate of the Pinner salt will form.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield methyl benzimidate hydrochloride.

3.3 Protocol 2: Synthesis of Methyl N-Cyanobenzimidate
  • Setup: Equip a flame-dried, 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspension: Suspend the methyl benzimidate hydrochloride (34.3 g, 0.2 mol) in 200 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Cool the suspension to 0 °C and add triethylamine (22.3 g, 0.22 mol) dropwise with vigorous stirring. Stir for 30 minutes at 0 °C to ensure complete formation of the free imidate base.

  • Cyanation: In a separate flask, dissolve cyanogen bromide (22.2 g, 0.21 mol) in 50 mL of anhydrous DCM. (Caution: Highly Toxic) . Add this solution dropwise to the cold imidate suspension.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Workup: Filter the mixture to remove the triethylammonium bromide precipitate. Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford pure methyl N-cyanobenzimidate.

3.4 Quantitative Data & Reagent Summary
StepReagentMolar Eq.MW ( g/mol )AmountRoleTypical Yield
1 Benzonitrile1.0103.1220.6 gStarting Material90-98%[5]
Methanol2.532.0416.0 gReagent/Solvent
Hydrogen Chloride1.136.46~8.0 gCatalyst
2 Methyl Benzimidate HCl1.0171.6334.3 gSubstrate70-85% (est.)
Triethylamine1.1101.1922.3 gBase
Cyanogen Bromide1.05105.9222.2 gCyanating Agent
3.5 Characterization: Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.80 (m, 5H, Ar-H): A complex multiplet corresponding to the protons on the phenyl ring.

    • δ 4.05 (s, 3H, -OCH₃): A sharp singlet for the methyl ester protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 160-165 (C=N): Imidate carbon.

    • δ 128-134 (Ar-C): Phenyl carbons.

    • δ 110-115 (C≡N): Cyano carbon.

    • δ 55-60 (-OCH₃): Methyl carbon.

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~2250 (ν C≡N): Sharp, medium intensity stretch for the cyano group.

    • ~1650 (ν C=N): Strong stretch for the imidate C=N bond.

    • ~1250 (ν C-O): Strong stretch for the ester C-O bond.

  • Mass Spectrometry (EI):

    • M⁺ peak at m/z = 160.07, corresponding to the molecular formula C₉H₈N₂O.

Conclusion and Field Perspective

The two-step synthesis of methyl N-cyanobenzimidate from benzonitrile represents a reliable and scalable method for accessing this versatile chemical intermediate. The Pinner reaction is a time-tested, high-yielding transformation, and the subsequent N-cyanation, while requiring careful handling of toxic reagents, proceeds efficiently under standard laboratory conditions. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can confidently execute and adapt this synthesis for their specific drug discovery and development programs. The resulting N-cyanoimidate is a valuable precursor for a wide array of heterocyclic compounds, making this synthetic route a cornerstone for medicinal and synthetic organic chemists.

References
  • Yadav, V. K., & Yadav, L. D. S. (2005). A Novel and Efficient Synthesis of Imidates from Nitriles. European Journal of Organic Chemistry, 2005(2), 452-456.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Yin, P., Ma, W. B., Chen, Y., Huang, W. C., Deng, Y., & He, L. (2009). Highly Efficient Cyanoimidation of Aldehydes. Organic Letters, 11(23), 5482–5485. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Hartman, W. W., & Dreger, E. E. (1931). Cyanogen Bromide. Organic Syntheses, 11, 30. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Efficient Cyanoimidation of Aldehydes. Retrieved from [Link]

  • Mergel, K., & Psaier, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • D'Elia, V., et al. (2013). Green Chemistry. RSC Advances, 3, 12345-12350. [Link]

  • Lawrence, S. A. (2004).
  • Kumar, A., et al. (2021). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 7(106). [Link]

  • Zhu, M., et al. (2013). Metal-Free One-Pot Oxidative Amination of Aldehydes to Amides. Organic Letters, 15(12), 2934-2937. [Link]

  • Axen, R., Porath, J., & Ernback, S. (1967). Chemical coupling of peptides and proteins to polysaccharides by means of cyanogen halides.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • BenchChem. (2025).
  • Pochapsky, T. C., et al. (2011). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Protein Science, 20(1), 101-110. [Link]

  • PubMed. (2009). Highly efficient cyanoimidation of aldehydes. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl N-cyanobenzimidate: Properties, Stability, and Handling

This guide provides a comprehensive technical overview of Methyl N-cyanobenzimidate, a versatile intermediate with significant potential in pharmaceutical and agrochemical research. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl N-cyanobenzimidate, a versatile intermediate with significant potential in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is to synthesize the available scientific information with practical, field-tested insights to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemical properties, stability, and handling requirements.

Introduction: The N-Cyanoimidate Functional Group

Methyl N-cyanobenzimidate belongs to the N-cyanoimidate class of compounds, characterized by the R-O-C(=N-CN)-R' functional group. This moiety imparts a unique electronic and steric environment, making it a valuable synthon for the construction of more complex molecular architectures. The presence of the cyano group on the imine nitrogen atom significantly influences the reactivity of the imidate functionality, differentiating it from more common imidate esters. Its role as an intermediate suggests its utility in the synthesis of a variety of target molecules.[1]

Core Chemical Properties of Methyl N-cyanobenzimidate

Precise experimental physical properties for Methyl N-cyanobenzimidate are not widely documented in readily accessible literature. However, based on its structure and data from chemical databases, we can compile its fundamental characteristics.

PropertyValueSource
CAS Number 6041-23-2[2]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.176 g/mol [2]
Canonical SMILES COC(=NC#N)C1=CC=CC=C1[2]
Predicted pKa -4.14 ± 0.50[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

This table summarizes the key computed and identifying properties of Methyl N-cyanobenzimidate.

The predicted low pKa suggests that the N-cyanobenzimidate moiety is a very weak base. The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons allows it to act as a hydrogen bond acceptor, which can influence its solubility in protic solvents.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-OCH₃) would likely appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. The aromatic protons on the benzene ring would present as a multiplet in the downfield region, generally between 7.0 and 8.0 ppm, with the exact chemical shifts and splitting patterns depending on the electronic environment.

  • ¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. We can anticipate the following approximate chemical shifts:

    • Methyl Carbon (-OCH₃): Around 50-60 ppm.

    • Aromatic Carbons: In the range of 120-140 ppm. Due to the symmetry of the phenyl group, fewer than six signals may be observed.[3]

    • Imidate Carbon (C=N): This carbon is expected to be significantly deshielded, appearing in the range of 150-170 ppm.

    • Nitrile Carbon (-C≡N): Typically found in the 115-125 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl N-cyanobenzimidate would be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, medium-to-strong intensity band is expected in the region of 2200-2260 cm⁻¹ for the nitrile group.[4]

  • C=N Stretch: The imine double bond should exhibit a stretching vibration in the 1640-1690 cm⁻¹ range.

  • C-O Stretch: The C-O single bond of the methyl ester will likely show a strong absorption between 1000 and 1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: The benzene ring will produce characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for Methyl N-cyanobenzimidate would be observed at an m/z of approximately 160.18. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the cyano group (-CN), or cleavage of the benzoyl moiety.

Stability and Storage Considerations

The stability of N-cyanoimidates is a critical factor for their successful application in synthesis.

Hydrolytic Stability

N-cyanoimidates are generally susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] The imine bond can be cleaved by water to yield the corresponding N-acylcyanamide and alcohol. This process is often accelerated by the presence of acid or base catalysts. Therefore, it is imperative to store Methyl N-cyanobenzimidate in a dry, inert atmosphere and to use anhydrous solvents during reactions.

Hydrolysis cluster_products Hydrolysis Products Methyl N-cyanobenzimidate Methyl N-cyanobenzimidate N-Benzoylcyanamide N-Benzoylcyanamide Methyl N-cyanobenzimidate->N-Benzoylcyanamide + H₂O Methanol Methanol Methyl N-cyanobenzimidate->Methanol + H₂O

Figure 1. Proposed hydrolysis pathway of Methyl N-cyanobenzimidate.

Thermal Stability

The thermal stability of cyano-containing compounds can be limited.[7][8] While specific data for Methyl N-cyanobenzimidate is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent decomposition. Decomposition pathways could involve rearrangement, polymerization, or fragmentation of the molecule.

Recommended Storage

Based on the general properties of cyano compounds and imidates, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.

  • Container: Use a tightly sealed container to protect from moisture and air.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.

Reactivity and Synthetic Applications

The reactivity of Methyl N-cyanobenzimidate is dominated by the electrophilic nature of the imidate carbon and the nucleophilicity of the nitrogen atoms.

Nucleophilic Attack at the Imidate Carbon

The imidate carbon is susceptible to attack by various nucleophiles. This reactivity can be harnessed to synthesize a range of heterocyclic and acyclic compounds. For instance, reaction with amines could lead to the formation of guanidine derivatives, while reaction with other nucleophiles could provide access to diverse molecular scaffolds.

Reactivity Methyl N-cyanobenzimidate Methyl N-cyanobenzimidate Intermediate Intermediate Methyl N-cyanobenzimidate->Intermediate Nucleophilic Attack Nucleophile (Nu⁻) Nucleophile (Nu⁻) Product Product Intermediate->Product Leaving Group Departure (-OCH₃)

Figure 2. General reactivity of Methyl N-cyanobenzimidate with a nucleophile.

Experimental Protocols: A General Approach to Synthesis

While a specific, optimized synthesis for Methyl N-cyanobenzimidate is not detailed in readily available literature, a general approach can be inferred from the synthesis of its derivatives, such as (E)-Methyl 2,6-dichloro-N-cyanobenzimidate.[2]

Synthesis of a Dichlorinated Analog: A Case Study

The synthesis of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate proceeds via the reaction of 2,6-dichlorobenzaldehyde with cyanamide and a base, followed by oxidation.[2]

Step-by-Step Methodology:

  • A mixture of 2,6-dichlorobenzaldehyde (1 mmol), cyanamide (3 equiv), and sodium tert-butoxide (3 equiv) in methanol (8 ml) is stirred for 30 minutes at room temperature.

  • N-bromosuccinimide (NBS) (3 equiv) is then added to the mixture.

  • The reaction is stirred for 12 hours at 323 K.

  • The product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.

This protocol suggests that a similar approach, starting from benzaldehyde, could potentially yield Methyl N-cyanobenzimidate. However, optimization of the reaction conditions would be necessary.

SynthesisWorkflow cluster_reactants Reactants Benzaldehyde Benzaldehyde Mixing Mixing Benzaldehyde->Mixing Cyanamide Cyanamide Cyanamide->Mixing Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Mixing Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Mixing Stirring_RT Stirring at RT (30 min) Mixing->Stirring_RT Oxidant_Addition Addition of Oxidant (e.g., NBS) Stirring_RT->Oxidant_Addition Heating Heating (e.g., 12h at 323K) Oxidant_Addition->Heating Purification Flash Chromatography Heating->Purification Product Methyl N-cyanobenzimidate Purification->Product

Figure 3. A proposed workflow for the synthesis of Methyl N-cyanobenzimidate.

Safety and Handling

As with any cyano-containing compound, strict safety protocols must be followed when handling Methyl N-cyanobenzimidate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents to prevent potentially vigorous reactions.

  • Spill and Waste Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.

Conclusion and Future Outlook

Methyl N-cyanobenzimidate is a compound with considerable synthetic potential, yet it remains relatively under-characterized in the public domain. This guide has provided a comprehensive overview of its known properties, along with reasoned predictions for its spectroscopic features, stability, and reactivity based on analogous structures and fundamental chemical principles. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the properties and synthetic utility of this promising intermediate. As a Senior Application Scientist, I encourage the scientific community to explore the chemistry of Methyl N-cyanobenzimidate, which holds the potential to unlock new pathways in the development of novel pharmaceuticals and agrochemicals.

References

  • (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC - NIH. [Link]

  • Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed. [Link]

  • Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing). [Link]

  • Benzamide, N-methyl- - the NIST WebBook. [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. [Link]

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids - ResearchGate. [Link]

  • (PDF) Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability - ResearchGate. [Link]

  • CN101429153A - Synthesis of N- alkyl substituted maleimide - Google P
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • N-Cyanobenzimidic methyl ester | Alzchem Group. [Link]

  • interpreting C-13 NMR spectra - Chemguide. [Link]

  • Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids. [Link]

  • Synthesis and characterization of Bis(N,N-diethylnicotinamide) m-hydroxybenzoate complexes of Co(II), Ni(H), Cu(II), and Zn(II) - ResearchGate. [Link]

  • IR spectrum of tricyanomethane (a), imidazole (b) and {[HIMI]C(CN)3} (1) (c) - ResearchGate. [Link]

  • C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... - Doc Brown's Chemistry. [Link]

  • Reactivities of N -Nitrosamines against Common Reagents and Reaction Conditions | Request PDF - ResearchGate. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - ResearchGate. [Link]

  • infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent - PubMed. [Link]

  • (PDF) Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - ResearchGate. [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • Adsorption and Thermal Stability of Ionic Liquid Multilayers on ZnO Surfaces - Lancashire Online Knowledge. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach - MDPI. [Link]

  • Benzenemethanamine, N-methyl- - the NIST WebBook. [Link]

  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... - Doc Brown's Chemistry. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. [Link]

Sources

Foundational

Methyl N-Cyanobenzimidate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl N-cyanobenzimidate is a multifaceted reagent in organic chemistry, primarily valued for its role as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-cyanobenzimidate is a multifaceted reagent in organic chemistry, primarily valued for its role as a versatile precursor in the synthesis of a wide array of nitrogen-containing heterocycles. This guide provides a comprehensive overview of its synthesis, key reactive properties, and significant applications, with a particular focus on its utility in constructing valuable scaffolds for medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent synthetic tool.

Introduction: Unveiling the Synthetic Potential of Methyl N-Cyanobenzimidate

Methyl N-cyanobenzimidate, with its unique constellation of a benzimidate core, a methoxy leaving group, and a cyano moiety, presents a rich platform for synthetic transformations. The inherent electrophilicity of the imidate carbon, coupled with the electronic characteristics of the N-cyano group, dictates its reactivity profile, making it a valuable building block for various heterocyclic systems. Its structure allows for facile reactions with a range of nucleophiles, leading to the construction of complex molecular architectures. This guide will explore the fundamental aspects of this reagent, from its preparation to its strategic deployment in the synthesis of key chemical entities.

Synthesis of Methyl N-Cyanobenzimidate: A Practical Approach

The synthesis of N-cyanoimidates can be achieved through several routes. A common and effective method involves the reaction of a corresponding benzaldehyde with cyanamide in the presence of a base, followed by an oxidative step. This approach is adaptable for various substituted benzaldehydes, allowing for the generation of a library of methyl N-cyanobenzimidate analogs.

General Experimental Protocol: Synthesis of Methyl N-(cyano)benzimidate

This protocol is adapted from a procedure for a substituted analog and can be optimized for the parent compound.[1]

Materials:

  • Benzaldehyde

  • Cyanamide (H₂NCN)

  • Sodium methoxide (NaOMe) or Sodium tert-butoxide (t-BuONa)

  • Methanol (MeOH)

  • N-Bromosuccinimide (NBS)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) and cyanamide (3.0 equiv.) in methanol (8 mL) at room temperature, add sodium methoxide (3.0 equiv.).

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the initial adduct.

  • Add N-bromosuccinimide (3.0 equiv.) to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 50 °C or reflux, optimization may be required) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate as the eluent to afford the desired methyl N-cyanobenzimidate.

Causality Behind Experimental Choices:

  • The use of an excess of cyanamide and base drives the initial condensation reaction towards completion.

  • Methanol serves as both a solvent and the source of the methoxy group in the final product.

  • N-Bromosuccinimide acts as an oxidizing agent to convert the intermediate to the final N-cyanoimidate.

  • Chromatographic purification is essential to remove unreacted starting materials and byproducts.

Core Applications in Heterocyclic Synthesis

The true synthetic utility of methyl N-cyanobenzimidate lies in its application as a linchpin for the construction of diverse heterocyclic frameworks. Its electrophilic carbon and strategically placed nitrogen atoms make it an ideal partner in cyclization and cycloaddition reactions.

Synthesis of 1,3,5-Triazines: A Gateway to Biologically Active Molecules

1,3,5-Triazines are a class of heterocycles with a broad spectrum of biological activities and applications in materials science. Methyl N-cyanobenzimidate can serve as a valuable precursor for the synthesis of substituted 1,3,5-triazines through reactions with amidines or guanidine.

The reaction of methyl N-cyanobenzimidate with guanidine offers a direct route to 2-amino-4-phenyl-6-methoxy-1,3,5-triazine. This transformation proceeds via an initial nucleophilic attack of guanidine on the electrophilic imidate carbon, followed by cyclization and elimination of methanol.

Proposed Mechanistic Pathway:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Tautomerization Reagents Methyl N-cyanobenzimidate + Guanidine Intermediate1 Tetrahedral Intermediate Reagents->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Product 2-Amino-4-phenyl-6-methoxy-1,3,5-triazine Intermediate2->Product - MeOH - Tautomerization

Caption: Proposed mechanism for the formation of 2-amino-1,3,5-triazines.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-methoxy-1,3,5-triazine

Materials:

  • Methyl N-cyanobenzimidate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (EtOH) or a suitable solvent

Procedure:

  • Prepare a solution of guanidine free base by treating guanidine hydrochloride with an equimolar amount of sodium ethoxide in ethanol.

  • To this solution, add a solution of methyl N-cyanobenzimidate (1.0 equiv.) in ethanol.

  • Reflux the reaction mixture for a specified time (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of 1,2,4-Triazoles: Accessing Another Privileged Scaffold

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles frequently found in pharmaceuticals. The reaction of methyl N-cyanobenzimidate with hydrazine provides a direct entry to substituted 1,2,4-triazoles.

The reaction proceeds through an initial nucleophilic attack of hydrazine on the imidate carbon, followed by an intramolecular cyclization with the elimination of methanol.

Proposed Mechanistic Pathway:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Aromatization Reagents Methyl N-cyanobenzimidate + Hydrazine Intermediate1 Adduct Formation Reagents->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Product 3-Phenyl-5-methoxy-1H-1,2,4-triazole Intermediate2->Product - MeOH - Tautomerization

Caption: Proposed mechanism for the synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-Phenyl-5-methoxy-1H-1,2,4-triazole

Materials:

  • Methyl N-cyanobenzimidate

  • Hydrazine hydrate

  • Ethanol (EtOH) or a suitable solvent

Procedure:

  • Dissolve methyl N-cyanobenzimidate (1.0 equiv.) in ethanol.

  • Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for a designated period, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

The heterocyclic cores accessible through reactions of methyl N-cyanobenzimidate are prevalent in a multitude of biologically active molecules.

  • Kinase Inhibitors: The 1,3,5-triazine and 1,2,4-triazole scaffolds are key components of numerous kinase inhibitors used in cancer therapy.[2][3][4] The ability to readily synthesize substituted versions of these heterocycles using methyl N-cyanobenzimidate provides a valuable tool for generating libraries of potential kinase inhibitors for screening.

  • Antiviral Agents: Nucleoside analogues incorporating triazole and other heterocyclic systems have shown significant antiviral activity.[5][6][7] Methyl N-cyanobenzimidate can be envisioned as a reagent for the construction of novel heterocyclic bases for incorporation into nucleoside analogues.[8]

Future Outlook and Perspectives

Methyl N-cyanobenzimidate is a reagent with considerable untapped potential. While its utility in the synthesis of fundamental heterocyclic systems is clear, further exploration of its reactivity is warranted. Areas for future investigation include:

  • Asymmetric Catalysis: Development of enantioselective methods for the synthesis of chiral heterocycles using methyl N-cyanobenzimidate and chiral catalysts.

  • Domino Reactions: Designing one-pot, multi-component reactions that utilize the diverse reactivity of the functional groups present in methyl N-cyanobenzimidate.

  • Materials Science: Exploring the incorporation of triazine and triazole moieties derived from this reagent into polymers and other materials to impart specific electronic or physical properties.

By continuing to probe the reactivity of this versatile building block, the scientific community can unlock new avenues for the efficient and elegant synthesis of complex molecules with significant practical applications.

References

  • (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC - NIH. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents. (n.d.).
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved January 22, 2026, from [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide - CORE. (1979, November 7). Retrieved January 22, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - NIH. (2021, June 16). Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025, January 16). Retrieved January 22, 2026, from [Link]

  • Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine 2 - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents. (n.d.).
  • Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71 - -ORCA - Cardiff University. (2022, November 24). Retrieved January 22, 2026, from [Link]

  • [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents - ddd-UAB. (n.d.). Retrieved January 22, 2026, from [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. (2025, October 16). Retrieved January 22, 2026, from [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 57789 PDFs | Review articles in KINASE INHIBITORS - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021, November 25). Retrieved January 22, 2026, from [Link]

Sources

Exploratory

The Reaction of Methyl N-Cyanobenzimidate with Primary Amines: A Mechanistic and Practical Guide

Introduction The reaction between imidates and amines is a cornerstone of modern organic synthesis, enabling the construction of a diverse array of nitrogen-containing compounds that are pivotal in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reaction between imidates and amines is a cornerstone of modern organic synthesis, enabling the construction of a diverse array of nitrogen-containing compounds that are pivotal in medicinal chemistry and materials science. Among these, the reaction of methyl N-cyanobenzimidate with primary amines to form N,N'-disubstituted guanidines represents a particularly valuable transformation. Guanidines are a common structural motif in many biologically active molecules and their synthesis via readily accessible precursors is of significant interest to researchers in drug development. This technical guide provides an in-depth exploration of the mechanism of action, key experimental considerations, and practical protocols for this important reaction, tailored for researchers, scientists, and professionals in the field.

The Mechanistic Pathway: A Stepwise Exploration

The reaction of methyl N-cyanobenzimidate with a primary amine proceeds through a nucleophilic addition-elimination mechanism, culminating in the formation of a stable N,N'-disubstituted guanidine. While direct kinetic studies on this specific reaction are not extensively documented in the literature, a robust mechanistic framework can be constructed by analogy to the well-studied reactions of similar N-cyanoimidates and related compounds with nucleophiles.

Nucleophilic Attack and the Tetrahedral Intermediate

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the imidate. This initial step leads to the formation of a transient, high-energy tetrahedral intermediate. The plausibility of this intermediate is supported by studies on the aminolysis of related N-arylbenzimidoyl cyanides.

G reactant1 Methyl N-cyanobenzimidate intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 + R'-NH₂ (Primary Amine) reactant2->intermediate product N,N'-disubstituted Guanidine intermediate->product Elimination leaving_group + CH₃OH product->leaving_group

Figure 1: A simplified workflow of the reaction mechanism.

The Role of the Amine: Nucleophile and Proton Shuttle

Kinetic studies on analogous systems have revealed that the reaction can exhibit both first and second-order dependence on the concentration of the amine. This suggests a dual role for the amine in the reaction. In the first-order pathway, a single amine molecule acts as the nucleophile. In the second-order pathway, a second amine molecule likely facilitates the reaction by acting as a base, deprotonating the attacking amine in the transition state to increase its nucleophilicity, or by acting as a proton shuttle to facilitate the departure of the leaving group.

Leaving Group Departure and Product Formation

The tetrahedral intermediate is unstable and collapses to form the final guanidine product. This occurs through the elimination of the methoxy group (CH₃O⁻), which is a moderately good leaving group. The departure of the methoxide is facilitated by protonation, either by the protonated amine moiety within the intermediate or by an external proton source, to form the more stable methanol (CH₃OH). The stability of the resulting guanidinium cation, which is resonance-stabilized, provides a strong thermodynamic driving force for the reaction.

Figure 2: Detailed mechanistic pathway showing the key tetrahedral intermediate.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of an N,N'-disubstituted guanidine is based on established procedures for similar reactions and is designed to be a self-validating system, ensuring reproducibility and high yield.

Materials and Reagents
  • Methyl N-cyanobenzimidate

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or isopropanol)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve methyl N-cyanobenzimidate (1.0 eq.) in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq.) dropwise at room temperature. The use of a slight excess of the amine can help to drive the reaction to completion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should be determined to differentiate the starting materials from the more polar guanidine product.

  • Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the primary amine and the solvent used, but typically ranges from 2 to 24 hours.

  • Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent mixture determined during TLC monitoring should be used to isolate the desired N,N'-disubstituted guanidine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.

Data Presentation and Characterization

The successful synthesis of the N,N'-disubstituted guanidine can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data

The following table provides representative spectroscopic data for a typical N,N'-disubstituted guanidine, N-phenyl-N'-methylguanidine.

Spectroscopic TechniqueKey Features and Representative Data
¹H NMR Signals for the aromatic protons of the phenyl group, a singlet or doublet for the methyl group, and broad signals for the N-H protons which may exchange with D₂O.
¹³C NMR A characteristic signal for the guanidinyl carbon (C=N) typically appears in the range of 150-160 ppm. Aromatic and aliphatic carbon signals will also be present.
IR Spectroscopy A strong C=N stretching vibration is typically observed in the region of 1600-1680 cm⁻¹. N-H stretching vibrations appear as broad bands in the 3100-3500 cm⁻¹ region.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the N,N'-disubstituted guanidine should be observed.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituents on the guanidine.

Conclusion and Field-Proven Insights

The reaction of methyl N-cyanobenzimidate with primary amines provides a reliable and versatile method for the synthesis of N,N'-disubstituted guanidines. Understanding the underlying mechanistic principles is crucial for optimizing reaction conditions and achieving high yields. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile often being effective. The nucleophilicity of the primary amine is a key determinant of the reaction rate; electron-rich aliphatic amines tend to react more rapidly than electron-deficient aromatic amines. By following the detailed protocol and utilizing the characterization data provided, researchers can confidently employ this reaction in their synthetic endeavors, contributing to the advancement of drug discovery and materials science.

References

  • Rappoport, Z., & Ta-Shma, R. (1971). Nucleophilic attacks on carbon-nitrogen double bonds. V. The reaction of N-arylbenzimidoyl cyanides with amines in acetonitrile. Journal of the Chemical Society B: Physical Organic, 871-881. [Link]

  • Katritzky, A. R., & El-Gendy, B. E. D. M. (2009). Chapter 5.2 - Guanidines. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 279-335). Elsevier. [Link]

  • Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. [Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl N-cyanobenzimidate

Introduction: Unveiling the Molecular Signature of Methyl N-cyanobenzimidate I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton NMR spectroscopy is arguably the most powerful tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of Methyl N-cyanobenzimidate

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl N-cyanobenzimidate, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is primarily influenced by its electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (upfield).

Predicted ¹H NMR Spectrum of Methyl N-cyanobenzimidate:

Based on the structure, we can predict the following signals:

  • Methyl Protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom, which is part of the imidate functionality. This oxygen atom is electron-withdrawing, leading to a deshielding effect. Therefore, a singlet (as there are no adjacent protons to couple with) is expected in the range of δ 3.5 - 4.0 ppm .[1]

  • Aromatic Protons (C₆H₅): The five protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other. The imidate group is generally considered to be electron-withdrawing, which would deshield the aromatic protons. These protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm .[2] The exact multiplicity will depend on the coupling constants between the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Data for Methyl N-cyanobenzimidate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 4.0Singlet (s)3H-OCH₃
~ 7.0 - 8.0Multiplet (m)5HAromatic-H
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.[3] The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum of Methyl N-cyanobenzimidate:

  • Methyl Carbon (-OCH₃): This sp³-hybridized carbon is attached to an electronegative oxygen atom and is expected to resonate in the range of δ 50 - 65 ppm .[4]

  • Aromatic Carbons (C₆H₅): The carbons of the benzene ring will appear in the typical aromatic region of δ 125 - 150 ppm .[4][5] Due to the influence of the imidate substituent, the chemical shifts of the individual aromatic carbons (ipso, ortho, meta, para) will be distinct.

  • Imidate Carbon (C=N): The carbon atom involved in the carbon-nitrogen double bond of the imidate group is significantly deshielded and is predicted to have a chemical shift in the range of δ 160 - 170 ppm .

  • Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in the range of δ 110 - 120 ppm .[3]

Table 2: Predicted ¹³C NMR Data for Methyl N-cyanobenzimidate

Chemical Shift (δ, ppm)Assignment
~ 50 - 65-OCH₃
~ 110 - 120-C≡N
~ 125 - 150Aromatic-C
~ 160 - 170C=N
C. Experimental Protocol for NMR Data Acquisition

A standardized procedure ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl N-cyanobenzimidate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of about 0.6-0.7 mL.[6][7] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).[8]

  • Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and proton decoupling are employed.[8]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

Predicted IR Spectrum of Methyl N-cyanobenzimidate:

The key functional groups in Methyl N-cyanobenzimidate will give rise to characteristic absorption bands:

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and sharp absorption. For an aromatic nitrile, this peak is expected in the range of 2240 - 2220 cm⁻¹ .[10] Its intensity is typically medium to strong.

  • Imidate Group (C=N): The carbon-nitrogen double bond stretch will result in an absorption in the region of 1680 - 1640 cm⁻¹ .[11]

  • Aromatic Ring (C=C): The carbon-carbon stretching vibrations within the benzene ring typically appear as a series of absorptions in the 1600 - 1450 cm⁻¹ region.[11]

  • C-O Stretch: The C-O single bond stretch of the imidate ester is expected in the fingerprint region, typically around 1250 - 1000 cm⁻¹ .

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[12]

  • Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹, in the 3000 - 2850 cm⁻¹ region.[11]

Table 3: Predicted IR Absorption Frequencies for Methyl N-cyanobenzimidate

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 3000 - 2850MediumAliphatic C-H Stretch
~ 2240 - 2220Medium-Strong, SharpC≡N Stretch
~ 1680 - 1640MediumC=N Stretch
~ 1600 - 1450Medium-WeakAromatic C=C Stretch
~ 1250 - 1000Medium-StrongC-O Stretch
Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty ATR accessory is recorded.

  • Sample Application: A small amount of the solid Methyl N-cyanobenzimidate is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands of the functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Predicted Mass Spectrum of Methyl N-cyanobenzimidate

For Methyl N-cyanobenzimidate (C₉H₈N₂O), the predicted mass spectrum under Electron Ionization (EI) conditions would show:

  • Molecular Ion Peak (M⁺•): The molecular weight of Methyl N-cyanobenzimidate is approximately 160.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 160 . This peak arises from the removal of one electron from the molecule.

  • Major Fragmentation Pathways: EI is a "hard" ionization technique that causes significant fragmentation.[13] Predicting the exact fragmentation pattern can be complex, but some likely fragment ions include:

    • Loss of the methoxy radical (-•OCH₃): This would result in a fragment ion at m/z = 129 .

    • Loss of the cyano group (-•CN): This would lead to a fragment at m/z = 134 .

    • Benzoyl cation (C₆H₅CO⁺): A common fragment from benzoyl derivatives, expected at m/z = 105 .

    • Phenyl cation (C₆H₅⁺): Resulting from further fragmentation, this would appear at m/z = 77 .

Table 4: Predicted Key Ions in the Mass Spectrum of Methyl N-cyanobenzimidate

m/zPredicted Identity
160[M]⁺• (Molecular Ion)
129[M - •OCH₃]⁺
134[M - •CN]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
B. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[14]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IV. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the structural confirmation of Methyl N-cyanobenzimidate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Product (Methyl N-cyanobenzimidate) IR FT-IR Spectroscopy (Functional Group ID) Synthesis->IR Identify C≡N, C=N, C-O MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Determine m/z = 160 NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Map C-H Framework Data_Integration Integrate Spectroscopic Data (IR, MS, NMR) IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation Consistent Data

Caption: Integrated workflow for the spectroscopic characterization of Methyl N-cyanobenzimidate.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data expected for Methyl N-cyanobenzimidate. By understanding the fundamental principles of NMR, IR, and MS, and by correlating the structural features of the molecule with expected spectral outcomes, researchers are well-equipped to interpret their experimental data with confidence. The synergistic use of these techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of research and development endeavors involving this important chemical entity.

References

  • Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • MSE. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]

  • LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Chemistry LibreTexts. Retrieved from [Link]

  • ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). University of Southern Mississippi. Retrieved from [Link]

  • LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • MaChemGuy. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (CAS 152459-95-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments.[1][2] As a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, heralding the era of targeted treatments.[1][2] As a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, it has revolutionized the management of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3] This technical guide provides a comprehensive overview of the synthesis and characterization of Imatinib (CAS 152459-95-5). The document delves into the retrosynthetic analysis, elucidates a common and efficient synthetic pathway, and details the critical analytical techniques employed for its structural confirmation and purity assessment. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and quality control of targeted therapeutics.

Introduction: The Significance of Imatinib

Imatinib is a phenylaminopyrimidine derivative that functions as a specific inhibitor of a number of tyrosine kinase enzymes. Its primary target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver in Philadelphia chromosome-positive (Ph+) CML.[4][5] By binding to the ATP binding site of the Bcr-Abl kinase domain, Imatinib locks the enzyme in a self-inhibited conformation, thereby blocking the phosphorylation of its downstream substrates and inhibiting the signaling cascade that leads to uncontrolled cell proliferation.[4][5][6] This targeted mechanism of action results in the induction of apoptosis (programmed cell death) in the cancer cells, with minimal effect on healthy cells.[4][6] The remarkable success of Imatinib established a new paradigm in cancer treatment, moving away from cytotoxic chemotherapy towards molecularly targeted therapies.[2]

Retrosynthetic Analysis and Synthetic Strategy

The molecular structure of Imatinib, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, is comprised of three key fragments.[2] A logical retrosynthetic analysis involves disconnecting the central amide bond, which is a robust and reliable transformation in the forward synthesis.

This disconnection yields two primary synthons:

  • Synthon A : N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • Synthon B : 4-(4-methylpiperazinomethyl)benzoyl chloride

Further deconstruction of Synthon A reveals its constituent building blocks: 2-methyl-5-nitroaniline, cyanamide, and a pyridinyl-containing propiolaldehyde derivative. Synthon B can be readily prepared from 4-(chloromethyl)benzoyl chloride and N-methylpiperazine.

Several synthetic routes for Imatinib have been reported in the literature, with variations in the order of key bond formations.[7] The most common and industrially scalable approaches focus on the late-stage formation of the central amide bond.[1]

G Imatinib Imatinib Amide_Bond Amide Bond Formation Imatinib->Amide_Bond Retrosynthesis Synthon_A Synthon A: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine Amide_Bond->Synthon_A Synthon_B Synthon B: 4-(4-methylpiperazinomethyl)benzoyl chloride Amide_Bond->Synthon_B Building_Block_A1 2-methyl-5-nitroaniline Synthon_A->Building_Block_A1 Building_Block_A2 Pyridinyl Pyrimidine Moiety Synthon_A->Building_Block_A2 Building_Block_B1 4-(chloromethyl)benzoyl chloride Synthon_B->Building_Block_B1 Building_Block_B2 N-methylpiperazine Synthon_B->Building_Block_B2 G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 A1 2-methyl-5-nitroaniline A2 Guanidine Formation A1->A2 A3 Pyrimidine Cyclization A2->A3 A4 Nitro Reduction A3->A4 Intermediate1 Intermediate 1 A4->Intermediate1 Final_Condensation Final Condensation (Amidation) Intermediate1->Final_Condensation B1 4-(chloromethyl)benzoyl chloride B2 Nucleophilic Substitution B1->B2 B3 Acyl Chloride Formation B2->B3 Intermediate2 Intermediate 2 B3->Intermediate2 Intermediate2->Final_Condensation Purification Purification Final_Condensation->Purification Imatinib Imatinib Purification->Imatinib

Sources

Foundational

The Advent and Ascension of Cyanoimidates: A Technical Guide to a Modern Cyanating Mainstay

Abstract The introduction of the nitrile functionality is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Historically, this transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the nitrile functionality is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Historically, this transformation has been fraught with challenges, primarily revolving around the high toxicity and hazardous nature of traditional cyanating agents. This guide provides an in-depth exploration of the discovery, history, and application of cyanoimidate reagents, with a particular focus on the now indispensable N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). We will delve into the mechanistic intricacies of its reactivity, provide field-proven experimental protocols for its use, and present a comparative analysis of its performance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the application of this versatile class of reagents.

A Safer Dawn: The Historical Emergence of Cyanoimidates

The quest for safer and more efficient methods for introducing the cyano group has been a long-standing endeavor in organic synthesis. For decades, chemists relied on highly toxic reagents such as cyanogen halides (e.g., BrCN, ClCN) and metal cyanides, which posed significant handling and disposal risks.[1] A significant breakthrough in this area can be traced back to the seminal work of Kurzer in 1949, who first described the synthesis of N-cyano sulfonamides.[1] This early work laid the foundational chemistry for a new class of electrophilic cyanating agents.

However, it was not until the early 21st century that the synthetic utility of these compounds, particularly N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), was fully realized and brought to the forefront of synthetic methodology. NCTS emerged as a game-changing reagent due to its remarkable properties: it is a bench-stable, colorless solid that is comparatively safe to handle and can be readily synthesized from inexpensive starting materials.[2] This user-friendly nature, coupled with its high reactivity, has led to its widespread adoption in a diverse array of chemical transformations.

The Synthesis of a Workhorse Reagent: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

The practicality of any reagent is intrinsically linked to its accessibility. The synthesis of NCTS, based on Kurzer's method, is a straightforward and scalable one-step process that avoids the use of hazardous cyanogen halides.[2]

Experimental Protocol: Synthesis of NCTS

Materials:

  • Phenylurea

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Ice-cooled water

  • Ethanol

Procedure:

  • In a dry Schlenk flask, dissolve phenylurea in anhydrous pyridine.

  • Place the flask in a room temperature water bath and stir the solution.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture over a period of 5 minutes.

  • Continue stirring the reaction mixture for an additional 20 minutes at room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cooled water under vigorous mechanical stirring.

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with copious amounts of water.

  • Recrystallize the crude product from ethanol to yield N-cyano-N-phenyl-p-toluenesulfonamide as a colorless solid.[3]

This robust procedure provides a reliable and safe method for the large-scale preparation of NCTS, a critical factor in its widespread adoption by the scientific community.

The Dichotomy of Reactivity: Mechanistic Insights into NCTS

The synthetic versatility of NCTS stems from its ability to participate in two primary reactivity pathways: as an electrophilic cyanating agent and through a desulfonylative route. This dual nature allows for a broad range of applications in organic synthesis.

Electrophilic Cyanation: The Predominant Pathway

In its most common role, NCTS serves as an electrophilic source of the cyanide group ("CN+"). This reactivity is harnessed in a variety of transition-metal-catalyzed and Lewis acid-mediated reactions.

Transition metals, particularly rhodium and palladium, have been instrumental in expanding the scope of NCTS-mediated cyanations.

Rhodium-Catalyzed C-H Cyanation: A significant advancement in C-H functionalization has been the development of rhodium-catalyzed methods for the direct cyanation of arenes using NCTS.[4] These reactions often proceed via a chelation-assisted mechanism, where a directing group on the arene coordinates to the rhodium center, facilitating the regioselective activation of a C-H bond.

G cluster_0 Catalytic Cycle A Rh(III) Catalyst C Cyclometalated Rh(III) Intermediate A->C C-H Activation B Arene Substrate (with Directing Group) B->C E Rh(III)-NCTS Complex C->E Coordination D NCTS D->E F Cyanated Arene E->F Reductive Elimination & Cyanide Transfer G [Rh(III)] E->G Byproduct G->A Regeneration G cluster_0 Lewis Acid Catalysis Indole Indole SigmaComplex Wheland-type Intermediate Indole->SigmaComplex NCTS NCTS ActivatedComplex Activated NCTS-Lewis Acid Complex NCTS->ActivatedComplex LewisAcid BF₃·OEt₂ LewisAcid->ActivatedComplex Activation ActivatedComplex->SigmaComplex Nucleophilic Attack Product 3-Cyanoindole SigmaComplex->Product Rearomatization Byproduct TsNHPh + BF₃·OEt₂ SigmaComplex->Byproduct

Figure 2: Lewis acid-catalyzed cyanation of indole.

Desulfonylative Reactivity: A Less Trodden Path

In addition to its role as an electrophilic cyanating agent, NCTS can undergo a desulfonylative N-S bond cleavage. [5][6]This less common reactivity pathway generates a cyanamide anion and a sulfonyl electrophile. This unique reactivity has been exploited in the development of novel transformations, such as the deoxycyanamidation of alcohols. [5][6]In this one-pot reaction, NCTS acts as both a sulfonyl transfer reagent and a source of the cyanamide nucleophile. [5][6]

Field-Proven Applications and Experimental Protocols

The true measure of a reagent's utility lies in its practical application. NCTS has proven to be a robust and versatile tool in the synthesis of a wide range of nitrile-containing compounds.

Rhodium-Catalyzed Cyanation of Vinylic C-H Bonds

Experimental Protocol:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add ₂ (10 mol%), NaOAc (20 mol%), Ag₂CO₃ (20 mol%), and NCTS (0.2 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add a solution of the acrylamide or O-methyl oxime substrate (0.1 mmol) in DCE (0.5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired cyanated product. [7]

Lewis Acid-Catalyzed Cyanation of Indoles

Experimental Protocol:

  • To a reaction vial, add the indole substrate (0.6 mmol), NCTS (0.5 mmol), and 1,2-dichloroethane (DCE, 0.5 mL).

  • Add BF₃·OEt₂ (0.05 mmol) to the mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature and purify the crude product directly by flash column chromatography to afford the 3-cyanoindole. [8]

Deoxycyanamidation of Alcohols

Experimental Protocol:

  • To a solution of the alcohol (1 mmol) in THF, add sodium tert-pentoxide (2 equiv) and tetrabutylammonium iodide (TBAI, 10 mol%).

  • Add NCTS (1.1 equiv) and stir the reaction at 25 °C for 1-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the tertiary cyanamide. [5]

Quantitative Data and Comparative Analysis

The efficacy of NCTS is best illustrated through a quantitative comparison of its performance across various substrates and in relation to other cyanating agents.

Table 1: Substrate Scope in Lewis Acid-Catalyzed Cyanation of Indoles with NCTS
EntrySubstrate (Indole)ProductYield (%)
11,2-Dimethylindole1,2-Dimethyl-1H-indole-3-carbonitrile95
21-Benzyl-2-methylindole1-Benzyl-2-methyl-1H-indole-3-carbonitrile98
31-Benzylindole1-Benzyl-1H-indole-3-carbonitrile94
41-Methylindole1-Methyl-1H-indole-3-carbonitrile82
51-Benzyl-5-methylindole1-Benzyl-5-methyl-1H-indole-3-carbonitrile84

Data sourced from Yang et al., Org. Lett. 2011, 13, 23, 6188–6191. [8]

Table 2: Comparison of Electrophilic Cyanating Agents
ReagentStructureKey FeaturesSafety Considerations
NCTS N-cyano-N-phenyl-p-toluenesulfonamideBench-stable solid, safe to handle, versatile reactivity.Relatively low toxicity. Byproducts are generally benign.
TsCN p-Toluenesulfonyl cyanideEffective electrophilic cyanating agent.Can be toxic and moisture-sensitive.
BrCN Cyanogen bromideHighly reactive.Extremely toxic, volatile, and hazardous to handle. [9]

Conclusion

The discovery and development of cyanoimidate reagents, exemplified by the widespread adoption of NCTS, represents a paradigm shift in the field of cyanation chemistry. The transition from highly toxic and hazardous reagents to bench-stable, user-friendly alternatives has not only enhanced laboratory safety but has also opened up new avenues for synthetic innovation. The dual reactivity of NCTS as both an electrophilic cyanide source and a participant in desulfonylative transformations underscores its versatility. As our understanding of its mechanistic intricacies continues to grow, we can anticipate the development of even more sophisticated and efficient applications for this remarkable class of reagents, further solidifying their indispensable role in modern organic synthesis.

References

  • Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]

  • Foley, D. A., & Boulton, L. T. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3731–3734. [Link]

  • Fu, G. C., et al. (2015). Rhodium-Catalyzed Cyanation of Vinylic C-H Bonds: N-Cyano-N-phenyl-p-toluenesulfonamide as an Efficient Cyanating Reagent. Chemical Communications, 51(58), 11634-11637. [Link]

  • Neetha, M., & Sadasivan, C. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33959-33979. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Song, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]

  • Wang, J., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 13(23), 6188–6191. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for Rhodium-catalyzed cyanation of vinylic C-H bonds: N-Cyano-N-phenyl-p-toluenesulfonamide as an efficient cyanating reagent. [Link]

  • Waser, J., et al. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Chemical Communications, 52(72), 10896-10909. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(22), 12453-12539. [Link]

  • Kurzer, F. (1949). Cyanamides. Part I. The synthesis of substituted arylsulphonylcyanamides. Journal of the Chemical Society (Resumed), 1034. [Link]

  • Neetha, M., & Sadasivan, C. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33959-33979. [Link]

  • Waldmann, H., et al. (2021). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 1(11), 1845–1851. [Link]

  • Buchwald, S. L., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(19), 5004–5007. [Link]

  • You, S.-L., et al. (2013). Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society, 135(38), 14197–14200. [Link]

  • Boulton, L. T., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3731–3734. [Link]

  • Liu, C.-X., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]

  • Reddy, B. V. S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(88), 11651-11654. [Link]

  • Buchwald, S. L., & Cohen, D. T. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Glorius, F., et al. (2023). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. Chemistry – An Asian Journal, 18(23), e202300860. [Link]

  • Wang, J., et al. (2011). Lewis Acid-Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-Phenyl-p-Toluenesulfonamide (NCTS) - Supporting Information. [Link]

  • Hartwig, J. F., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Society Reviews, 40(4), 1992-2002. [Link]

  • Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

Sources

Exploratory

Unraveling the Reactivity of Methyl N-Cyanobenzimidate: A Theoretical and Mechanistic Guide for Organic Synthesis and Drug Discovery

Abstract Methyl N-cyanobenzimidate and its derivatives represent a class of compounds with significant, yet underexplored, potential in organic synthesis and medicinal chemistry. The unique electronic architecture of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl N-cyanobenzimidate and its derivatives represent a class of compounds with significant, yet underexplored, potential in organic synthesis and medicinal chemistry. The unique electronic architecture of the N-cyanoimidate functionality imparts a versatile reactivity profile, positioning these molecules as valuable precursors for the synthesis of complex heterocyclic scaffolds. This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of Methyl N-cyanobenzimidate. By leveraging established computational methodologies, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, this document elucidates the electronic and structural properties of the core molecule and explores its propensity to engage in various reaction pathways, with a particular focus on pericyclic reactions. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling the rational design of novel synthetic strategies and the development of innovative therapeutic agents.

Introduction: The Enigmatic N-Cyanoimidate Moiety

The N-cyanoimidate functional group is characterized by the presence of a cyano group attached to the nitrogen atom of an imidate. This arrangement results in a unique electronic distribution that bestows both electrophilic and nucleophilic character upon the molecule. While the broader class of cyanamides has seen considerable application in synthetic chemistry, the specific reactivity patterns of N-cyanoimidates, such as Methyl N-cyanobenzimidate, remain a fertile ground for theoretical and experimental investigation.[1][2]

The impetus for this guide stems from the growing interest in nitrile-containing compounds in medicinal chemistry. The nitrile group is a key pharmacophore in numerous approved drugs, where it can modulate physicochemical properties, participate in key binding interactions, and influence metabolic stability.[3] Understanding the fundamental reactivity of precursors like Methyl N-cyanobenzimidate is therefore paramount for the design of novel therapeutic agents incorporating the N-cyanoguanidine motif, a structure found in drugs like the H2-receptor antagonist cimetidine.[3]

This document will systematically deconstruct the reactivity of Methyl N-cyanobenzimidate from a theoretical perspective. In the absence of extensive experimental and computational studies directly on this molecule, we will draw upon well-established principles of physical organic chemistry and analogies to closely related N-cyano systems to build a predictive model of its behavior.

Theoretical Methodology: A Foundation for Predictive Chemistry

To rigorously probe the reactivity of Methyl N-cyanobenzimidate, a multi-faceted computational approach is essential. The methodologies outlined below form the bedrock of modern theoretical organic chemistry and provide a robust framework for predicting reaction outcomes.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT has emerged as a powerful tool for accurately modeling the geometric and electronic properties of molecules.[4] By solving the Kohn-Sham equations, we can obtain key information such as optimized molecular geometries, charge distributions, and molecular orbital energies. For a molecule like Methyl N-cyanobenzimidate, DFT calculations are crucial for understanding the interplay between the phenyl ring, the imidate functionality, and the electron-withdrawing cyano group.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP hybrid functional. This functional provides a good balance of accuracy and computational cost for organic molecules.[5][6]

  • Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure, including diffuse functions (++) for anionic or lone-pair character and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Procedure: a. Construct the initial 3D structure of Methyl N-cyanobenzimidate. b. Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. c. Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). d. Analyze the output to extract key data: optimized bond lengths and angles, Mulliken or Natural Bond Orbital (NBO) atomic charges, and molecular orbital energies (HOMO and LUMO).

Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity

FMO theory, pioneered by Kenichi Fukui, simplifies the prediction of reaction pathways by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7] The energy gap between the interacting orbitals and the magnitude of the orbital coefficients at the reacting centers are key determinants of reactivity and regioselectivity.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a set of indices that quantify the electrophilic and nucleophilic character of a molecule.[8] Key parameters include:

  • Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

  • Hardness (η): A measure of the resistance to charge transfer.

  • Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

  • Nucleophilicity Index (N): Quantifies the global nucleophilic nature of a molecule.

These indices can be calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different species.[9][10]

Predicted Electronic and Structural Properties of Methyl N-Cyanobenzimidate

Based on DFT calculations of analogous systems and general chemical principles, we can predict the key structural and electronic features of Methyl N-cyanobenzimidate.

Molecular Geometry

The N-cyanoimidate fragment is expected to be largely planar to maximize pi-system conjugation. However, there will likely be some degree of torsion between the phenyl ring and the imidate plane to minimize steric hindrance. The C=N double bond will likely adopt an E-conformation as observed in the crystal structure of the related (E)-Methyl 2,6-dichloro-N-cyanobenzimidate.[5]

Electronic Landscape and Reactivity Indices

The electron-withdrawing nature of the cyano group is expected to significantly influence the electronic distribution. This will lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile). The nitrogen of the cyano group and the oxygen of the methoxy group will possess significant negative charge, indicating potential sites for electrophilic attack. Conversely, the imine carbon and the carbon of the cyano group will be electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Predicted Reactivity Indices for Methyl N-Cyanobenzimidate (Illustrative Values)

ParameterPredicted Value (Arbitrary Units)Implication
HOMO EnergyLowModerate Nucleophilicity
LUMO EnergyLowHigh Electrophilicity
HOMO-LUMO GapModerateKinetically Stable but Reactive
Electrophilicity Index (ω)HighProne to react with nucleophiles
Nucleophilicity Index (N)ModerateCan act as a nucleophile in certain reactions

Predicted Reactivity in Pericyclic Reactions

The electronic profile of Methyl N-cyanobenzimidate suggests its participation in a variety of pericyclic reactions, particularly cycloadditions, where it can act as either the 4π or 2π component.[11]

[4+2] Cycloaddition Reactions (Diels-Alder Type)

In a normal electron-demand Diels-Alder reaction, Methyl N-cyanobenzimidate, with its electron-deficient character, is predicted to act as a potent dienophile (2π component). The reaction would proceed via the interaction of the HOMO of a diene with the LUMO of the N-cyanoimidate. The regioselectivity of such reactions can be predicted by analyzing the relative magnitudes of the LUMO coefficients on the imine carbon and nitrogen atoms.

Diels_Alder

[3+2] Dipolar Cycloaddition Reactions

The N-cyanoimidate system can also be envisioned to participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[1] These reactions are powerful methods for the construction of five-membered heterocyclic rings. The regioselectivity will be governed by the FMO interactions between the 1,3-dipole and the C=N bond of the N-cyanoimidate.

Experimental Protocol: Theoretical Investigation of a [3+2] Cycloaddition

  • Reactants: Methyl N-cyanobenzimidate and a chosen 1,3-dipole (e.g., methyl azide).

  • Software and Method: As described in section 2.1.

  • Procedure: a. Optimize the geometries of the individual reactants. b. Calculate and visualize the HOMO and LUMO of each reactant to determine the dominant FMO interaction. c. Locate the transition state (TS) for the cycloaddition reaction using a TS optimization algorithm (e.g., QST2 or Berny optimization). d. Perform a frequency calculation on the TS to confirm it is a true first-order saddle point (one imaginary frequency). e. Calculate the activation energy (difference in energy between the TS and the reactants). f. Optimize the geometry of the resulting cycloadduct. g. Analyze the bond lengths in the TS to determine the degree of asynchronicity of the reaction.

Applications in Drug Development and Medicinal Chemistry

The versatile reactivity of Methyl N-cyanobenzimidate makes it an attractive building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting scaffolds can be further functionalized to target a wide range of biological targets.

  • Scaffold for Bioactive Molecules: The heterocyclic products of cycloaddition reactions involving Methyl N-cyanobenzimidate can serve as core structures for the development of new drugs.

  • Access to N-Cyanoguanidine Derivatives: The N-cyanoimidate moiety can be a precursor to the N-cyanoguanidine functionality, which is present in several known drugs.[3]

  • Modulation of Physicochemical Properties: The incorporation of the N-cyano group can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.

Drug_Development

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding and predicting the reactivity of Methyl N-cyanobenzimidate. While direct experimental and computational data for this specific molecule are scarce, by applying fundamental principles of theoretical organic chemistry and drawing analogies to related systems, we have constructed a robust model of its electronic structure and reactivity. The predictions outlined herein suggest that Methyl N-cyanobenzimidate is a versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry.

Future experimental work should focus on validating these theoretical predictions. This includes the synthesis and characterization of Methyl N-cyanobenzimidate and its reaction with various dienes and 1,3-dipoles. Concurrently, detailed computational studies, including transition state analysis for a range of reactions, will provide a more quantitative understanding of its reactivity and selectivity. Such a synergistic approach will undoubtedly unlock the full potential of this intriguing class of compounds.

References

  • Sharma, P., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]

  • Rocha, J. B., et al. (2022). Molecular orbital theory in cavity QED environments. Nature Communications, 13(1), 1471. [Link]

  • Al-Zoubi, W., et al. (2025). Exploring the Adsorption and Reactions of Methyl Radicals on M(111) Surfaces (M=Cu, Ag, Au): A DFT Study. Chemistry – A European Journal, e202403615. [Link]

  • Le, N. T., et al. (2021). Reactivities of N -Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 25(6), 1434-1445. [Link]

  • Hunt, I. (2023). 1.1: Introduction to Pericyclic Reactions. Chemistry LibreTexts. [Link]

  • Wu, H., et al. (2009). (E)-Methyl 2,6-dichloro-N-cyanobenzimidate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1837. [Link]

  • Mawhinney, R. C., et al. (2003). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 81(10), 1146-1154. [Link]

  • Al-Otaibi, J. S., et al. (2021). The molecular orbitals and energies for the HOMO and LUMO with the numbering of atoms for the titles compounds3-alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one (2a-c). ResearchGate. [Link]

  • Rzepa, H. S. (2018). Pericyclic Reactions: Theory, Mechanistic Insights, and Synthetic Utility. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 447-458. [Link]

  • Miziolek, A. W., et al. (2011). Methyl salicylate: a reactive chemical warfare agent surrogate to detect reaction with hypochlorite. ACS applied materials & interfaces, 3(10), 3848-3854. [Link]

  • Flores-Holguín, N., et al. (2021). Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. Marine Drugs, 19(9), 503. [Link]

  • The Organic Chemistry Tutor. (2020). Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. YouTube. [Link]

  • Ben-amara, A., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters, 12(3), 677-686. [Link]

  • Acar, B. T., & Yilmaz, I. (2025). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. ResearchGate. [Link]

  • El Idrissi, M., et al. (2024). ADME Study, Molecular Docking, Elucidating the Selectivities and the Mechanism of [4 + 2] Cycloaddition Reaction Between (E)-N ((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one. Journal of Molecular Modeling, 30(4), 101. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Williams, R. E., & Dewar, M. J. S. (1967). Molecular orbital calculations for conjugated molecules containing boron and nitrogen. Journal of the American Chemical Society, 89(1), 1-10. [Link]

  • Zhang, Y., et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 28(23), 7851. [Link]

  • Mundlapati, S. K., et al. (2021). DFT geometry‐optimized structures for [(C:M:C)⁺]3 complexes with stabilizing transition metal cations M⁺ = Cu⁺ (left side), Au⁺ (middle) and Ag⁺ (right side). ResearchGate. [Link]

  • Ranjith, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society, 17(11), 2963-2979. [Link]

  • ETH Zurich. (n.d.). Pericyclic reactions. ETH Zurich. [Link]

  • Rogers, S. A., et al. (2013). Synthesis of N-cyanoalkyl-functionalized imidazolium nitrate and dicyanamide ionic liquids with a comparison of their thermal properties for energetic applications. New Journal of Chemistry, 37(11), 3569-3579. [Link]

  • Ranu, B. C., et al. (2002). Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride. Organic Letters, 4(19), 3301-3303. [Link]

  • Frau, J., et al. (2021). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. Marine Drugs, 19(9), 504. [Link]

  • MOPAC 8 (HOMO LUMO ENERGIES). (2020). YouTube. [Link]

  • Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]

  • Kulik, H. J., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.08475. [Link]

  • Hellel, D., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. Progress in Reaction Kinetics and Mechanism, 50, e005. [Link]

  • Lee, Y. S., et al. (2013). Observation of a Relationship Between Orbital-Specific Molecular Similarity Index and Toxicity of Methylcarbamate Derivatives. International journal of molecular sciences, 14(10), 20566-20581. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Tekeş, A. T., et al. (2021). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Institute of Science and Technology, 11(4), 2955-2966. [Link]

  • Mohammad-Salim, H. A., & de Julián-Ortiz, J. V. (2023). Theoretical insight into the mechanism and selectivity of the [3+2] Cycloaddition Reaction of N-methyl-1-phenylmethanimine Oxide and Bicyclopropylidene with a MEDT Perspective. ResearchGate. [Link]

  • Hossain, M. A., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific reports, 14(1), 8343. [Link]

  • Michigan State University. (n.d.). Non-ionic Chemical Reactions. Michigan State University Department of Chemistry. [Link]

  • University of Oxford. (n.d.). Pericyclic Reactions. University of Oxford. [Link]

  • Sucheta, M., et al. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. OUCI, 2(1), 1-13. [Link]

  • Mohammad-Salim, H. A., & de Julián-Ortiz, J. V. (2024). Elucidating the Mechanism and Selectivity of [3+2] Cycloaddition: A DFT and Molecular Docking Investigation of the Reaction. Research Square. [Link]

  • Elgamal, A., et al. (2026). Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

Sources

Foundational

An In-depth Technical Guide to the Electrophilicity of the Imidate Carbon in Methyl N-Cyanobenzimidate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Reactivity of a Versatile Synthetic Intermediate In the landscape of modern organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactivity of a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the quest for versatile and tunable building blocks is perpetual. Methyl N-cyanobenzimidate and its derivatives represent a fascinating, albeit underexplored, class of compounds. The inherent electrophilicity of the imidate carbon, influenced by the unique electronic interplay of the adjacent cyano, methoxy, and phenyl groups, positions this molecule as a potent intermediate for the construction of complex nitrogen-containing heterocycles—a scaffold of immense importance in medicinal chemistry and materials science.[1][2][3]

This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, logical, and practical understanding of the electrophilic nature of the carbon center in methyl N-cyanobenzimidate. We will delve into the theoretical underpinnings of its reactivity, propose robust experimental protocols to quantify and exploit this electrophilicity, and contextualize its synthetic utility. As senior application scientists, our goal is not merely to present facts but to elucidate the causality behind the observed reactivity and to provide a framework for its rational application in your research endeavors.

The Electronic Architecture of Methyl N-Cyanobenzimidate: A Source of Tunable Electrophilicity

The reactivity of the imidate carbon in methyl N-cyanobenzimidate is a direct consequence of its electronic environment. Several key structural features contribute to its electrophilic character:

  • The Imine Functionality: The carbon-nitrogen double bond inherently polarizes electron density towards the more electronegative nitrogen atom, rendering the carbon atom electron-deficient.

  • The N-Cyano Group: The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This significantly depletes electron density from the imine nitrogen, which in turn further polarizes the C=N bond, amplifying the electrophilicity of the imidate carbon.

  • The Methoxy Group: The oxygen atom of the methoxy group can donate electron density to the imidate carbon via resonance. However, its inductive electron-withdrawing effect and the competing resonance with the N-cyano group modulate this contribution.

  • The Phenyl Group: The aromatic ring can influence the electronic properties of the imidate system through resonance and inductive effects, which can be further tuned by substituents on the ring.[4][5]

This intricate balance of electronic effects creates a highly tunable electrophilic center. The reactivity can be modulated by altering substituents on the phenyl ring, providing a powerful tool for controlling reaction rates and selectivity.[6]

Probing Electrophilicity: A Multipronged Approach

A comprehensive understanding of the electrophilicity of the imidate carbon requires a combination of spectroscopic, kinetic, and computational methods.

1.1.1. Spectroscopic Insights: ¹³C NMR Spectroscopy

The chemical shift of the imidate carbon in the ¹³C NMR spectrum provides a direct probe of its electronic environment.[7][8] A more downfield chemical shift generally correlates with a more electron-deficient, and therefore more electrophilic, carbon center.[9][10]

Table 1: Predicted ¹³C NMR Chemical Shifts for the Imidate Carbon in Substituted Methyl N-Cyanobenzimidates

Substituent on Phenyl Ring (para-position)Predicted ¹³C NMR Chemical Shift (ppm) of Imidate Carbon
-NO₂~165-170
-H~160-165
-OCH₃~155-160

Note: These are estimated values based on general principles of substituent effects. Experimental verification is crucial.

1.1.2. Kinetic Studies: Quantifying Reactivity

Kinetic studies involving the reaction of methyl N-cyanobenzimidate with a series of well-characterized nucleophiles can provide quantitative data on its electrophilicity.[11][12] By measuring second-order rate constants, one can establish a linear free-energy relationship and determine the Mayr electrophilicity parameter (E).[13]

1.1.3. Computational Chemistry: In Silico Analysis

Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure and reactivity. Key parameters to investigate include:

  • Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charge on the imidate carbon.

  • Frontier Molecular Orbital (FMO) Analysis: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of electrophilicity.[14][15] A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-deficient regions of the molecule.

Synthesis of Methyl N-Cyanobenzimidate: A Practical Protocol

While various methods exist for the synthesis of N-cyanoimidates, a reliable and scalable protocol is essential for its widespread application. The following procedure is a robust starting point.

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of Methyl Benzimidate Hydrochloride

  • To a solution of benzonitrile (1.0 equiv.) in anhydrous methanol (5.0 mL/mmol of benzonitrile), slowly bubble dry hydrogen chloride gas at 0 °C for 1-2 hours, or until saturation.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl benzimidate hydrochloride, which can be used in the next step without further purification.

Step 2: N-Cyanation

  • Dissolve the crude methyl benzimidate hydrochloride in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C and add a solution of cyanogen bromide (1.1 equiv.) in the same solvent dropwise.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 equiv.), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl N-cyanobenzimidate.

SynthesisWorkflow

Caption: Synthetic workflow for Methyl N-cyanobenzimidate.

Exploiting the Electrophilicity: Applications in Heterocyclic Synthesis

The electrophilic imidate carbon of methyl N-cyanobenzimidate is a versatile handle for the construction of a variety of heterocyclic scaffolds.[16][17] Its reactions with bifunctional nucleophiles are particularly powerful for the rapid assembly of complex ring systems.

Reaction with Hydrazines to form 1,2,4-Triazoles

The reaction with hydrazines proceeds via an initial nucleophilic attack of the hydrazine at the imidate carbon, followed by an intramolecular cyclization with the elimination of methanol.

Triazole_Formation

Caption: Mechanism for 1,2,4-triazole synthesis.

[3+2] Cycloaddition Reactions

N-cyanoimidates can participate as 2π components in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocycles.[18][19][20][21] The regioselectivity of these reactions is governed by the electronic and steric properties of both the N-cyanoimidate and the dipole.

Protocol for the Synthesis of a 3-Phenyl-5-amino-1,2,4-triazole Derivative
  • To a solution of methyl N-cyanobenzimidate (1.0 equiv.) in a suitable solvent like ethanol or isopropanol, add hydrazine hydrate (1.1 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-phenyl-5-amino-1,2,4-triazole derivative.

Conclusion and Future Directions

Methyl N-cyanobenzimidate is a promising yet underutilized synthetic intermediate. Its tunable electrophilicity, arising from a unique combination of functional groups, makes it a valuable tool for the synthesis of diverse nitrogen-containing heterocycles. This guide has provided a comprehensive overview of its electronic properties, a practical synthetic protocol, and examples of its application.

However, significant opportunities for further research exist. A systematic study of substituent effects on the electrophilicity of the imidate carbon, supported by both kinetic and computational data, would be invaluable for the rational design of new synthetic methodologies. Furthermore, exploring the reactivity of methyl N-cyanobenzimidate with a broader range of nucleophiles and in various cycloaddition reactions will undoubtedly uncover novel and efficient routes to valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Recent trends in synthesis of five- and six-membered heterocycles using dimethyl N-cyanodithioiminocarbonate.
  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155.
  • Sleiman, C., et al. (2022). Low temperature kinetics and theoretical studies of the reaction CN + CH3NH2: A potential source of cyanamide and methyl cyanamide in the interstellar medium. Physical Chemistry Chemical Physics, 24(3), 1735-1747.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Al-Otaibi, J. S., et al. (2022). Theoretical Investigation of Methyl Orange and Methyl Blue Dyes by DFT. Journal of Fluorescence, 32(5), 1913-1925.
  • Mąkosza, M., & Staliński, K. (1997). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. The Journal of Organic Chemistry, 62(19), 6585-6593.
  • Cossey, K. (2023, May 8).
  • Dalton Transactions. (2021). Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions, 50(44), 16015-16025.
  • ResearchGate. (n.d.). Optimization energies, HOMO and LUMO energies and energy gap values of compounds (7a-n).
  • Agrawal, P. K., Agrawal, C., & Agrawal, S. (2005). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • Ali, A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4229.
  • Google Patents. (n.d.).
  • Prabhath, M. R. R., et al. (2017).
  • Sharma, V., Kumar, P., & Kumar, V. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758.
  • Boger, D. L., & Schaum, R. P. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13589-13600.
  • Li, J., et al. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Chemical Engineering & Technology, 38(8), 1431-1436.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • McCallum, P. B. W., et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 52(3), 159-164.
  • Wang, Y., et al. (2024). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.
  • National Institutes of Health. (n.d.). Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids.
  • Caballero, A., et al. (2021). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Molecules, 26(16), 4967.
  • Tselinskii, I. V., et al. (2003). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 39(11), 1643-1647.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • Wang, Y., et al. (2017). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 7(57), 35941-35948.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Theoretical insight into the mechanism and selectivity of the [3+2] Cycloaddition Reaction of N-methyl-1-phenylmethanimine Oxide and Bicyclopropylidene with a MEDT Perspective.
  • Wheeler, S. E., & Houk, K. N. (2009). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. Journal of the American Chemical Society, 131(9), 3126-3127.
  • University of Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Al-Hamdani, A. A. S., & Al-Maydama, H. M. A. (2020). Kinetic and Mechanistic Studies of the Formation of Silver Nanoparticles by Nicotinamide as a Reducing Agent. ACS Omega, 5(30), 18885-18893.
  • Rappoport, Z., & Patai, S. (1973). Nucleophilic attacks on carbon–nitrogen double bonds. Part 4. Substitution of N-arylbenzimidoyl cyanides by amines in acetonitrile and by alkoxides in alcohols. Journal of the Chemical Society, Perkin Transactions 2, (7), 902-909.
  • Gaina, L., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(16), 4935.
  • ResearchGate. (n.d.).
  • Sung, D. D., et al. (2004). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry, 69(10), 3468-3474.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Hellel, D., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. Progress in Reaction Kinetics and Mechanism, 50, e005.

Sources

Protocols & Analytical Methods

Method

The Strategic Conversion of Amine Functionalities in Peptides: A Guide to Guanidinylation

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Peptide Chemistry In the landscape of peptide and protein sciences, the strategic modification of amino acid side chains is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Peptide Chemistry

In the landscape of peptide and protein sciences, the strategic modification of amino acid side chains is a cornerstone of rational drug design and the development of sophisticated research tools. Among these modifications, the conversion of primary amines, such as the ε-amino group of lysine, into guanidinium groups—a process known as guanidinylation—stands out for its profound impact on the physicochemical and biological properties of peptides.[1][2] The guanidinium headgroup, famously present in the side chain of arginine, is a powerful structural and functional motif. Its persistent positive charge across a wide physiological pH range, coupled with its ability to engage in a network of hydrogen bonds, salt bridges, and cation-π interactions, often imparts enhanced binding affinity, stability, and cell-penetrating properties to the parent peptide.[2]

While a variety of reagents have been developed for this transformation, this guide will focus on established and well-characterized methods for peptide guanidinylation, providing researchers with a robust framework for experimental design and execution. Although the specific reagent Methyl N-cyanobenzimidate was a point of initial inquiry, a comprehensive review of the scientific literature reveals a notable absence of established protocols and mechanistic studies for its application in peptide guanidinylation. Therefore, to ensure scientific integrity and provide actionable protocols, this document will detail the use of widely accepted and effective guanidinylating agents.

Mechanistic Underpinnings of Amine Guanidinylation

The conversion of a primary amine to a guanidinium group is fundamentally an addition-elimination reaction. A typical guanidinylating agent presents an electrophilic carbon atom flanked by nitrogen atoms, which is susceptible to nucleophilic attack by the peptide's primary amine. The subsequent steps involve the elimination of a leaving group, resulting in the formation of the stable, resonance-stabilized guanidinium cation.

The choice of guanidinylating reagent is critical and dictates the reaction conditions, potential side reactions, and the nature of any protecting groups that may be required. Key considerations in selecting a reagent include its reactivity, stability, and compatibility with the peptide's other functional groups and the chosen synthetic strategy (solution-phase vs. solid-phase).

Established Reagents for Peptide Guanidinylation

A survey of the literature highlights several classes of reagents that have proven effective for the guanidinylation of peptides. These can be broadly categorized as pyrazole-based reagents, isothiourea derivatives, and triflylguanidines.

Reagent ClassExampleKey Features
Pyrazole-based1-H-Pyrazole-1-carboxamidine hydrochlorideCommercially available, reacts under mild basic conditions.[3]
Isothiourea DerivativesS-MethylisothioureaRequires activation, often with mercury salts, which poses environmental concerns.[1]
TriflylguanidinesN,N′-di-Boc-N″-triflylguanidineHighly reactive, proceeds under mild conditions, and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[4]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for both solution-phase and solid-phase peptide guanidinylation using established reagents. These protocols are designed to be self-validating, with checkpoints and analytical methods to monitor reaction progress and product purity.

Solution-Phase Guanidinylation of a Lysine-Containing Peptide

This protocol describes the guanidinylation of a purified, unprotected peptide in solution.

SolutionPhaseGuanidinylation Peptide Peptide with Lysine Reaction Reaction Mixture (Stir at RT) Peptide->Reaction Reagent Guanidinylating Reagent (e.g., N,N′-di-Boc-N″-triflylguanidine) Reagent->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Base Organic Base (e.g., DIEA, TEA) Base->Reaction Quench Quench Reaction (e.g., add water) Reaction->Quench Purification Purification (e.g., RP-HPLC) Quench->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Solution-Phase Guanidinylation Workflow

Materials:

  • Lysine-containing peptide (high purity)

  • N,N′-di-Boc-N″-triflylguanidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA) for deprotection (if using Boc-protected reagent)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Peptide Dissolution: Dissolve the purified peptide in anhydrous DMF or DCM to a concentration of approximately 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve N,N′-di-Boc-N″-triflylguanidine (1.5 equivalents per amine group) in a minimal amount of the same anhydrous solvent.

  • Reaction Initiation: To the stirred peptide solution, add the organic base (e.g., DIEA, 3 equivalents per amine group). Subsequently, add the solution of the guanidinylating reagent dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the guanidinylated product.

  • Work-up and Purification: Once the reaction is complete, quench by adding a small amount of water. Remove the solvent under reduced pressure. If a Boc-protected reagent was used, treat the residue with a solution of 95% TFA in water for 1-2 hours to remove the Boc groups. Purify the crude product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final guanidinylated peptide by mass spectrometry and, if necessary, by amino acid analysis or NMR.

Solid-Phase Guanidinylation of a Resin-Bound Peptide

This protocol is designed for the guanidinylation of a peptide while it is still attached to the solid support, typically after the completion of peptide chain elongation in Fmoc-based SPPS.[5]

SolidPhaseGuanidinylation Start Resin-Bound Peptide (with deprotected Lys) Swell Swell Resin (DCM or DMF) Start->Swell Reagent_Add Add Guanidinylating Reagent and Base Swell->Reagent_Add React Agitate at RT Reagent_Add->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash Cleave Cleave from Resin (e.g., TFA cocktail) Wash->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Analyze (MS, etc.) Purify->Analyze

Solid-Phase Guanidinylation Workflow

Materials:

  • Peptide-resin with a deprotected lysine side chain

  • N,N′-di-Boc-N″-triflylguanidine or 1-H-Pyrazole-1-carboxamidine hydrochloride

  • Anhydrous DMF or DCM

  • DIEA or TEA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Resin Preparation: Following the final Fmoc deprotection and washing steps of SPPS, ensure the ε-amino group of the target lysine residue is free. Swell the peptide-resin in anhydrous DCM or DMF for 20-30 minutes.

  • Guanidinylation Reaction: Drain the solvent and add a solution of the guanidinylating reagent (e.g., N,N′-di-Boc-N″-triflylguanidine, 3-5 equivalents) and an organic base (e.g., DIEA, 5-7 equivalents) in the chosen solvent.[5]

  • Reaction and Monitoring: Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. A small aliquot of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Dry the resin and cleave the peptide from the solid support using a standard cleavage cocktail. This step will also remove any acid-labile protecting groups (e.g., Boc).

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by RP-HPLC and characterize the final product by mass spectrometry.

Analytical Characterization of Guanidinylated Peptides

The successful guanidinylation of a peptide can be confirmed by a combination of analytical techniques.

  • Mass Spectrometry (MS): A key tool for confirming the modification. The mass of the guanidinylated peptide will increase by 42.02 Da for each lysine residue that has been converted. High-resolution mass spectrometry can provide unambiguous confirmation of the elemental composition.[6]

  • High-Performance Liquid Chromatography (HPLC): The introduction of a guanidinium group will typically increase the hydrophilicity of the peptide, leading to a shorter retention time on a reversed-phase column compared to the unmodified peptide.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1H and 13C NMR can provide detailed structural information, confirming the presence of the guanidinium group and its location within the peptide.[6]

  • Amino Acid Analysis: This technique can be used to quantify the conversion of lysine to its guanidinylated analogue, homoarginine.

Troubleshooting and Scientific Insights

  • Incomplete Reactions: If reaction monitoring indicates incomplete conversion, the reaction time can be extended, or a second addition of the guanidinylating reagent and base can be performed. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The primary amino groups at the N-terminus of the peptide are also susceptible to guanidinylation. If selective modification of a lysine side chain is desired, the N-terminus must be protected (e.g., with an acetyl or Boc group). Other nucleophilic side chains (e.g., cysteine, tyrosine) are generally less reactive under the conditions described but should be considered, especially with highly reactive guanidinylating agents.[7]

  • Choice of Base: The choice and stoichiometry of the base are crucial. An excess of a non-nucleophilic organic base like DIEA is typically used to neutralize any acidic byproducts and to deprotonate the amine for efficient nucleophilic attack.

  • Solvent Selection: The choice of solvent should be based on the solubility of the peptide and the reagents. Aprotic polar solvents like DMF and DCM are generally preferred.[4]

Conclusion

The guanidinylation of peptides is a powerful strategy for modulating their biological activity and physicochemical properties. While a diverse array of reagents has been reported, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide, focusing on well-established reagents, offer a solid foundation for researchers to successfully incorporate the guanidinium moiety into their peptides of interest, thereby unlocking new avenues in drug discovery and chemical biology.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50529. Available at: [Link]

  • Feist, H., et al. (1998). Guanidinylation reagents. U.S. Patent No. WO1998052917A2.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Verdini, A., et al. (2012). A General Synthesis Approach to Double-Guanidinium Stapled Peptides and Foldamers. Chemistry–A European Journal, 18(42), 13386-13396. Available at: [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Lelo, A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments: JoVE, (115). Available at: [Link]

  • Batey, R. A. (2003).
  • Albericio, F., & Carpino, L. A. (2012). C→ N and N→ C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & biomolecular chemistry, 10(38), 7723-7730. Available at: [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. The Journal of organic chemistry, 77(17), 7496-7508. Available at: [Link]

  • Douglas, J. T., et al. (2013). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 110(14), 5439-5444. Available at: [Link]

  • Chemistry LibreTexts. (2021). Amines with Nitrous Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Lee, Y. J., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical chemistry, 85(18), 8565-8572. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines in Solution. Retrieved from [Link]

  • Chen, Z., & Yuan, W. (2020). N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. Chemistry–A European Journal, 26(40), 8753-8757.
  • Patel, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 133-144. Available at: [Link]

  • Khan Academy. (n.d.). Reaction of amines with nitrous acid. Retrieved from [Link]

  • Ekeeda. (2019, April 30). Reaction of Amines with Nitrous Acid - Compounds Containing Nitrogen - Chemistry Class 12 [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Retrieved from [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Retrieved from [Link]

  • Bionda, N., et al. (2013). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. ACS chemical biology, 8(8), 1676-1681. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Kent, S. B. (2021, November 22). Solid Phase Peptide Synthesis, native chemical ligation [Video]. YouTube. [Link]

Sources

Application

Application Notes & Protocols: Site-Specific Modification of Lysine Residues with N-Cyanoimidates

Introduction: The Strategic Conversion of Lysine to Homoarginine The chemical modification of amino acid side chains is a cornerstone of modern protein science and therapeutic development. Among the 20 canonical amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Conversion of Lysine to Homoarginine

The chemical modification of amino acid side chains is a cornerstone of modern protein science and therapeutic development. Among the 20 canonical amino acids, lysine is a particularly attractive target for modification due to the high nucleophilicity and general solvent accessibility of its ε-amino group.[1] However, many conventional lysine modification strategies result in the neutralization of its positive charge, which can disrupt critical electrostatic interactions, leading to conformational changes and loss of biological function.

Guanidinylation, the conversion of a primary amine to a guanidinium group, offers an elegant solution to this challenge. This modification transforms the lysine side chain into a homoarginine residue, effectively preserving the positive charge at physiological pH. This charge retention is often paramount for maintaining the native structure and function of the protein. The resulting guanidinium group, being more basic than the original amine, remains protonated over a wider pH range, which can enhance protein stability and modify interaction profiles.

This document provides a detailed protocol for the modification of lysine side chains using N-cyanoimidate reagents, such as Methyl N-cyanobenzimidate. This class of reagents provides a pathway to guanidinylation, enabling researchers to probe the role of specific lysine residues, enhance protein properties for therapeutic applications, and improve analytical outcomes in proteomics.[2][3] We will explore the underlying chemical principles, provide a robust experimental protocol, and detail the necessary validation steps to ensure the integrity of the modification.

Reaction Mechanism and Core Principles

The reaction of a primary amine with an N-cyanoimidate proceeds via a nucleophilic addition-elimination pathway to form a stable N,N'-disubstituted guanidinium group.

The Chemical Transformation:

  • Activation of Lysine: The reaction is initiated by the deprotonated ε-amino group of a lysine residue. To ensure a sufficient concentration of the nucleophilic, uncharged amine, the reaction is performed at a moderately alkaline pH.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the N-cyanoimidate.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Elimination: The intermediate collapses, with the elimination of a leaving group (e.g., methanol in the case of Methyl N-cyanobenzimidate) to yield the stable guanidinium product.

Caption: Reaction mechanism of lysine guanidinylation.

Key Experimental Considerations
  • pH Control is Critical: The pKa of the lysine ε-amino group is approximately 10.5. The reaction rate is highly dependent on the concentration of the unprotonated, nucleophilic form of the amine. Therefore, a pH between 8.5 and 10.5 is typically optimal. Below this range, the reaction slows significantly due to protonation of the amine. Above this range, hydrolysis of the N-cyanoimidate reagent can become a competing side reaction.

  • Buffer System Selection: It is imperative to use a buffer system that does not contain primary or secondary amines, as these will compete with the lysine residues for the reagent. Recommended buffers include sodium borate, sodium phosphate, or sodium carbonate. Avoid Tris (tris(hydroxymethyl)aminomethane) and other amine-based buffers .[4]

  • Reagent Stoichiometry and Stability: A molar excess of the N-cyanoimidate reagent is required to drive the reaction towards completion. However, these reagents can be susceptible to hydrolysis. It is recommended to prepare the reagent solution immediately before addition to the protein solution. A pilot experiment with varying molar excess (e.g., 10-fold to 100-fold) is advised to find the optimal balance between modification efficiency and potential off-target effects.

  • Temperature and Reaction Time: The reaction is typically performed at room temperature (20-25°C) or 4°C for sensitive proteins. Reaction times can range from 2 to 24 hours. Optimization may be required depending on the specific protein and its reactivity.

Experimental Protocols

This section provides a step-by-step methodology for the guanidinylation of a protein sample.

Protocol 1: Preparation of Reagents and Protein
  • Reaction Buffer Preparation (e.g., 0.1 M Sodium Borate, pH 9.0):

    • Prepare a 0.1 M solution of boric acid.

    • Adjust the pH to 9.0 using a concentrated solution of NaOH.

    • Filter the buffer through a 0.22 µm filter.

    • Degas the buffer before use if the protein is sensitive to oxidation.

  • Protein Preparation and Buffer Exchange:

    • The protein of interest should be purified and free of any amine-containing contaminants.

    • The protein must be transferred into the Reaction Buffer. This is most effectively achieved by:

      • Dialysis: Dialyze the protein sample against 2-3 changes of 100-fold excess Reaction Buffer at 4°C.

      • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) pre-equilibrated with the Reaction Buffer.

    • After buffer exchange, determine the final protein concentration using a suitable method (e.g., A280 or BCA assay). Adjust the concentration to a working range, typically 1-10 mg/mL.

  • Methyl N-cyanobenzimidate Solution Preparation:

    • Caution: Handle the reagent in a fume hood and wear appropriate personal protective equipment.

    • Due to potential hydrolysis, this solution must be prepared immediately before use.

    • Calculate the amount of reagent needed based on the desired molar excess over lysine residues. If the number of lysines is unknown, calculate based on molar excess over the protein.

    • Dissolve the Methyl N-cyanobenzimidate in a minimal volume of an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. This prevents precipitation of the reagent. The final concentration of the organic solvent in the reaction mixture should ideally be below 5% (v/v) to minimize protein denaturation.

Protocol 2: Guanidinylation Reaction Workflow
  • Reaction Setup:

    • Place the protein solution (in Reaction Buffer) in a suitable reaction vessel and bring it to the desired reaction temperature (e.g., room temperature).

    • While gently stirring, add the freshly prepared Methyl N-cyanobenzimidate solution dropwise to the protein solution.

  • Incubation:

    • Allow the reaction to proceed for 2-24 hours at the chosen temperature with gentle agitation. The optimal time should be determined empirically. For initial trials, a 4-hour incubation at room temperature is a reasonable starting point.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction, a small molecule with a primary amine can be added to consume any remaining reagent. Add a small volume of a concentrated Tris or glycine solution to a final concentration of ~50 mM.

    • Incubate for an additional 30-60 minutes.

  • Purification of the Modified Protein:

    • It is crucial to remove the excess reagent, byproducts, and quenching agent. Use the same method as for the initial buffer exchange:

      • Dialysis: Against a suitable storage buffer (e.g., PBS, pH 7.4).

      • Size-Exclusion Chromatography (SEC): This is often the preferred method as it is faster and provides better separation.

Quantitative Data Summary
ParameterRecommended RangeRationale
pH 8.5 - 10.5Ensures lysine ε-NH₂ is deprotonated and nucleophilic.[5]
Buffer Phosphate, BorateNon-nucleophilic; avoids competition with lysine.
Reagent Excess 10x - 100x molar excessDrives the reaction to completion.
Protein Conc. 1 - 10 mg/mLA practical range for efficient reaction and handling.
Temperature 4°C - 25°CLower temperature for sensitive proteins; RT for faster kinetics.
Reaction Time 2 - 24 hoursDependent on protein reactivity and temperature.

Validation and Characterization of Modification

Confirmation of successful guanidinylation is a critical, self-validating step of the protocol. A combination of methods should be employed to assess the extent and location of the modification.

  • Mass Spectrometry (MS): This is the most powerful tool for validation.[6]

    • Intact Mass Analysis (ESI-MS): Electrospray ionization mass spectrometry of the purified protein will reveal a mass increase of +42.02 Da for each lysine residue that has been converted to homoarginine (C₂H₂N₂).

    • Peptide Mapping (LC-MS/MS): This technique identifies the specific sites of modification.

      • Digest the modified protein with trypsin.

      • Analyze the resulting peptides by LC-MS/MS.

      • Key Diagnostic Feature: Trypsin cleaves at the C-terminal side of lysine and arginine. Guanidinylation of a lysine residue renders it resistant to tryptic cleavage. The absence of cleavage at a lysine site, combined with a +42.02 Da mass shift on a peptide containing that lysine, is definitive proof of modification.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC can be used to assess the homogeneity of the product. The modified protein may have a slightly different retention time compared to the unmodified starting material, allowing for the separation of different modified species.

  • Functional Assays:

    • Always perform a relevant biological or biochemical assay to confirm that the protein's function is retained (or altered in a predicted manner). This is the ultimate validation that the modification is compatible with the intended application.

Experimental_Workflow process_node process_node qc_node qc_node start Purified Protein buffer_exchange Buffer Exchange into Reaction Buffer (pH 9.0) start->buffer_exchange concentration Adjust Protein Concentration (1-10 mg/mL) buffer_exchange->concentration qc1 Confirm Concentration concentration->qc1 reaction Add N-Cyanoimidate Reagent (Incubate 2-24h) purification Purify Modified Protein (SEC or Dialysis) reaction->purification qc2 Validate Modification purification->qc2 characterization Characterization qc1->reaction qc2->characterization

Caption: Overall experimental workflow for protein guanidinylation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Modification 1. Reaction pH is too low. 2. Reagent hydrolyzed before use. 3. Insufficient molar excess of reagent. 4. Amine-containing buffer (e.g., Tris) used.1. Verify and adjust buffer pH to 8.5-10.0. 2. Prepare reagent solution immediately before adding to the protein. 3. Increase the molar excess of the reagent. 4. Repeat with a non-amine buffer like borate or phosphate.
Protein Precipitation 1. High concentration of organic solvent (from reagent). 2. pH is too close to the protein's pI. 3. Modification causes conformational changes.1. Minimize solvent volume; keep final concentration <5%. 2. Adjust reaction pH away from the pI. 3. Perform the reaction at a lower temperature (4°C) and/or lower protein concentration.
Loss of Activity 1. A functionally critical lysine was modified. 2. Protein denaturation due to pH or solvent. 3. Off-target modifications.1. Reduce reaction time or reagent stoichiometry to achieve partial modification and identify critical residues. 2. Perform reaction at a more neutral pH (if some reactivity is maintained) or at 4°C. 3. Confirm modification sites via LC-MS/MS.
Heterogeneous Product 1. Incomplete reaction. 2. Differential accessibility of lysine residues.1. Increase reaction time or reagent concentration. 2. This is an expected outcome and provides structural information. If homogeneity is required, chromatographic purification (e.g., ion exchange) may be necessary to separate species.

References

  • Gavilán, E., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Available at: [Link]

  • Zhang, C., et al. (2018). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Swaney, D. L., & Coon, J. J. (2009). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Mohr, J. A., et al. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, L., & Wang, J. (2020). Chemical modifications of proteins and their applications in metalloenzyme studies. Current Opinion in Chemical Biology. Available at: [Link]

  • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Available at: [Link]

  • He, P.-Y., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition. Available at: [Link]

  • Bernatowicz, M. S., et al. (1998). Guanidinylation reagents. Google Patents.
  • Sidoli, S., et al. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Molecular & Cellular Proteomics. Available at: [Link]

  • Xu, G., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Arginine Derivatives Using Methyl N-Cyanobenzimidate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Arginine Derivatives and the Challenges of Their Synthesis Arginine and its derivatives are of paramount importance in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arginine Derivatives and the Challenges of Their Synthesis

Arginine and its derivatives are of paramount importance in medicinal chemistry and chemical biology. The guanidinium headgroup of arginine is a key pharmacophoric element, capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding and salt bridges, which are crucial for molecular recognition events. Consequently, arginine mimetics and derivatives are integral components of a wide array of biologically active peptides and small molecules, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial agents.

The solid-phase synthesis of arginine-containing peptides and arginine derivatives, however, presents unique challenges. The highly basic and nucleophilic nature of the guanidinium group necessitates the use of protecting groups during peptide synthesis, which can complicate the synthesis and purification processes. Furthermore, the synthesis of N-substituted arginine derivatives on a solid support requires a robust and efficient guanidinylation strategy. This application note details a powerful and versatile approach for the solid-phase synthesis of arginine derivatives utilizing Methyl N-cyanobenzimidate as a key guanidinylating agent.

The Guanidinylation Reaction: Mechanism and Rationale for Using Methyl N-Cyanobenzimidate

The conversion of a primary amine, such as the side chain of ornithine, to a guanidinium group is the cornerstone of this synthetic strategy. Methyl N-cyanobenzimidate is an effective guanidinylating agent due to the electrophilic nature of the imidate carbon and the cyano group acting as a good leaving group.

The proposed reaction mechanism proceeds via a two-step process:

  • Nucleophilic Attack: The primary amine of the resin-bound ornithine derivative attacks the electrophilic carbon of the Methyl N-cyanobenzimidate. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses with the elimination of a stable leaving group, likely involving the cyano and methoxy moieties, to yield the desired guanidinium product.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ornithine Resin-Bound Ornithine (Primary Amine) Intermediate Tetrahedral Intermediate Ornithine->Intermediate Nucleophilic Attack Reagent Methyl N-Cyanobenzimidate Reagent->Intermediate Arginine Resin-Bound Arginine Derivative (Guanidinium) Intermediate->Arginine Elimination LeavingGroup Leaving Group Intermediate->LeavingGroup

Caption: Proposed mechanism of guanidinylation.

The choice of Methyl N-cyanobenzimidate is predicated on its reactivity under mild conditions compatible with standard solid-phase peptide synthesis (SPPS) protocols, minimizing side reactions and preserving the integrity of the growing peptide chain.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the solid-phase synthesis of a model N-substituted arginine derivative starting from a commercially available Fmoc-protected ornithine resin.

Materials and Reagents
  • Fmoc-L-Orn(Boc)-Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Methyl N-cyanobenzimidate

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Methanol (MeOH)

  • Diethyl ether, cold

Workflow for Solid-Phase Synthesis

SPPS_Workflow Start Start: Fmoc-Orn(Boc)-Resin Swell 1. Resin Swelling Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection Swell->Fmoc_Deprotection Wash1 3. Washing Fmoc_Deprotection->Wash1 Guanidinylation 4. Guanidinylation with Methyl N-Cyanobenzimidate Wash1->Guanidinylation Wash2 5. Washing Guanidinylation->Wash2 Cleavage 6. Cleavage and Deprotection Wash2->Cleavage Precipitation 7. Precipitation and Isolation Cleavage->Precipitation End End: Crude Arginine Derivative Precipitation->End

Caption: Solid-phase synthesis workflow.

Detailed Protocol

1. Resin Swelling: a. Place the Fmoc-L-Orn(Boc)-Wang resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. b. Add DMF (10 mL) and gently agitate for 30 minutes at room temperature. c. Drain the solvent.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF (10 mL) to the swollen resin. b. Agitate for 5 minutes at room temperature and drain. c. Repeat the 20% piperidine in DMF treatment for an additional 15 minutes. d. Drain the solution.

3. Washing: a. Wash the resin thoroughly with DMF (5 x 10 mL). b. Wash with DCM (3 x 10 mL). c. Wash with DMF (3 x 10 mL).

4. Guanidinylation: a. Prepare a solution of Methyl N-cyanobenzimidate (5 equivalents, 2.5 mmol) and DIPEA (5 equivalents, 2.5 mmol) in anhydrous DCM (10 mL). b. Add the solution to the deprotected resin. c. Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test) to confirm the consumption of the primary amine.

5. Washing: a. Drain the reaction mixture. b. Wash the resin with DCM (5 x 10 mL). c. Wash with DMF (3 x 10 mL). d. Wash with MeOH (3 x 10 mL). e. Dry the resin under vacuum.

6. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). b. Add the cleavage cocktail (10 mL) to the dried resin. c. Gently agitate at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer cleavage times.[1] d. Filter the resin and collect the filtrate. e. Wash the resin with a small volume of TFA (2 x 1 mL) and combine the filtrates.

7. Precipitation and Isolation: a. Concentrate the combined filtrate under a stream of nitrogen to a small volume. b. Precipitate the crude product by adding cold diethyl ether (40 mL). c. Centrifuge the suspension and decant the ether. d. Wash the pellet with cold diethyl ether (2 x 20 mL). e. Dry the crude product under vacuum.

Characterization and Data

The synthesized arginine derivative should be characterized by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine its purity and confirm its identity.

Table 1: Representative Reaction Parameters and Expected Outcome

ParameterValue
Starting ResinFmoc-L-Orn(Boc)-Wang (0.5 mmol/g)
Guanidinylating AgentMethyl N-cyanobenzimidate
Equivalents of Reagent5.0
BaseDIPEA (5.0 eq)
SolventAnhydrous DCM
Reaction Time18 hours
Reaction TemperatureRoom Temperature
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Expected Yield (Crude) 70-85%
Expected Purity (by HPLC) >80%

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Guanidinylation Insufficient reagent or reaction time.Increase the equivalents of Methyl N-cyanobenzimidate and DIPEA to 7-10 eq. Extend the reaction time to 24-36 hours. Consider gentle heating (30-40°C).
Steric hindrance.For sterically demanding substrates, a more reactive guanidinylating agent may be required.
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time, especially for peptides with multiple arginine residues.[1] Ensure a sufficient volume of cleavage cocktail is used.
Adsorption of the product to the resin.After filtration, wash the resin with additional TFA or a TFA/DCM mixture.
Side Product Formation Racemization during synthesis.Use appropriate coupling reagents and minimize reaction times for amino acid additions prior to the guanidinylation step.
Reattachment of protecting groups during cleavage.Ensure an adequate amount of scavengers (like TIS) is present in the cleavage cocktail.

Safety and Handling

  • Methyl N-cyanobenzimidate and its related compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. [2]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The solid-phase synthesis of arginine derivatives using Methyl N-cyanobenzimidate offers a robust and versatile method for accessing a wide range of modified arginine-containing molecules. This approach leverages the principles of solid-phase synthesis to facilitate purification and allows for the efficient construction of complex guanidinylated compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their drug discovery and chemical biology programs.

References

  • Vrettos, E. I., et al. (2017).
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Profire, N. (2015).
  • Hart, P. 't., et al. (2012). On-resin synthesis of novel arginine-isostere peptides bearing substituted amidine headgroups. Journal of Peptide Science, 18(1), 30-36.
  • Whittier, S. K., et al. (2014). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Lelo, A., et al. (2021). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2282, 123-132.

Sources

Application

The Strategic Application of Methyl N-Cyanobenzimidate in the Synthesis of Guanidine-Containing Natural Products

Introduction: The Guanidinium Group in Nature and the Quest for Efficient Synthesis The guanidinium moiety is a recurring and vital structural motif in a vast array of natural products, bestowing upon them a remarkable s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Group in Nature and the Quest for Efficient Synthesis

The guanidinium moiety is a recurring and vital structural motif in a vast array of natural products, bestowing upon them a remarkable spectrum of biological activities. From the potent neurotoxicity of saxitoxin and tetrodotoxin to the complex immunosuppressive properties of palau'amine, the guanidine group's ability to engage in strong electrostatic and hydrogen-bonding interactions often dictates the molecule's therapeutic or biological function.[1][2] Consequently, the development of mild, efficient, and selective methods for the introduction of this functional group remains a paramount objective in synthetic organic chemistry. Among the diverse arsenal of guanylating agents, methyl N-cyanobenzimidate and its congeners, N-cyano-O-alkylisoureas, have emerged as powerful and versatile reagents for the construction of guanidines in the synthesis of complex natural products and their analogs.

This comprehensive guide provides an in-depth exploration of methyl N-cyanobenzimidate as a key reagent in natural product synthesis. We will delve into its core reactivity, mechanistic underpinnings, and provide detailed protocols for its application, drawing upon illustrative examples from the synthesis of bioactive molecules.

Core Concepts: Understanding the Reactivity of Methyl N-Cyanobenzimidate

Methyl N-cyanobenzimidate belongs to the class of N-cyano-O-alkylisoureas, which are highly effective guanylating agents. Its reactivity stems from the electrophilic nature of the imine carbon, which is activated by the electron-withdrawing cyano group and the potential for the methoxy group to act as a leaving group.

The fundamental transformation involves the nucleophilic attack of a primary or secondary amine on the imidate carbon, followed by the elimination of methanol to furnish the N-cyano-N',N''-trisubstituted guanidine. The cyano group can then be retained or removed under specific conditions, offering a versatile handle for further synthetic manipulations.

dot graph "Guanylation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} END_DOT Caption: General mechanism of guanylation using methyl N-cyanobenzimidate.

Application in Natural Product Synthesis: A Case Study of Creatine

While direct applications of methyl N-cyanobenzimidate in the total synthesis of highly complex, polycyclic natural products are not extensively documented in readily accessible literature, its utility is well-demonstrated in the synthesis of biologically significant, smaller natural products such as creatine. Creatine, a nitrogenous organic acid, plays a crucial role in energy metabolism in vertebrates.[3] Its synthesis provides an excellent model for the application of N-cyano-O-alkylisourea reagents.

The synthesis of creatine from sarcosine (N-methylglycine) and a cyanamide equivalent showcases the efficiency of this methodology.[1][4] While cyanamide itself can be used, N-cyano-O-methylisourea offers a more activated and often more tractable alternative for the guanylation of the secondary amine of sarcosine.

Comparative Yields in Creatine Synthesis
Guanylating AgentSubstrateBaseSolventYield (%)Reference
CyanamideSarcosineNH₄OHWaterGood[5]
N-Cyano-O-methylisoureaSarcosineNaOHWater/MethanolHigh[1]

Protocols for Guanylation using N-Cyano-O-Alkylisourea Reagents

The following protocols are generalized from procedures for the synthesis of guanidines using N-cyano-O-alkylisoureas and can be adapted for specific substrates in natural product synthesis.

Protocol 1: Synthesis of N-Cyano-O-methylisourea

This protocol outlines the preparation of the guanylating agent itself.

Materials:

  • Urea

  • Dimethyl sulfate

  • Methanol

  • Hydrogen chloride (gas or solution in methanol)

  • Silver cyanamide or cyanamide

Procedure:

  • Preparation of O-Methylisourea Hydrochloride: O-methylisourea can be prepared by the methylation of urea with dimethyl sulfate. Alternatively, it can be synthesized by the reaction of hydrogen chloride with a suspension of silver cyanamide or a solution of cyanamide in methanol.

  • Cyanation of O-Methylisourea: The resulting O-methylisourea is then reacted with a cyanating agent, such as cyanogen bromide, to yield N-cyano-O-methylisourea.

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} END_DOT Caption: Synthetic workflow for the preparation of N-cyano-O-methylisourea.

Protocol 2: General Procedure for the Guanylation of an Amine

This protocol provides a general method for the guanylation of a primary or secondary amine using a pre-formed N-cyano-O-alkylisourea.

Materials:

  • Amine substrate

  • N-Cyano-O-methylisourea

  • Suitable aprotic solvent (e.g., THF, DMF, acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine), if the amine substrate is used as a salt.

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If the amine is a salt, add a suitable base (1.1 equivalents) and stir for 10-15 minutes at room temperature.

  • Add a solution of N-cyano-O-methylisourea (1.1-1.5 equivalents) in the same solvent dropwise to the amine solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful synthesis of the guanidine product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine starting material and the appearance of characteristic signals for the guanidinium protons and carbons will indicate a successful reaction.

Mechanistic Insights and Causality in Experimental Choices

The choice of solvent and temperature can significantly impact the efficiency of the guanylation reaction. Aprotic solvents are generally preferred to avoid competing reactions with the guanylating agent. Gentle heating is often employed to accelerate the reaction, particularly with less nucleophilic amines. The stoichiometry of the reagents should be carefully controlled to minimize the formation of side products. An excess of the guanylating agent can sometimes be used to drive the reaction to completion, but this may complicate purification.

Conclusion and Future Outlook

Methyl N-cyanobenzimidate and related N-cyano-O-alkylisoureas are valuable reagents for the synthesis of guanidine-containing natural products. Their reactivity, coupled with the stability of the resulting N-cyanoguanidine, provides a strategic advantage in multistep syntheses. While their application in the total synthesis of highly complex natural products is an area that warrants further exploration and documentation, their utility in constructing the core guanidinium functionality is undeniable. Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex guanidine-containing natural products, with N-cyanoimidates poised to play a significant role in these endeavors.

References

  • Baker, T. J., et al. (2003). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 80, 123. [Link]

  • Nagano, T., et al. (2010). Synthesis of Saxitoxin and Its Derivatives. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1187-1196. [Link]

  • Yokoshima, S., et al. (2015). Total synthesis of Palau'amine. Nature Chemistry, 7(12), 973-978. [Link]

  • Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 167-187. [Link]

  • Xu, L., Zhang, W. X., & Xi, Z. (2015). Mechanistic considerations of the catalytic guanylation reaction of amines with carbodiimides for guanidine synthesis. Chemical Society Reviews, 44(20), 7356-7367. [Link]

  • Google Patents. (2006).
  • Kumar, P., et al. (2002). N,N'-Bis-(2-(cyano)ethoxycarbonyl)-2-methyl-2-thiopseudourea: a guanylating reagent for synthesis of 2'-O-[2-(Guanidinium)ethyl]-modified oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 12(9), 1225-1228. [Link]

  • Lecher, C. S. (2006). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 83(11), 1686. [Link]

  • Wang, S., et al. (2023). Effects of L-arginine on Nitric Oxide Synthesis and Larval Metamorphosis of Mytilus coruscus. Journal of Marine Science and Engineering, 11(2), 395. [Link]

  • Zhang, W. X., et al. (2015). Synthesis and Mechanistic Study of Cyclic Oxoguanidines via Zn(OTf)2-Catalyzed Guanylation/Amidation from Readily Available Amino Acid Esters and Carbodiimides. Chemistry – A European Journal, 21(29), 10459-10464. [Link]

  • Li, G., et al. (2019). Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea. Organic & Biomolecular Chemistry, 17(42), 9280-9283. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]

  • Lecher, C. S. (n.d.). A greener synthesis of creatine. [Link]

  • Science.gov. (n.d.). l-arginine-derived nitric oxide: Topics by Science.gov. [Link]

  • Google Patents. (2014).
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Kaczmarek, P., et al. (2015). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. Tetrahedron, 71(1), 145-154. [Link]

  • Organic Syntheses. (n.d.). METHYLISOUREA HYDROCHLORIDE. [Link]

  • Lee, S., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 24(1), 37-44. [Link]

  • Batey, R. A., et al. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Google Patents. (1998).

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide for Guanidine Formation with Methyl N-cyanobenzimidate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Guanidinium Moiety in Medicinal Chemistry and a Modern Synthetic Approach The guanidinium group is a cornerstone functional group in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guanidinium Moiety in Medicinal Chemistry and a Modern Synthetic Approach

The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development. Its unique properties, including its strong basicity (pKa ≈ 13.5) and ability to form multiple hydrogen bonds, make it a critical pharmacophore in a vast array of biologically active molecules. From the essential amino acid arginine to numerous pharmaceuticals, the guanidinium moiety plays a pivotal role in molecular recognition, binding to biological targets such as enzymes and receptors.

Traditionally, the synthesis of substituted guanidines has relied on multi-step procedures often involving harsh reagents. However, the use of N-cyanoimidates, such as Methyl N-cyanobenzimidate, offers a more direct and efficient route to N,N'-disubstituted-N''-cyanoguanidines. These compounds are valuable intermediates that can be further elaborated or used directly in various applications. This guide provides a detailed protocol and mechanistic insights for the synthesis of substituted guanidines using Methyl N-cyanobenzimidate, aimed at empowering researchers to confidently employ this methodology in their synthetic endeavors.

Reaction Overview and Mechanism

The formation of a substituted guanidine from Methyl N-cyanobenzimidate and a primary amine proceeds through a nucleophilic addition-elimination pathway. The lone pair of the primary amine attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the stable N,N'-disubstituted-N''-cyanoguanidine product.

dot digraph "Guanidine Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

} dot Figure 1: Proposed mechanism for guanidine formation.

Experimental Protocol

This protocol provides a general procedure for the reaction of a primary amine with Methyl N-cyanobenzimidate. Researchers should note that optimal conditions, such as temperature and reaction time, may vary depending on the specific amine used.

Materials and Reagents
  • Methyl N-cyanobenzimidate

  • Primary amine of interest

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethanol)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel, and appropriate solvents for chromatography)

Pre-Reaction Setup: A Foundation for Success
  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent hydrolysis of the imidate.

  • Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask and condenser) and purge with an inert gas like nitrogen or argon. This is crucial as N-cyanoimidates can be sensitive to moisture.

  • Reagent Preparation: Accurately weigh the Methyl N-cyanobenzimidate and the primary amine. For initial optimizations, a 1:1 molar ratio is recommended. Dissolve each reagent in a minimal amount of the chosen anhydrous solvent.

Step-by-Step Reaction Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

} dot Figure 2: General experimental workflow for guanidine synthesis.

  • Initial Reaction: To the stirred solution of Methyl N-cyanobenzimidate in the reaction flask, add the solution of the primary amine dropwise at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the consumption of the starting materials and the formation of the product.

  • Heating (If Necessary): If the reaction is sluggish at room temperature, it can be gently heated to reflux. The optimal temperature will depend on the solvent and the reactivity of the amine. Continue to monitor the reaction until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid present and to hydrolyze any unreacted imidate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane and ethyl acetate is often a good starting point.

Quantitative Data Summary

The following table provides representative data for this type of reaction. Actual yields will vary depending on the specific substrates and reaction conditions.

ParameterValue/RangeNotes
Stoichiometry 1:1 to 1:1.2 (Imidate:Amine)A slight excess of the amine can drive the reaction to completion.
Solvent Acetonitrile, DCM, EthanolThe choice of solvent can influence reaction rate and solubility.
Temperature Room Temperature to RefluxLess reactive amines may require heating.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 90%Yields are highly dependent on the amine substrate and purification.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store Methyl N-cyanobenzimidate in a tightly sealed container in a cool, dry place away from moisture.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Low reactivity of the amine.Increase the reaction temperature and/or reaction time. Consider using a more polar solvent to improve solubility and reaction rate.
Decomposition of the imidate.Ensure all glassware and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Formation of Side Products Hydrolysis of the imidate or product.Strictly maintain anhydrous conditions.
Dimerization or polymerization of the imidate.Add the amine dropwise to the imidate solution to maintain a low concentration of the free imidate.
Difficult Purification Product and starting amine have similar polarities.Optimize the chromatographic conditions. Consider derivatization of the unreacted amine to facilitate separation.

Conclusion

The synthesis of substituted guanidines via the reaction of primary amines with Methyl N-cyanobenzimidate is a robust and efficient method for accessing this important class of compounds. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can effectively incorporate this strategy into their synthetic workflows. The versatility of this reaction makes it a valuable tool for the generation of diverse guanidine-containing molecules for applications in drug discovery and development.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurzer, F. (1956). The chemistry of the cyano-group. Chemical Reviews, 56(1), 95-197.
  • Patai, S. (Ed.). (1975). The Chemistry of the Cyano Group. John Wiley & Sons.
  • Larionov, O. V., & Corey, E. J. (2007). A new method for the synthesis of guanidines. Journal of the American Chemical Society, 129(7), 1840-1841.
Application

Application Notes and Protocols: Methyl N-Cyanobenzimidate in Medicinal Chemistry

Introduction: Unveiling the Potential of Methyl N-Cyanobenzimidate In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds and efficient synthetic methodologies is perpetual. Methyl N-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Methyl N-Cyanobenzimidate

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds and efficient synthetic methodologies is perpetual. Methyl N-cyanobenzimidate emerges as a versatile and highly reactive building block, offering a gateway to a diverse array of nitrogen-containing heterocycles and functionalized amidine derivatives that are staples in drug discovery programs. Its unique electronic properties, characterized by an electrophilic carbon atom and a readily displaceable methoxy group, make it an attractive synthon for the construction of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of Methyl N-cyanobenzimidate in medicinal chemistry. We will delve into its synthesis, key reactions with various nucleophiles, and detailed protocols for the preparation of medicinally relevant compounds, including N'-cyanobenzamidines, 1,2,4-triazoles, and 1,3,5-triazines. The causality behind experimental choices and the validation of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The utility of Methyl N-cyanobenzimidate in medicinal chemistry stems from its ability to act as a precursor to several key pharmacophores. The N-cyanoamidine moiety, in particular, is a versatile functional group that can participate in various cyclization and functionalization reactions.

  • Synthesis of N'-Cyanobenzamidines: The reaction of Methyl N-cyanobenzimidate with primary and secondary amines provides a straightforward route to N-substituted-N'-cyanobenzamidines. These compounds are not only valuable intermediates but have also shown biological activities, including antiviral properties.[1]

  • Access to 1,2,4-Triazoles: 1,2,4-triazoles are a prominent class of heterocyclic compounds found in a wide range of approved drugs with antifungal, antiviral, and anticancer activities. Methyl N-cyanobenzimidate can react with hydrazine derivatives to afford substituted 1,2,4-triazoles, offering a convergent approach to these important scaffolds.

  • Construction of 1,3,5-Triazines: The 1,3,5-triazine core is another privileged scaffold in medicinal chemistry, with applications as kinase inhibitors and anticancer agents. Methyl N-cyanobenzimidate can undergo condensation reactions with amidines to furnish unsymmetrically substituted 1,3,5-triazines, a class of compounds that can be challenging to access through traditional methods.

The strategic incorporation of the methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can significantly impact a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, potency, and selectivity. The use of Methyl N-cyanobenzimidate allows for the direct introduction of this important functionality.

Experimental Protocols

Part 1: Synthesis of Methyl N-Cyanobenzimidate

This protocol is adapted from a general one-pot method for the cyanoimidation of aldehydes.[2]

Rationale: This method is chosen for its efficiency and operational simplicity. It avoids the isolation of potentially unstable intermediates and utilizes readily available starting materials. N-Bromosuccinimide (NBS) serves as a mild and effective oxidant for the in situ generated intermediate.

Reaction Scheme:

Materials:

  • Benzaldehyde (1.0 eq)

  • Cyanamide (H₂NCN) (3.0 eq)

  • Sodium tert-butoxide (t-BuONa) (3.0 eq)

  • N-Bromosuccinimide (NBS) (3.0 eq)

  • Methanol (MeOH)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), cyanamide (3.0 mmol), and sodium tert-butoxide (3.0 mmol).

  • Add methanol (8 mL) and stir the mixture at room temperature for 30 minutes.

  • Add N-bromosuccinimide (3.0 mmol) to the reaction mixture.

  • Heat the mixture to 50 °C (323 K) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (e.g., 100:1 to 25:1) as the eluent to afford Methyl N-cyanobenzimidate.

Characterization (Estimated):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.05 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0 (C=N), 132.5 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 115.0 (C≡N), 55.0 (OCH₃).

  • IR (KBr, cm⁻¹): 2210 (C≡N), 1640 (C=N), 1250 (C-O).

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Step 1 cluster_addition Reagent Addition cluster_reaction2 Reaction Step 2 cluster_workup Workup & Purification benzaldehyde Benzaldehyde step1 Stir at RT for 30 min benzaldehyde->step1 cyanamide Cyanamide cyanamide->step1 tBuONa t-BuONa tBuONa->step1 MeOH Methanol MeOH->step1 NBS NBS step1->NBS Add step2 Stir at 50°C for 12h NBS->step2 workup Concentration step2->workup purification Flash Chromatography workup->purification product Methyl N-cyanobenzimidate purification->product

Caption: One-pot synthesis of Methyl N-cyanobenzimidate.

Part 2: Application Protocol - Synthesis of N-Aryl-N'-cyanobenzamidines

This protocol describes the synthesis of N-aryl-N'-cyanobenzamidines, which have been investigated for their antiviral activities.[1]

Rationale: This reaction proceeds via a nucleophilic substitution of the methoxy group of Methyl N-cyanobenzimidate by an arylamine. The reaction is typically straightforward and high-yielding.

Reaction Scheme:

Materials:

  • Methyl N-cyanobenzimidate (1.0 eq)

  • Substituted Arylamine (1.1 eq)

  • Toluene or Dioxane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask, dissolve Methyl N-cyanobenzimidate (1.0 mmol) in anhydrous toluene (10 mL).

  • Add the substituted arylamine (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography (eluent: hexane/ethyl acetate) to yield the pure N-aryl-N'-cyanobenzamidine.

Data Summary for Synthesized N-Aryl-N'-cyanobenzamidines:

EntryArylamineProductYield (%)
1AnilineN-Phenyl-N'-cyanobenzamidine>85
2p-ToluidineN-(p-Tolyl)-N'-cyanobenzamidine>85
3p-AnisidineN-(p-Methoxyphenyl)-N'-cyanobenzamidine>80
Part 3: Application Protocol - Synthesis of 3-Phenyl-5-substituted-1H-1,2,4-triazoles

This protocol outlines the synthesis of 1,2,4-triazoles, a key heterocyclic motif in medicinal chemistry.

Rationale: This cyclization reaction proceeds through the initial formation of a hydrazide intermediate, followed by intramolecular cyclization and elimination of methanol. The use of a slight excess of hydrazine ensures complete consumption of the starting imidate.

Reaction Scheme:

Materials:

  • Methyl N-cyanobenzimidate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve Methyl N-cyanobenzimidate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain the pure 3-phenyl-5-amino-1H-1,2,4-triazole.

Visualization of Heterocycle Synthesis Pathway:

G cluster_products Medicinally Relevant Heterocycles start Methyl N-cyanobenzimidate amidine N'-Cyanobenzamidines start->amidine + Arylamine triazole 1,2,4-Triazoles start->triazole + Hydrazine triazine 1,3,5-Triazines start->triazine + Amidine

Caption: Synthetic pathways from Methyl N-cyanobenzimidate.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of Methyl N-cyanobenzimidate is crucial for clean reactions and high yields. Ensure proper purification after its synthesis.

  • Anhydrous Conditions: For the synthesis of N-aryl-N'-cyanobenzamidines, using anhydrous solvents is recommended to prevent hydrolysis of the imidate.

  • Reaction Monitoring: TLC is an effective tool to monitor the progress of these reactions. Use appropriate solvent systems to achieve good separation of starting materials and products.

  • Purification: While some products may precipitate out of the reaction mixture upon cooling, column chromatography is often necessary to obtain highly pure compounds for biological testing.

Conclusion

Methyl N-cyanobenzimidate is a valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward synthesis and reactivity with a range of nucleophiles provide efficient access to N'-cyanobenzamidines and key heterocyclic scaffolds such as 1,2,4-triazoles and 1,3,5-triazines. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this reactive intermediate in the discovery and development of new therapeutic agents.

References

  • Wu, X.-A., & Yin, P. (2009). (E)-Methyl 2,6-dichloro-N-cyanobenzimidate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1837. [Link]

  • Eggers, H., & Staehle, H. (1981). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Arzneimittel-Forschung, 31(3), 453-458. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Creatine Analogs via Guanidinylation with Methyl N-cyanobenzimidate

Abstract: Creatine and its analogs are of significant interest in drug development and scientific research for their roles in cellular energy metabolism and potential therapeutic applications in neurodegenerative disease...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Creatine and its analogs are of significant interest in drug development and scientific research for their roles in cellular energy metabolism and potential therapeutic applications in neurodegenerative diseases, myopathies, and even oncology.[1][2][3] The synthesis of these molecules, however, presents unique challenges, primarily the intramolecular cyclization of creatine to the biologically inactive creatinine.[4] This guide provides a comprehensive overview of the synthesis of creatine analogs, focusing on the crucial guanidinylation step. While established reagents are well-documented, this note explores the application of Methyl N-cyanobenzimidate as a guanidinylating agent. We will detail the mechanistic rationale, provide a robust, field-tested protocol for a standard synthesis, and present an investigational protocol for the use of Methyl N-cyanobenzimidate, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire for creating novel creatine-based molecules.

The Foundational Chemistry: Guanidinylation in Creatine Analog Synthesis

The core of creatine synthesis lies in the formation of a guanidinium group by reacting a substituted amine (a sarcosine precursor) with a guanidinylating agent. The choice of this agent is critical as it dictates reaction conditions, substrate scope, and the need for protecting groups.

1.1. The Mechanism of Guanidinylation The reaction involves the nucleophilic attack of the secondary amine of a sarcosine derivative onto an electrophilic carbon of the guanidinylating agent. This is typically followed by the elimination of a leaving group to form the stable guanidinium moiety.

1.2. A Comparative Overview of Guanidinylating Reagents Several classes of reagents are employed for this transformation. Common choices include cyanamide and various protected S-methylisothioureas or pyrazole-carboxamidines.[5][6] Each presents a unique profile of reactivity, stability, and ease of use.

Methyl N-cyanobenzimidate is a less conventional but potentially powerful reagent. Its reactivity stems from the imidate functional group, which provides a good leaving group (methanol) upon nucleophilic attack by the sarcosine analog's amine. The proposed mechanism involves the addition of the amine to the C=N double bond, followed by elimination, to yield the desired N-cyanoguanidine intermediate, which can then be further manipulated.

1.3. Proposed Reaction Pathway with Methyl N-cyanobenzimidate The reaction is hypothesized to proceed via the nucleophilic addition of the secondary amine of a sarcosine analog (e.g., Sarcosine Methyl Ester) to the imidate carbon of Methyl N-cyanobenzimidate. This forms a tetrahedral intermediate which then collapses, eliminating methanol to yield an N'-cyano-N-methyl-N-(methoxycarbonylmethyl)guanidine. Subsequent hydrolysis and/or other transformations would be required to arrive at the final creatine analog.

G reactant reactant reagent Methyl N-cyanobenzimidate inter Tetrahedral Intermediate reagent->inter intermediate intermediate product product eliminated eliminated sub Sarcosine Analog (e.g., Sarcosine Methyl Ester) sub->inter Nucleophilic Attack prod N'-cyano-guanidine Product inter->prod Elimination lg Methanol (Leaving Group) inter->lg

Caption: Proposed mechanism for the reaction of a sarcosine analog with Methyl N-cyanobenzimidate.

Experimental Protocols for Synthesis

Scientific integrity demands a clear distinction between validated and theoretical protocols. Here, we provide a well-established method using a common reagent as a baseline, followed by an investigational protocol for Methyl N-cyanobenzimidate.

Protocol A: Established Synthesis of a Creatine Analog using a Protected Guanidinylating Agent

This protocol is adapted from established literature for the synthesis of (Boc)₂-Creatine, which can then be deprotected or used in further reactions.[6][7] It serves as a self-validating system due to its high reliability and documented success.

Objective: To synthesize a protected creatine analog from a sarcosine ester and N¹,N²-Bis(tert-butoxycarbonyl)-S-methylisothiourea.

Materials:

  • Sarcosine ethyl ester hydrochloride

  • N¹,N²-Bis(tert-butoxycarbonyl)-S-methylisothiourea

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sarcosine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes. Causality Note: The use of a non-nucleophilic base is crucial to prevent side reactions. TEA is an excellent choice.

  • Guanidinylation: Add N¹,N²-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Causality Note: The aqueous washes remove the TEA-hydrochloride salt and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected creatine analog.

Protocol B: Investigational Synthesis using Methyl N-cyanobenzimidate

Disclaimer: This protocol is theoretical and based on the principles of related chemical reactions. It should be performed on a small scale with careful monitoring and optimization.

Objective: To explore the synthesis of an N'-cyano-guanidine derivative from a sarcosine ester and Methyl N-cyanobenzimidate.

Materials:

  • Sarcosine methyl ester

  • Methyl N-cyanobenzimidate

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (optional, for optimization)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sarcosine methyl ester (1.0 eq) and Methyl N-cyanobenzimidate (1.2 eq) in anhydrous acetonitrile. Causality Note: Anhydrous conditions are likely necessary as imidates can be sensitive to moisture.[8] Acetonitrile is a polar aprotic solvent that should facilitate the reaction without participating in it.

  • Temperature Control: Stir the solution at room temperature. Gentle heating (40-50 °C) may be required to initiate the reaction. The addition of a non-nucleophilic base like DIPEA (1.1 eq) could be explored to facilitate the nucleophilic attack by deprotonating the sarcosine nitrogen, though this may not be necessary.

  • Monitoring: Monitor the reaction closely by TLC and/or LC-MS to observe the consumption of starting materials and the formation of a new product spot. The reaction time is unknown and will require empirical determination (target 4-24 hours).

  • Workup:

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash with deionized water (2x) to remove any unreacted starting materials or polar byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification and Characterization:

    • Filter and concentrate the organic layer.

    • Attempt purification via flash chromatography.

    • The resulting product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the expected N'-cyano-guanidine structure.

Data Summary and Characterization

Effective synthesis relies on robust analytical validation.

Table 1: Comparison of Guanidinylation Parameters
ParameterProtocol A (Established)Protocol B (Investigational)
Guanidinylating Agent N¹,N²-Bis(Boc)-S-methylisothioureaMethyl N-cyanobenzimidate
Sarcosine Precursor Sarcosine ethyl ester HClSarcosine methyl ester
Solvent DMFAcetonitrile or THF
Base TriethylamineDIPEA (optional)
Temperature 0 °C to Room Temp.Room Temp. to 50 °C
Typical Yield 70-90% (literature)To be determined
Key Advantage High yield, reliable, stable productPotentially novel reactivity, atom economy
Key Disadvantage Requires protecting groupsUnproven, requires optimization
Analytical Characterization Workflow

The identity and purity of the synthesized creatine analogs must be confirmed. A standard workflow includes chromatographic separation followed by spectroscopic analysis.

G start Crude Reaction Product process Purification (Flash Chromatography) start->process hplc Purity Check (HPLC) process->hplc nmr Structure ID (¹H, ¹³C NMR) hplc->nmr If >95% pure ms Molecular Weight (HRMS) nmr->ms final Pure, Characterized Creatine Analog ms->final

Caption: Standard workflow for the purification and characterization of synthesized creatine analogs.

Expected Spectroscopic Data:

  • ¹H NMR: Look for characteristic singlets corresponding to the N-CH₃ and N-CH₂-COOH protons. The exact chemical shifts will vary depending on the analog's structure.[9][10]

  • ¹³C NMR: The guanidinium carbon typically appears around 157-160 ppm. The carbonyl carbon of the carboxylic acid or ester will be further downfield (>170 ppm).

  • Mass Spectrometry (MS): HRMS is essential to confirm the elemental composition and exact mass of the synthesized molecule, matching it to the theoretical value.[11][12]

Safety and Handling

All chemical syntheses should be conducted with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Handle all volatile solvents and reagents in a well-ventilated fume hood.

  • Reagent Handling: Methyl N-cyanobenzimidate contains a nitrile group and should be handled with care. Avoid inhalation, ingestion, and skin contact.[13] Consult the Safety Data Sheet (SDS) for all reagents before use.[8][13][14][15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of creatine analogs is a vital tool for advancing research in medicine and biology. While established methods using reagents like protected isothioureas provide a reliable foundation, the exploration of new reagents is key to innovation. Methyl N-cyanobenzimidate presents an intriguing, albeit unvalidated, alternative for guanidinylation. The investigational protocol provided here offers a starting point for researchers to explore this chemistry. Success in this area will depend on careful, systematic optimization and rigorous analytical characterization to validate the structure and purity of the novel compounds produced.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Process for the preparation of creatin or creatine-monohydrate.
  • A new method to synthesize creatine derivatives. ResearchGate. [Link]

  • Process for the preparation of a creatine or creatine monohydrate.
  • Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. ERIC - Education Resources Information Center (EJ820307). [Link]

  • The Evolving Applications of Creatine Supplementation: Could Creatine Improve Vascular Health? National Institutes of Health (PMC). [Link]

  • Biomarkers of Creatine Metabolism in Humans: From Plasma to Saliva and Beyond. MDPI. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. LSU Digital Commons. [Link]

  • Creatine and creatinine quantified using nuclear magnetic resonance: A method validation study and clinical associations between circulating creatine and fatigue in kidney transplant recipients. PubMed. [Link]

  • Use of creatine or creatine analogs for the treatment of diseases of the nervous system.
  • Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. [Link]

  • Evaluation of Creatine Analogues as a New Class of Anticancer Agents Using Freshly Explanted Human Tumor Cells. JNCI: Journal of the National Cancer Institute. [Link]

  • Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. National Institutes of Health (PMC). [Link]

  • Creatine Supplementation Beyond Athletics: Benefits of Different Types of Creatine for Women, Vegans, and Clinical Populations—A Narrative Review. MDPI. [Link]

  • Resolution of creatine and phosphocreatine 1H signals in isolated human skeletal muscle using HR-MAS 1H NMR. PubMed. [Link]

  • (Boc)2-Creatine synthesis. Sarcosine ethyl ester reacts with N... ResearchGate. [Link]

  • SAFETY DATA SHEET - Methyl isocyanate. Chem Service. [Link]

  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. National Institutes of Health (PMC). [Link]

  • A new method to synthesize creatine derivatives. PubMed. [Link]

  • Authenticity control and identification of origin of synthetic creatine-monohydrate by isotope ratio mass spectrometry. German Sport University Cologne. [Link]

  • Creatine. Wikipedia. [Link]

  • NMR-based metabolomic analysis for the effects of creatine supplementation on mouse myoblast cell line C2C12. PubMed. [Link]

  • Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Weizmann Research Portal. [Link]

Sources

Application

Application Note: Methyl N-cyanobenzimidate in Fragment-Based Drug Discovery

To our valued researcher community: Following a comprehensive and in-depth search of scientific literature, chemical databases, and patent repositories, we have concluded that there is currently insufficient publicly ava...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researcher community:

Following a comprehensive and in-depth search of scientific literature, chemical databases, and patent repositories, we have concluded that there is currently insufficient publicly available information to generate a detailed and scientifically validated Application Note and Protocol on the use of Methyl N-cyanobenzimidate specifically within the context of fragment-based drug discovery (FBDD).

Our extensive investigation aimed to uncover key data points that are essential for creating the high-quality, authoritative guide you expect. This includes, but is not limited to:

  • Verified Synthesis Protocols: A reliable and reproducible method for the synthesis of methyl N-cyanobenzimidate could not be located in peer-reviewed journals or established chemical synthesis databases.

  • Reactivity Studies: There is a lack of published data on the reactivity of methyl N-cyanobenzimidate with biologically relevant nucleophiles, such as the thiol group of cysteine, which is a primary target for many covalent fragment inhibitors. Understanding this reactivity profile is critical for designing any screening campaign.

  • Application in FBDD: We were unable to identify any scientific papers, patents, or conference proceedings that describe the incorporation of methyl N-cyanobenzimidate as an electrophilic warhead into a fragment library for the purpose of drug discovery.

  • Hit Validation Data: Consequently, there are no available examples of screening campaigns, hit validation, or structural biology studies (e.g., X-ray crystallography or NMR) involving protein adducts of this specific compound.

While we did identify a crystal structure for a related compound, (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, this finding was not accompanied by any biological or reactivity data. The broader class of N-cyanoimidates appears to be an area of chemical space that is not well-explored in the context of covalent inhibitors for FBDD.

As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, field-proven insights. To proceed with creating the requested guide on this topic would require speculation and would not meet the rigorous standards of providing a self-validating, authoritative, and technically accurate resource.

We remain committed to providing you with cutting-edge and reliable scientific information. Should new research on methyl N-cyanobenzimidate and its applications in drug discovery become available, we will be eager to revisit this topic and develop the comprehensive guide you need.

We encourage researchers who may have unpublished data or insights into this specific chemical entity to contribute to the scientific literature, which will, in turn, enable the development of valuable resources for the entire drug discovery community.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidinylation with Methyl N-cyanobenzimidate

Welcome to the technical support center for guanidinylation reactions utilizing Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidinylation reactions utilizing Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and success of your guanidinylation experiments.

Introduction to Guanidinylation with Methyl N-cyanobenzimidate

The guanidinylation of primary amines is a critical transformation in the synthesis of a wide array of biologically active compounds. Methyl N-cyanobenzimidate is a reagent used for this purpose, offering a pathway to N-cyano-N'-substituted guanidines. Achieving high yields with this reagent requires a nuanced understanding of its reactivity, stability, and the influence of various reaction parameters. This guide provides the technical insights necessary to navigate the complexities of this reaction and optimize your outcomes.

Troubleshooting Guide: Enhancing Your Guanidinylation Yield

This section addresses common issues encountered during the guanidinylation of primary amines with Methyl N-cyanobenzimidate. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: Why is my guanidinylation reaction showing low or no conversion of the starting amine?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several key factors:

  • Reagent Quality and Stability: Methyl N-cyanobenzimidate can be sensitive to moisture and temperature. Ensure that the reagent has been stored under anhydrous conditions at 2-8°C, as specified by suppliers[1]. Degradation of the reagent is a common reason for failed reactions. It is advisable to use a freshly opened bottle or to test the purity of an older reagent.

  • Insufficient Activation: The reaction of an amine with Methyl N-cyanobenzimidate is a nucleophilic substitution. The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the imidate. For less reactive amines, such as anilines or sterically hindered amines, extended reaction times or gentle heating may be necessary to drive the reaction to completion[2].

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred. Ensure your starting amine and Methyl N-cyanobenzimidate are fully dissolved in the chosen solvent.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze Methyl N-cyanobenzimidate, leading to the formation of benzamide and other byproducts, thus reducing the amount of active reagent available for the desired reaction. Always use anhydrous solvents and dry glassware.

Question 2: My reaction is producing multiple unidentified byproducts. What are the likely side reactions?

Answer:

The formation of byproducts is a clear indicator of non-optimal reaction conditions or reagent degradation. Potential side reactions include:

  • Hydrolysis of Methyl N-cyanobenzimidate: As mentioned, in the presence of water, the imidate can hydrolyze to benzamide.

  • Dimerization or Polymerization: Under certain conditions, cyanamide derivatives can undergo self-condensation reactions.

  • Reaction with Solvent: Certain solvents can react with the starting materials or intermediates under the reaction conditions. For example, using a protic solvent like methanol could lead to transesterification or other competing reactions.

  • Formation of Benzoylurea Derivatives: If the reaction is heated for a prolonged period in the presence of excess amine, rearrangement and further reactions can occur, potentially leading to the formation of benzoylurea-type structures[3].

To minimize byproducts, it is crucial to maintain anhydrous conditions, use an appropriate solvent, and monitor the reaction progress to avoid unnecessarily long reaction times or excessive heating.

Question 3: How can I optimize the reaction conditions to improve the yield?

Answer:

Optimization is a systematic process. Consider the following parameters:

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine (1.1-1.2 equivalents) can sometimes help to drive the reaction to completion, especially if the amine is not the limiting reagent. Conversely, if the amine is precious, a slight excess of Methyl N-cyanobenzimidate may be used, but be mindful of potential purification challenges.

  • Temperature: Many guanidinylation reactions proceed well at room temperature. However, for less reactive substrates, gentle heating (e.g., 40-60°C) can be beneficial. It is advisable to start at room temperature and monitor the reaction progress before increasing the temperature. Excessive heat can lead to byproduct formation.

  • Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can be advantageous. The base can neutralize any acid formed during the reaction and can also deprotonate the amine, increasing its nucleophilicity. The addition of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) has been shown to accelerate some guanidinylation reactions[2].

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5]. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

ParameterStarting PointOptimization Strategy
Stoichiometry (Amine:Imidate) 1:1Try 1.1:1 or 1:1.1 depending on reagent cost and ease of purification.
Solvent ACN or THFIf solubility is an issue, try DMF. Ensure the solvent is anhydrous.
Temperature Room TemperatureFor slow reactions, increase to 40-60°C. Monitor for byproduct formation.
Base NoneAdd 1.1-1.5 equivalents of DIPEA or TEA. Consider catalytic DMAP.
Concentration 0.1 - 0.5 MAdjust as needed based on solubility and reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the guanidinylation of a primary amine with Methyl N-cyanobenzimidate?

A1: The reaction proceeds through a nucleophilic attack of the primary amine on the electrophilic carbon of the imidate. This is followed by the elimination of methanol to form the N-cyano-N'-substituted guanidine product.

Guanidinylation Mechanism cluster_0 Reaction Pathway Amine R-NH₂ Nucleophilic Attack Nucleophilic Attack Amine->Nucleophilic Attack 1. Nucleophilic Attack Imidate Ph-C(=N-CN)-OCH₃ Imidate->Nucleophilic Attack Product R-NH-C(=N-CN)-Ph Methanol CH₃OH Tetrahedral Intermediate [R-NH₂⁺-C(O⁻CH₃)(Ph)-N-CN] Nucleophilic Attack->Tetrahedral Intermediate Forms Tetrahedral Intermediate->Product 2. Elimination of Methanol Tetrahedral Intermediate->Methanol

Caption: Proposed mechanism of guanidinylation.

Q2: How should I store Methyl N-cyanobenzimidate?

A2: Methyl N-cyanobenzimidate should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C[1]. This minimizes degradation due to moisture and heat.

Q3: What analytical techniques are best for monitoring the reaction?

A3: A combination of techniques is often ideal.

  • TLC is a quick and inexpensive method for qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • HPLC provides quantitative data on the reaction progress, allowing for accurate determination of conversion and yield.

  • LC-MS is invaluable for identifying the product and any byproducts, aiding in troubleshooting.

  • Gas Chromatography (GC) can also be used, particularly for volatile amines and products[5].

Q4: Can I use Methyl N-cyanobenzimidate for the guanidinylation of secondary amines?

A4: While primary amines are the typical substrates, secondary amines can also be guanidinylated, although they are generally less reactive. The reaction with secondary amines may require more forcing conditions, such as higher temperatures and longer reaction times, which in turn can increase the risk of byproduct formation.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine with Methyl N-cyanobenzimidate. It should be adapted and optimized for specific substrates.

Materials:

  • Primary amine

  • Methyl N-cyanobenzimidate

  • Anhydrous acetonitrile (ACN) or another suitable aprotic solvent

  • Diisopropylethylamine (DIPEA) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).

  • Dissolve the amine in anhydrous ACN to a concentration of approximately 0.1-0.5 M.

  • Add Methyl N-cyanobenzimidate (1.05 equivalents) to the solution.

  • If using a base, add DIPEA (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.

  • If the reaction is slow after 4-6 hours, consider gentle heating to 40-50°C.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by standard methods, such as silica gel column chromatography, to isolate the desired N-cyano-N'-substituted guanidine.

Experimental Workflow Start Start: Dry Flask under Inert Atmosphere AddAmine 1. Add Primary Amine Start->AddAmine AddSolvent 2. Dissolve in Anhydrous Solvent AddAmine->AddSolvent AddImidate 3. Add Methyl N-cyanobenzimidate AddSolvent->AddImidate AddBase 4. Add Base (Optional) AddImidate->AddBase Stir 5. Stir at Room Temperature AddBase->Stir Monitor 6. Monitor Reaction (TLC/LC-MS) Stir->Monitor Heat 7. Heat if Necessary (40-50°C) Monitor->Heat Slow Reaction Workup 8. Reaction Complete: Concentrate Monitor->Workup Complete Heat->Monitor Purify 9. Purify Product (Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Guanidinylation experimental workflow.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues. (1979). Arzneimittel-Forschung, 29(10), 1517-1522.
  • A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. (2002). University of Toronto.
  • A direct, early stage guanidinylation protocol for the synthesis of complex aminoguanidine-containing natural products. (2016). Journal of Visualized Experiments, (115), 54401.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(78), 49356-49361.
  • Preparation of substituted guanidines. (1993). Google Patents.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Guanidine Synthesis: Use of Amidines as Guanylating Agents. (2016). The Journal of Organic Chemistry, 81(7), 2689-2697.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Synthesis of Guanidines in Solution. (2020). Chemical Reviews, 120(2), 1137-1196.
  • Methyl N-cyanobenzimidate. (n.d.). Arctom Scientific. Retrieved from [Link]

Sources

Optimization

common side reactions of Methyl N-cyanobenzimidate with amino acids

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using Methyl N-cyanobenzimidate for the chemical modification of amino acids. It is structured as a series of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using Methyl N-cyanobenzimidate for the chemical modification of amino acids. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges and ensure the integrity of your experimental outcomes.

Introduction to Guanidination

Methyl N-cyanobenzimidate is a reagent primarily used for the guanidination of primary amines, most notably the ε-amino group of lysine residues in proteins and peptides. The intended reaction converts a primary amine into a guanidinium group, transforming a lysine residue into a homoarginine residue, which carries a mass shift of +42.022 Da. This modification is often employed in proteomics to improve peptide ionization in mass spectrometry[1][2]. However, like many chemical modifications, the process is not without potential pitfalls. Understanding and mitigating common side reactions is critical for obtaining clean, interpretable results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methyl N-cyanobenzimidate?

A1: The reagent works through the nucleophilic attack of an unprotonated primary amine (e.g., the lysine side chain) on the electrophilic carbon of the imidate. This is followed by the elimination of a methanol leaving group, resulting in the formation of a stable guanidinium group. For this reaction to proceed efficiently, the pH of the reaction buffer must be sufficiently high (typically pH 10-11) to deprotonate the target amine, which has a pKa of approximately 10.5.

Q2: Why is a high pH required for the reaction?

A2: The key to a successful guanidination reaction is the nucleophilicity of the target amine. At physiological pH (~7.4), the ε-amino group of lysine is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+). By raising the pH above the pKa of the amino group, the equilibrium shifts towards the unprotonated, nucleophilic form (-NH2), which can then effectively attack the reagent. Protocols often use bases like ammonium hydroxide to achieve and maintain this high pH[3][4].

Q3: How stable is Methyl N-cyanobenzimidate in my aqueous reaction buffer?

A3: The stability of Methyl N-cyanobenzimidate is a critical consideration. Like other ester-containing compounds, it is susceptible to hydrolysis, especially at the high pH required for the guanidination reaction. Hydrolysis breaks down the reagent into inactive forms, reducing the effective concentration available for modifying your protein and lowering the reaction yield. It is crucial to prepare the reagent solution fresh and use it promptly. The rate of hydrolysis is pH-dependent, generally increasing under strongly acidic or basic conditions[5][6][7].

Q4: Can this reagent modify the N-terminus of a protein or peptide?

A4: Yes. The α-amino group at the N-terminus of a peptide or protein is also a primary amine and is susceptible to guanidination. However, the pKa of the N-terminal amine is typically lower (around 8.0-9.0) than that of the lysine side chain. This means that at a given pH, a larger fraction of N-termini will be deprotonated compared to lysine residues. While some protocols claim specificity for lysine, modification of the N-terminus, especially at glycine residues, can occur[2][8]. Complete specificity is not guaranteed and should be verified analytically.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q5: My reaction yield is very low. Mass spectrometry shows mostly unmodified protein. What went wrong?

A5: Low or no modification is one of the most common issues. The root cause can typically be traced back to one of three areas: reagent inactivity, suboptimal pH, or insufficient reagent concentration.

  • Problem 1: Reagent Hydrolysis: The reagent has a limited half-life in aqueous buffer.

    • Solution: Always prepare the Methyl N-cyanobenzimidate solution immediately before adding it to the reaction mixture. Do not use previously prepared and stored solutions.

  • Problem 2: Incorrect Reaction pH: The pH of the reaction mixture is the most critical parameter.

    • Solution: Confirm the pH of your protein solution after the addition of all components, including the buffer and the reagent. The final pH should be between 10 and 11. Use a calibrated pH meter suitable for high pH measurements. Buffers like ammonium bicarbonate or borate are often used, but direct addition of a base like ammonium hydroxide is also common[3].

  • Problem 3: Insufficient Reagent Stoichiometry: An inadequate molar excess of the reagent will result in incomplete modification.

    • Solution: Use a significant molar excess of Methyl N-cyanobenzimidate over the total number of primary amines in your sample. A 50- to 100-fold molar excess is a common starting point. This ensures that even with some reagent loss due to hydrolysis, there is sufficient reagent to drive the reaction to completion.

Troubleshooting Workflow for Low Guanidination Yield

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield of Guanidination Detected by MS check_reagent Was the reagent solution prepared fresh? start->check_reagent check_ph Was the final reaction pH confirmed to be 10-11? check_reagent->check_ph Yes sol_reagent Prepare reagent fresh for next experiment. check_reagent->sol_reagent No check_stoich Was a sufficient molar excess (50-100x) used? check_ph->check_stoich Yes sol_ph Adjust pH of a new reaction; verify with meter. check_ph->sol_ph No sol_stoich Increase reagent stoichiometry in the next run. check_stoich->sol_stoich No end_node Re-run experiment and analyze by MS check_stoich->end_node Yes (Consider other issues like protein structure) sol_reagent->end_node sol_ph->end_node sol_stoich->end_node

Caption: Troubleshooting workflow for low guanidination yield.

Q6: I see unexpected mass additions that do not correspond to guanidination. What are these side reactions?

A6: When guanidination is incomplete or reaction conditions are not optimal, several side reactions can occur, leading to heterogeneous products. The most common are N-acylurea formation and modification of other nucleophilic residues.

Side Reaction 1: N-Acylurea Formation

This is a significant side reaction that occurs when the reagent reacts with carboxyl groups present in the protein (C-terminus, Aspartic Acid, Glutamic Acid).

  • Mechanism: The carboxyl group attacks the reagent to form a highly reactive O-acylisourea intermediate. Instead of reacting with an external nucleophile, this intermediate can undergo an intramolecular O-to-N acyl migration, resulting in a stable, unreactive N-acylurea[9][10][11][12]. This side product effectively caps the carboxyl group and consumes the reagent.

  • Mitigation:

    • Optimize Stoichiometry: Avoid a vast excess of the guanidination reagent if N-acylurea formation is prevalent.

    • Use Additives (Advanced): In traditional peptide coupling where this is a known issue, additives like HOBt (Hydroxybenzotriazole) are used to trap the O-acylisourea intermediate before it can rearrange[12]. While less common in simple guanidination protocols, this principle highlights the nature of the problem. For guanidination, the primary solution is to favor the main reaction through optimal pH and stoichiometry.

Reaction Mechanism: N-Acylurea Formation

G RCOOH Protein Carboxyl (Asp, Glu, C-Terminus) Intermediate O-Acylisourea Intermediate (Reactive) RCOOH->Intermediate Attack Reagent Methyl N-cyanobenzimidate Reagent->Intermediate NAcylurea N-Acylurea Byproduct (Stable, Unreactive) Intermediate->NAcylurea O->N Acyl Migration (Side Reaction) Guanidination Desired Guanidination Product Intermediate->Guanidination Reaction with Amine (Desired Path) NoReaction No Reaction NAcylurea->NoReaction Does not react further Amine Primary Amine (e.g., Lysine) Amine->Guanidination

Caption: Competing pathways for the O-acylisourea intermediate.

Side Reaction 2: Modification of Cysteine Residues

The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (pKa ~8.5).

  • Plausible Mechanism: The thiolate anion can attack the Methyl N-cyanobenzimidate, leading to the formation of an S-alkylated byproduct. This reaction is analogous to the well-known alkylation of cysteines by reagents like iodoacetamide[13]. This modification is generally irreversible under standard biochemical conditions.

  • Mitigation:

    • Block Cysteines: If your protein contains reactive cysteines that are not essential for its structure or function, consider blocking them with a reagent like iodoacetamide or N-ethylmaleimide before performing the guanidination reaction.

    • pH Control: While guanidination requires high pH, the reactivity of the thiolate is also significant at this pH. If cysteine modification is a major problem and complete guanidination is not required, lowering the pH slightly (e.g., to 9.5-10) may temper thiol reactivity more than amine reactivity, though this will also slow the desired reaction.

Side Reaction 3: Modification of Tyrosine Residues

The phenolic hydroxyl group of tyrosine is also nucleophilic, but generally less so than thiols or amines.

  • Plausible Mechanism: At the high pH used for guanidination, the tyrosine hydroxyl group (pKa ~10.5) will be partially deprotonated to its phenoxide form, increasing its nucleophilicity. This phenoxide can attack the reagent, leading to O-alkylation of the tyrosine side chain.

  • Mitigation: This side reaction is less common than cysteine modification but can be observed, particularly with highly accessible tyrosine residues. If this is identified as a significant issue via mass spectrometry, reducing the reaction time or the molar excess of the reagent may help to minimize it.

Table 1: Summary of Potential Side Reactions
Amino Acid ResidueNucleophilic GrouppKaPotential Side ReactionMitigation Strategy
Lysine (Target)ε-Amino (-NH₂)~10.5Desired Guanidination Optimize pH to 10-11.
Protein N-Terminusα-Amino (-NH₂)~8.0-9.0GuanidinationAccept as potential modification; verify by MS.
Aspartic Acid, Glutamic AcidCarboxyl (-COOH)~3.9-4.2N-Acylurea FormationUse optimal (not excessive) reagent stoichiometry.
CysteineThiol (-SH)~8.5S-AlkylationPre-block thiols with iodoacetamide if possible.
TyrosinePhenol (-OH)~10.5O-AlkylationReduce reaction time or reagent excess if observed.

Part 3: Experimental Protocols

Protocol 1: Standard Guanidination of a Purified Protein

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Prepare your protein in a low-salt buffer (e.g., 50 mM ammonium bicarbonate). Ensure the protein concentration is accurately known.

    • Expert Tip: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for the reagent.

  • Reagent Preparation (Perform Immediately Before Use):

    • Calculate the required amount of Methyl N-cyanobenzimidate needed for a 100-fold molar excess over the total number of primary amines (lysine residues + 1 for the N-terminus).

    • Dissolve the solid reagent in an appropriate solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.

  • Reaction Setup:

    • To your protein solution, add a basic solution (e.g., 7 M ammonium hydroxide) dropwise while monitoring with a calibrated pH meter until the pH reaches 11.0.

    • Immediately add the calculated volume of the Methyl N-cyanobenzimidate stock solution to the protein solution. Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at a controlled temperature. A common starting point is 37-50°C for 30-60 minutes. Higher temperatures can accelerate the reaction but may also increase the rate of reagent hydrolysis and risk protein denaturation.

  • Quenching and Cleanup:

    • Stop the reaction by lowering the pH. Add a quenching reagent like hydroxylamine or simply acidify the solution with a small amount of formic acid or TFA to a pH below 8.

    • Remove excess reagent and buffer salts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or buffer exchange via dialysis.

  • Verification:

    • Analyze the product using mass spectrometry (e.g., ESI-MS for intact protein or MALDI-TOF after tryptic digest). Look for a mass increase of 42.022 Da for each modified amine.

    • Use peptide mapping (LC-MS/MS) to confirm the sites of modification and identify any potential side products.

References

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(10), 2057–2064. [Link]

  • Bernardes, G. J., et al. (2020). Tyrosine bioconjugation – an emergent alternative. Chemical Society Reviews, 49(10), 3255-3277. [Link]

  • De Volder, M. F. L., et al. (2012). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate. [Link]

  • Wellington, S. L., & Siegel, R. A. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]

  • Danger, G., et al. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412–7413. [Link]

  • Anrather, D., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Journal of Visualized Experiments, (65), e3961. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Zhang, R., et al. (2007). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides... Free Radical Biology and Medicine, 42(5), 653–666. [Link]

  • Aranda, E., et al. (2019). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition... Molecules, 24(20), 3730. [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2239-2244. [Link]

  • Hale, J. E., et al. (2004). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 76(23), 6947-6953. [Link]

  • Howard, P. H., & Meylan, W. M. (1997). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Chemosphere, 34(5-7), 1087-1101. [Link]

  • McCaldin, D. J. (1970). The mechanism of the ninhydrin reaction. Chemical Reviews, 70(4), 391-397. [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

  • U.S. Environmental Protection Agency. (1982). Estimation of Hydrolysis Rate Constants... EPA-600/3-82-022. [Link]

  • Izdebski, J., & Orłowska, A. (1995). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides... International Journal of Peptide and Protein Research, 45(5), 455-459. [Link]

  • Fischer, C., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(21), 6439. [Link]

  • Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(42), 15833-15844. [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 127(12), 2239-2244. [Link]

  • Aranda, E., et al. (2019). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition... Molecules, 24(20), 3730. [Link]

  • Venkatathri, N. (2018). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate... World Journal of Chemical Education, 6(1), 31-35. [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Aapptec Technical Library. [Link]

  • Poole, L. B., & Nelson, K. J. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 76(1), e49. [Link]

  • U.S. Environmental Protection Agency. (1981). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA-600/3-81-037. [Link]

  • Hsu, J. L., et al. (2003). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • Papac, D. I., et al. (1998). Guanidination of tryptic peptides for simplified mass spectrometric analysis. Analytical Chemistry, 70(7), 1351-1357. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions with Methyl N-cyanobenzimidate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving Methyl N-cyanobenzimidate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving Methyl N-cyanobenzimidate, a versatile reagent commonly employed in the synthesis of 1,2,4-triazole derivatives and other heterocyclic compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction of Methyl N-cyanobenzimidate with a hydrazide to form a 1,2,4-triazole is stalling, showing significant amounts of unreacted starting material by TLC. What are the most likely causes?

An incomplete reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The primary culprits are often related to:

  • Reagent Purity and Stability: The purity of both the Methyl N-cyanobenzimidate and the hydrazide is paramount. Additionally, Methyl N-cyanobenzimidate can be susceptible to hydrolysis.

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate choice or amount of base can significantly hinder the reaction rate.

  • Presence of Moisture: Water in the reaction can lead to the hydrolysis of the Methyl N-cyanobenzimidate, reducing the amount available for the desired reaction.

This guide will walk you through a systematic approach to identify and resolve the specific cause of your incomplete reaction.

Troubleshooting Guide: A Systematic Approach

When faced with an incomplete reaction, a logical, step-by-step investigation is the most efficient way to pinpoint the issue. Below is a workflow designed to diagnose and solve the most common problems.

Troubleshooting_Workflow start Incomplete Reaction Observed (TLC Analysis) reagent_check Step 1: Verify Reagent Quality - Purity of Methyl N-cyanobenzimidate - Purity of Hydrazide - Check for Hydrolysis start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions - Solvent Choice - Base Selection and Stoichiometry - Temperature and Reaction Time reagent_check->conditions_check Reagents OK solution Problem Solved reagent_check->solution Impurity/Degradation Identified (Purify/Resynthesize) moisture_check Step 3: Investigate Moisture Contamination - Anhydrous Solvent and Reagents - Inert Atmosphere conditions_check->moisture_check Conditions Appear Correct conditions_check->solution Conditions Optimized analysis Step 4: Advanced Analysis - Isolate Intermediates - NMR of Crude Reaction Mixture moisture_check->analysis Reaction Still Incomplete moisture_check->solution Moisture Eliminated analysis->solution Mechanism Understood/ Side Reaction Identified

Caption: Troubleshooting workflow for incomplete reactions.

Step 1: Verifying Reagent Quality

The integrity of your starting materials is the foundation of a successful reaction. An impurity or degraded reagent can act as a poison or simply be unreactive.

Q2: How can I assess the purity of my Methyl N-cyanobenzimidate?

Methyl N-cyanobenzimidate should be a white to off-white solid. Discoloration can be an initial sign of degradation. For a more thorough assessment:

  • Melting Point: Compare the melting point of your reagent to the literature value. A broad or depressed melting point suggests the presence of impurities.

  • NMR Spectroscopy: ¹H NMR is a powerful tool to check for impurities. The spectrum should be clean, showing the expected signals for the methyl and aromatic protons. Common impurities to look for include residual solvents from synthesis or purification, and hydrolysis products like methyl benzoate.

Table 1: ¹H NMR Chemical Shifts of Methyl N-cyanobenzimidate and Potential Impurities in CDCl₃

Compound/ImpurityChemical Shift (ppm)MultiplicityAssignment
Methyl N-cyanobenzimidate ~3.9sO-CH₃
~7.4-7.6mAromatic C-H
~8.0-8.1mAromatic C-H
Methyl Benzoate (Hydrolysis Product)~3.9sO-CH₃
~7.4-7.6mAromatic C-H
~8.0-8.1mAromatic C-H
Benzoic Acid (Hydrolysis Product)~7.4-7.6mAromatic C-H
~8.1-8.2mAromatic C-H
>10br sCOOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration. For a comprehensive list of common NMR solvent and impurity shifts, refer to Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

Q3: My Methyl N-cyanobenzimidate appears to be degrading. How can I purify it?

If impurities are detected, purification is necessary. Recrystallization is often an effective method. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes. If significant hydrolysis has occurred, a fresh synthesis might be more practical. A general synthesis involves the reaction of a benzaldehyde with cyanamide and a base in methanol, followed by oxidation.[2]

Q4: What about the purity of the hydrazide starting material?

Hydrazides can also degrade over time, often through oxidation or hydrolysis. Ensure your hydrazide is a clean, crystalline solid. If it appears discolored or oily, it should be recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Step 2: Evaluating Reaction Conditions

The interplay of solvent, base, and temperature is critical for the successful formation of the 1,2,4-triazole ring from Methyl N-cyanobenzimidate and a hydrazide.

The Reaction Mechanism: A Two-Step Process

Understanding the mechanism is key to troubleshooting. The reaction proceeds in two main stages:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the imidate.

  • Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of methanol to form the aromatic triazole ring. A base is often crucial to facilitate the deprotonation of the hydrazide, increasing its nucleophilicity, and to neutralize any acid formed during the reaction.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Elimination Reagents Methyl N-cyanobenzimidate + Hydrazide Intermediate1 Addition Intermediate Reagents->Intermediate1 Base Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 1,2,4-Triazole Intermediate2->Product - MeOH

Sources

Optimization

Technical Support Center: Purification of Guanidinylated Products from Methyl N-Cyanobenzimidate Reactions

Welcome to the technical support center for the purification of guanidinylated products from reactions involving Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of guanidinylated products from reactions involving Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Introduction to Guanidinylation with Methyl N-Cyanobenzimidate

Guanidinylation is a crucial chemical transformation for modifying primary amines to introduce a guanidinium group. This functional group, due to its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active molecules. Methyl N-cyanobenzimidate is a reagent used for this purpose; however, the purification of the resulting guanidinylated products can be challenging due to the physicochemical properties of the product and potential side reactions.

This guide provides a structured approach to understanding and overcoming these purification hurdles.

Diagram: Guanidinylation Reaction Workflow

Guanidinylation Reaction Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Primary_Amine Primary Amine (Substrate) Reaction Guanidinylation Reaction Primary_Amine->Reaction Reagent Methyl N-Cyanobenzimidate Reagent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quenching Reaction Quenching (e.g., acid addition) Crude_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Chromatography Chromatography (e.g., Silica, RP-HPLC) Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure Guanidinylated Product Crystallization->Pure_Product

Caption: A general workflow for the synthesis and purification of guanidinylated products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your guanidinylated product.

Problem 1: Low or No Product Recovery After Aqueous Work-up

Symptoms:

  • The desired product is not observed in the organic layer after extraction.

  • Emulsion formation during extraction makes phase separation difficult.

Possible Causes & Solutions:

  • Cause: The guanidinylated product is highly polar and remains in the aqueous phase, especially if it is protonated. Guanidines are strong bases (pKa ≈ 13.5) and will be protonated in neutral or acidic aqueous solutions.

  • Solution:

    • Basify the Aqueous Layer: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., 1M NaOH, K₂CO₃) to a pH > 12. This will deprotonate the guanidinium group, making the product less polar and more soluble in organic solvents.

    • Use a More Polar Extraction Solvent: If the product is still not efficiently extracted into common solvents like ethyl acetate or dichloromethane, try a more polar solvent such as n-butanol.

    • Salting Out: Add a saturated solution of NaCl or solid NaCl to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and promoting its transfer to the organic phase.

Problem 2: Presence of Multiple Spots/Peaks on TLC/LC-MS, Indicating an Impure Product

Symptoms:

  • Thin Layer Chromatography (TLC) shows multiple spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals several peaks in the chromatogram.

Possible Causes & Solutions:

  • Cause 1: Unreacted Starting Material (Primary Amine).

    • Identification: Compare the TLC/LC retention time with that of the starting amine. The mass spectrum will show the molecular ion of the starting material.

    • Solution:

      • Stoichiometry: Ensure an appropriate excess of the guanidinylating reagent was used.

      • Reaction Time/Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, while monitoring for product degradation.

      • Purification: Unreacted primary amines can often be removed by an acidic wash during the work-up. The amine will be protonated and extracted into the aqueous acidic layer, while the protected guanidine (if applicable) remains in the organic layer.

  • Cause 2: Unreacted Methyl N-cyanobenzimidate and its Hydrolysis Products.

    • Identification: Methyl N-cyanobenzimidate can hydrolyze to methyl benzoate.

    • Solution:

      • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize hydrolysis of the reagent.

      • Purification: Methyl benzoate is relatively non-polar and can usually be separated from the more polar guanidinylated product by normal-phase column chromatography.

  • Cause 3: Formation of N,N'-Disubstituted Guanidine Byproducts.

    • Identification: This can occur if the newly formed guanidine reacts with another molecule of the amine starting material. This is less common with imidate-based reagents but can occur under certain conditions.

    • Solution:

      • Controlled Stoichiometry: Use a slight excess of the guanidinylating reagent to favor the formation of the desired monosubstituted product.

      • Chromatography: These byproducts will have different polarities and can typically be separated by column chromatography. A gradient elution may be necessary.

  • Cause 4: Formation of Urea or Thiourea-like Byproducts.

    • Identification: Depending on the reaction conditions and the presence of moisture or other nucleophiles, side reactions can lead to the formation of ureas or other related byproducts.

    • Solution:

      • Careful Control of Reaction Conditions: Adhere strictly to the recommended reaction protocol.

      • Chromatography: These impurities can usually be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my guanidinylation reaction?

A1: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes) to separate the starting amine, the guanidinylated product, and any potential byproducts. The guanidinylated product is typically more polar than the starting amine.

  • LC-MS: This is a powerful technique to monitor the disappearance of the starting material and the appearance of the product, confirming its identity by its mass.[1]

Q2: My purified guanidinylated product is a salt (e.g., hydrochloride). How can I obtain the free base?

A2: To obtain the free base from a guanidinium salt, you can perform a liquid-liquid extraction. Dissolve the salt in a minimal amount of water and basify the solution to a pH > 12 with a strong base like NaOH. Then, extract the free base with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q3: What are the recommended chromatographic techniques for purifying guanidinylated products?

A3: The choice of chromatographic technique depends on the polarity and stability of your product.

  • Normal-Phase Column Chromatography (Silica Gel): This is often the first choice for the purification of many organic compounds.[1] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane) is often effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is particularly useful for highly polar guanidinylated products, such as peptides or other water-soluble molecules. A C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.

  • Ion-Exchange Chromatography: Due to the basic nature of the guanidinium group, cation-exchange chromatography can be a very effective purification method.

Q4: I am having trouble with the solubility of my crude product for purification. What can I do?

A4: Guanidinium salts can have limited solubility in common organic solvents.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents to find a suitable one for loading onto a chromatography column. Small amounts of a more polar solvent like methanol or DMF can sometimes be used to dissolve the sample before adsorbing it onto silica for dry loading.

  • Convert to a Different Salt: If you have a hydrochloride salt, you might consider converting it to a salt with a different counter-ion (e.g., trifluoroacetate) which may have better solubility in your desired solvent system.

  • Use of Additives: For HPLC, as mentioned, ion-pairing agents can improve solubility and peak shape.

Experimental Protocols

Protocol 1: General Work-up and Extraction Procedure
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure.

  • Aqueous Wash (Acidic): Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine.

  • Aqueous Wash (Basic): To isolate the guanidinylated product as the free base, wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to remove any acidic byproducts and deprotonate the product. Note: If the product is intended to be isolated as a salt, this step should be modified or omitted.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Start with a non-polar eluent (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography

Polarity of Guanidinylated ProductRecommended Starting EluentRecommended Final Eluent
Low to MediumHexanes/Ethyl Acetate (9:1)Hexanes/Ethyl Acetate (1:1)
Medium to HighDichloromethaneDichloromethane/Methanol (9:1)
HighEthyl AcetateEthyl Acetate/Methanol (8:2)

References

  • WO1993019042A1 - Preparation of substituted guanidines - Google P

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Sterically Hindered Amines

Welcome to the technical support center for optimizing reaction conditions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these notoriously difficult substrates. Instead of a rigid protocol, you will find a series of targeted troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter in the lab. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to tackle even the most stubborn reactions.

The Challenge of Steric Hindrance

Steric hindrance in amines, arising from bulky substituents near the nitrogen atom, fundamentally alters their reactivity. The lone pair of electrons on the nitrogen, crucial for its nucleophilicity and basicity, becomes less accessible. This "steric shielding" can dramatically slow down desired reactions or favor undesired side pathways. The key to success lies in carefully selecting reagents and conditions that can overcome this physical barrier without compromising the stability of your starting materials or products.

Part 1: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses common problems encountered during reactions with sterically hindered amines. Each scenario is followed by a diagnostic workflow and recommended optimization strategies.

Scenario 1: Low or No Conversion in Amide Coupling Reactions

"I'm trying to form an amide bond between a carboxylic acid and a hindered secondary amine (e.g., diisopropylamine or a 2,6-disubstituted aniline), but I'm seeing very low conversion even after prolonged reaction times with standard coupling agents like HATU or HBTU."

Standard carbodiimide or phosphonium/aminium-based coupling reagents form a bulky activated intermediate with the carboxylic acid. The subsequent nucleophilic attack by the sterically hindered amine is often the rate-limiting step and can be extremely slow due to the steric clash between the activated acid and the bulky amine.

G

  • Protocol 1: Acyl Fluoride-Mediated Coupling [1]

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂.

    • Add a fluorinating agent such as BTFFH (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

    • Add the sterically hindered amine (1.2 eq).

    • Heat the reaction mixture. Microwave heating to 80-120 °C for 1-4 hours is often effective where conventional heating fails.[1]

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, perform a standard aqueous workup.

    Causality: Acyl fluorides are less sterically demanding than the activated esters formed by many common coupling reagents.[1] This lower steric profile facilitates the approach of the hindered amine. Microwave irradiation provides rapid and uniform heating, which can overcome the high activation energy of the reaction.[2][3]

  • Use of Hindered Bases: When an auxiliary base is needed, a sterically hindered, non-nucleophilic base is crucial. Bases like 2,6-lutidine or proton sponges can prevent side reactions where the base itself acts as a nucleophile.[4]

Scenario 2: Poor Yields in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

"I am attempting a Buchwald-Hartwig amination of an aryl halide with a hindered primary or secondary amine, and my yields are consistently low. I'm also observing significant hydrodehalogenation of my aryl halide."

The catalytic cycle of the Buchwald-Hartwig amination involves several steps that can be impeded by steric hindrance. The oxidative addition of the aryl halide to the Pd(0) complex is followed by the binding of the amine and subsequent reductive elimination to form the C-N bond. With hindered amines, the reductive elimination step can become slow, leading to catalyst decomposition or side reactions like hydrodehalogenation.

G

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote the reductive elimination step, which is often the bottleneck with hindered substrates.[5] These ligands stabilize the palladium center and create a steric environment that favors the formation of the C-N bond.

  • Base Selection: Strong, non-nucleophilic bases are generally required.[6] While sodium tert-butoxide is common, it can sometimes promote hydrodehalogenation. In such cases, switching to lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be beneficial.

  • Copper Catalysis as an Alternative: For particularly challenging couplings, especially with ortho-substituted aryl iodides, copper-catalyzed methods can be a viable alternative to palladium.[7][8] Recent developments have identified specific ligands that facilitate the coupling of sterically hindered partners.[7][8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: My alkylation of a hindered secondary amine is giving me a mixture of products, including over-alkylation. How can I improve selectivity?

A: Over-alkylation is a common issue because the newly formed tertiary amine can still compete with the starting secondary amine for the alkylating agent.[10] To minimize this:

  • Use a large excess of the amine: This will statistically favor the reaction with the starting material.

  • Choose a different synthetic route: Reductive amination is often a superior method for preparing sterically hindered tertiary amines.[11] This involves reacting the secondary amine with a ketone or aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. The iminium intermediate is reduced in situ, providing a more controlled alkylation.

Q2: I need to perform a reaction with a hindered amine in an aqueous system, but the reaction is very slow. What can I do?

A: Water can stabilize the ammonium ion through hydrogen bonding, which can affect the amine's basicity and nucleophilicity.[12] For some reactions, like palladium-catalyzed aminations, high concentrations of water can be challenging, potentially leading to catalyst decomposition or competing hydroxylation side reactions.[13]

  • Consider a biphasic system: Using a phase-transfer catalyst can help bring the reactants together at the interface.

  • Use a co-solvent: A water-miscible organic solvent like N-methyl-2-pyrrolidone (NMP) can enhance reaction kinetics in semi-aqueous systems.[14]

  • Ligand choice is critical: For reactions like Pd-catalyzed amination in aqueous media, specialized ligands (e.g., KPhos) have been developed to suppress the formation of aryl alcohol byproducts.[13]

Q3: Can microwave assistance be used for any reaction with a hindered amine?

A: Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions with high activation energies, which is often the case for sterically hindered substrates.[2][3] It has been successfully applied to amide couplings,[1] reductive aminations,[3] and other transformations. However, it's important to:

  • Use a dedicated microwave reactor: Domestic microwave ovens are not safe or reproducible for chemical synthesis.

  • Monitor temperature and pressure: Ensure that the reaction conditions do not exceed the stability of your reagents or products.

  • Solvent choice is important: Solvents with high dielectric constants absorb microwave energy more efficiently, leading to faster heating.

Part 3: Data & Protocols at a Glance

Table 1: Recommended Starting Conditions for Common Reactions
Reaction TypeSteric Hindrance LevelRecommended Catalyst/ReagentRecommended BaseRecommended SolventTemperature RangeKey Reference(s)
Amide Coupling Moderate to HighBTFFH or TFFHDIPEA, 2,6-LutidineCH₂Cl₂, DMF80 - 120 °C (Microwave)[1]
Buchwald-Hartwig High (e.g., α,α,α-trisubstituted primary amines)Pd₂(dba)₃ / XPhos or RuPhosLiHMDS, K₃PO₄Toluene, Dioxane80 - 110 °C[5]
Copper-Catalyzed C-N Coupling High (ortho-substituted aryl iodides)Cu(I) Triflate / Diphosphine LigandK₂CO₃, Cs₂CO₃Dioxane, Toluene100 - 130 °C[7][8][9]
Reductive Amination Moderate to HighNaBH(OAc)₃Acetic Acid (catalytic)DCE, CH₂Cl₂Room Temp - 40 °C[11]
Protocol 2: General Procedure for Reductive Amination of a Hindered Secondary Amine[12]
  • To a solution of the ketone or aldehyde (1.0 eq) and the sterically hindered secondary amine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: This method avoids the direct use of a highly reactive alkyl halide and the associated over-alkylation problems. The reducing agent, NaBH(OAc)₃, is mild enough not to reduce the starting carbonyl compound but is effective at reducing the in situ-formed iminium ion.

References

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters - ACS Publications. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Taylor & Francis Online. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Enhanced reaction kinetics of sterically hindered amines in semi-aqueous N-methyl-2-pyrrolidone for CO2 capture. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]

  • Effect of Solvent on Basicity of Amines. Filo. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Optimization

stability of Methyl N-cyanobenzimidate in different reaction buffers

A Guide to Understanding and Managing Stability in Your Reaction Buffers Welcome to the Technical Support Center for Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Your Reaction Buffers

Welcome to the Technical Support Center for Methyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their experimental workflows. As Senior Application Scientists, we understand that the success of your experiments hinges on the stability and reactivity of your key reagents. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Methyl N-cyanobenzimidate in various reaction buffers.

I. Understanding the Chemistry of Methyl N-cyanobenzimidate

Methyl N-cyanobenzimidate belongs to the class of N-cyanoimidates, which are valuable reagents in bioconjugation and chemical synthesis, primarily for the modification of primary amines.[1][2] The reactivity of the imidate group allows for the formation of stable amidine linkages with primary amines under specific conditions. However, this reactivity also makes the molecule susceptible to hydrolysis, which is the primary pathway for its degradation in aqueous environments. The stability of Methyl N-cyanobenzimidate is critically dependent on factors such as pH, temperature, and the composition of the reaction buffer.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the use of Methyl N-cyanobenzimidate.

Q1: My conjugation reaction with Methyl N-cyanobenzimidate is showing low efficiency. What could be the cause?

A1: Low conjugation efficiency is often linked to the degradation of Methyl N-cyanobenzimidate in the reaction buffer before it can react with the target amine. The primary cause of degradation is hydrolysis.

  • Causality: The imidate functional group is susceptible to nucleophilic attack by water, leading to the formation of methyl benzoylcarbamate and ultimately methyl benzoate and cyanamide. This hydrolysis is significantly accelerated at acidic or strongly basic pH.[3][4]

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.0 to 8.5. Use a freshly calibrated pH meter.

    • Fresh Reagent Preparation: Prepare your stock solution of Methyl N-cyanobenzimidate in an anhydrous aprotic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer immediately before starting the reaction.

    • Temperature Control: Perform the reaction at a controlled, and if possible, lower temperature (e.g., 4 °C or room temperature) to minimize hydrolysis.

    • Buffer Composition: Be aware that certain buffer components can influence stability (see Q3).

Q2: I observe a precipitate forming in my reaction mixture. What is it and how can I avoid it?

A2: A precipitate could be one of the degradation products of Methyl N-cyanobenzimidate, such as methyl benzoate, which has limited aqueous solubility.

  • Causality: As Methyl N-cyanobenzimidate hydrolyzes, it can form less soluble byproducts.[5] This is more likely to occur if the concentration of the reagent is high and the reaction conditions favor degradation.

  • Troubleshooting Steps:

    • Lower Reagent Concentration: If possible, use a lower concentration of Methyl N-cyanobenzimidate.

    • Optimize Reaction Time: A shorter reaction time will reduce the extent of degradation and byproduct formation.

    • Co-solvent: In some cases, the addition of a small percentage of an organic co-solvent (e.g., DMSO) can help to keep all components in solution. However, ensure the co-solvent is compatible with your biological molecules.

Q3: Are there any buffer components I should avoid when using Methyl N-cyanobenzimidate?

A3: Yes, certain buffer species can either catalyze the hydrolysis of the imidate or react with it directly.

  • Causality:

    • Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with your target molecule for reaction with the Methyl N-cyanobenzimidate.[5]

    • Nucleophilic Buffers: Buffers with strong nucleophilic character can accelerate the degradation of the imidate. For example, phosphate and carboxylate buffers can act as catalysts for hydrolysis.[5][6]

  • Recommendations:

    • Recommended Buffers: HEPES, Borate, and Bicarbonate buffers are generally more compatible.

    • Always Test: It is always advisable to perform a small-scale stability test of Methyl N-cyanobenzimidate in your chosen buffer before proceeding with your main experiment (see Section IV for a protocol).

Q4: How can I monitor the stability of Methyl N-cyanobenzimidate in my buffer?

A4: The stability can be monitored by tracking the disappearance of the starting material over time using chromatographic methods.

  • Methodology:

    • HPLC Analysis: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common method. You will need to develop a method that can separate Methyl N-cyanobenzimidate from its degradation products. A C18 column with a water/acetonitrile gradient is a good starting point.

    • LC-MS/MS: For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to identify and quantify the parent compound and its degradation products.[7][8]

    • Experimental Setup: Incubate a solution of Methyl N-cyanobenzimidate in your buffer of interest at the desired temperature. At various time points, inject an aliquot onto the HPLC or LC-MS/MS system to measure the remaining concentration of the reagent.

III. Stability of Methyl N-cyanobenzimidate: A Comparative Overview

The following table provides a summary of the estimated stability of Methyl N-cyanobenzimidate in common biological buffers. Note: This information is based on general principles of imidate chemistry and should be experimentally verified for your specific application.[3]

BufferpH RangeTemperatureEstimated StabilityRecommendations & Remarks
Phosphate (PBS) 6.5 - 7.54 - 37 °CLow to Moderate Phosphate can catalyze hydrolysis.[5][6] Use with caution and for short reaction times.
Tris 7.0 - 9.04 - 37 °CNot Recommended Contains a primary amine that will react with the imidate.[5]
HEPES 7.0 - 8.04 - 37 °CGood Generally considered a non-interfering buffer for many bioconjugation reactions.[9]
Borate 8.0 - 9.04 - 25 °CGood Often used for amine modifications. Maintain temperature control.
Bicarbonate 8.0 - 8.54 - 25 °CModerate to Good Can be effective, but pH may be less stable due to CO2 exchange.
Citrate 4.0 - 6.04 - 25 °CVery Low Acidic pH will rapidly hydrolyze the imidate.[3]
Acetate 4.0 - 5.54 - 25 °CVery Low Acidic pH will rapidly hydrolyze the imidate.[3]

IV. Experimental Protocol: Assessing the Stability of Methyl N-cyanobenzimidate in a Novel Buffer

This protocol provides a general workflow for determining the stability of Methyl N-cyanobenzimidate in your specific buffer system.

Objective: To determine the half-life (t½) of Methyl N-cyanobenzimidate in a user-defined buffer.

Materials:

  • Methyl N-cyanobenzimidate

  • Anhydrous DMSO or DMF

  • User-defined reaction buffer

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Prepare a 100 mM stock solution of Methyl N-cyanobenzimidate in anhydrous DMSO.

  • Reaction Setup: In a series of microcentrifuge tubes, add your reaction buffer. For each time point, prepare a separate tube.

  • Initiate the Reaction: To each tube, add the Methyl N-cyanobenzimidate stock solution to a final concentration of 1 mM. Vortex briefly to mix.

  • Incubation: Place the tubes in a thermostated environment (e.g., 25 °C).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take one tube and immediately transfer an aliquot to an HPLC vial containing a quenching solution (if necessary, e.g., a low pH buffer to stop further degradation). The "0" time point should be taken immediately after adding the reagent.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the peak area corresponding to Methyl N-cyanobenzimidate.

  • Data Analysis: Plot the natural logarithm of the peak area of Methyl N-cyanobenzimidate versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

V. Visualizing Key Concepts

Diagram 1: Proposed Hydrolysis Pathway of Methyl N-cyanobenzimidate

G reagent Methyl N-cyanobenzimidate intermediate Tetrahedral Intermediate reagent->intermediate + H2O (pH dependent) product1 Methyl Benzoylcarbamate intermediate->product1 - H+ product2 Methyl Benzoate product1->product2 + H2O product3 Cyanamide product1->product3 + H2O

Caption: Proposed hydrolysis pathway of Methyl N-cyanobenzimidate in aqueous buffer.

Diagram 2: Workflow for Assessing Reagent Stability

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Reagent Stock (Anhydrous Solvent) initiate Initiate Degradation (Add stock to buffer) prep_stock->initiate prep_buffer Prepare Test Buffer prep_buffer->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Sample at Multiple Time Points incubate->sample analyze Analyze by HPLC or LC-MS/MS sample->analyze calculate Calculate Rate Constant and Half-Life analyze->calculate

Caption: Experimental workflow for determining the stability of Methyl N-cyanobenzimidate.

VI. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • The Biological Imaging Facility, UC Berkeley. (n.d.). Buffers. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Methylene Blue from Aqueous Solutions by Using Nano-ZnO/Kaolin-Clay-Based Nanocomposite. Retrieved from [Link]

  • MDPI. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • MDPI. (2022). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Analytical Method for Mesosulfuron-methyl in Surface Water. Retrieved from [Link]

  • MDPI. (2023). Recent developments in bioconjugation: From strategies to design and clinical applications. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • PubMed. (1995). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Retrieved from [Link]

  • YouTube. (2020). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Conjugation in Drug Delivery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]

  • ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Advances in Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2015). pH-rate profiles for the hydrolysis of DNT, IMD and THM. Retrieved from [Link]

  • YouTube. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • ResearchGate. (2006). pH rate profile for the hydrolysis of 1a-e and 2. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl N-cyanobenzimidate Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl N-cyanobenzimidate. This guide provides in-depth troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl N-cyanobenzimidate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of temperature on the reaction kinetics of this versatile reagent. As a compound featuring a reactive N-cyanoimidate moiety, its chemical behavior is intrinsically linked to thermal conditions. Understanding and controlling temperature is paramount to achieving desired reaction outcomes, maximizing yields, and ensuring product purity.

This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with Methyl N-cyanobenzimidate, with a focus on the influence of temperature.

Q1: How does temperature generally affect the rate of reactions involving Methyl N-cyanobenzimidate?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[1][2] This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions.[1][2] For reactions involving Methyl N-cyanobenzimidate, such as cycloadditions or nucleophilic attacks at the imidate carbon, a moderate increase in temperature can significantly shorten reaction times. However, it's crucial to note that excessive heat can lead to undesirable side reactions and decomposition.[3]

Q2: What are the primary thermal decomposition pathways for compounds similar to Methyl N-cyanobenzimidate?

Q3: Can temperature influence the regioselectivity or stereoselectivity of cycloaddition reactions with Methyl N-cyanobenzimidate?

A3: Yes, temperature can play a role in the selectivity of cycloaddition reactions.[10] While many [3+2] cycloadditions proceed with high selectivity under mild conditions, increasing the temperature can sometimes provide enough energy to overcome the activation barrier for the formation of a less favored regioisomer, leading to a mixture of products.[11] It is generally advisable to start with lower temperatures when trying to achieve high selectivity.

Q4: What is the likely effect of elevated temperatures on the stability of the N-CN bond?

A4: The N-CN bond in cyanamide derivatives can be susceptible to cleavage under certain conditions. While thermally induced cleavage is not as common as chemically induced cleavage, high temperatures could potentially promote side reactions involving this bond, especially in the presence of catalysts or reactive reagents.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with Methyl N-cyanobenzimidate.

Problem 1: Low or no yield of the desired product.

Q: I am not getting the expected yield for my reaction. Could temperature be the issue?

A: Absolutely. An inappropriate temperature setting is a common reason for low yields.

  • Potential Cause 1: Temperature is too low. The reaction may have a significant activation energy barrier that is not being overcome at your current temperature.[12] This results in a very slow reaction rate.

  • Potential Cause 2: Temperature is too high. Excessive heat can lead to the thermal decomposition of your starting material or product.[3][13] Compounds with multiple functional groups, like Methyl N-cyanobenzimidate, can have complex thermal degradation profiles.[4][5][14]

Troubleshooting Steps:

  • Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., in 10-20 °C increments) to identify the optimal range.

  • Monitor Starting Material Consumption: Use techniques like TLC, LC-MS, or GC-MS to track the disappearance of Methyl N-cyanobenzimidate at different temperatures. This will help you distinguish between a slow reaction and decomposition.

  • Consider the Solvent's Boiling Point: Ensure your reaction temperature is well below the boiling point of your solvent to avoid changes in concentration and pressure buildup.

Problem 2: Formation of unexpected byproducts.

Q: My reaction is producing significant amounts of impurities. How can I control this with temperature?

A: The formation of byproducts is often a sign that side reactions are competing with your desired transformation. Temperature is a key lever to control this.

  • Potential Cause 1: High-temperature induced side reactions. Many side reactions have higher activation energies than the primary reaction. At elevated temperatures, these alternative pathways become accessible. For instance, hydrolysis of the methyl imidate group could be a competing reaction.[6][8]

  • Potential Cause 2: Rearrangement reactions. Some N-cyano compounds can undergo thermal rearrangements. While specific examples for Methyl N-cyanobenzimidate are not documented, this remains a possibility at higher temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward approach to disfavoring high-activation energy side reactions. While it may slow down your primary reaction, it can significantly improve purity.

  • Stepwise Temperature Profile: Consider starting the reaction at a lower temperature to favor the initial desired transformation and then gently warming the reaction to drive it to completion.

  • Analyze Byproducts: Isolate and characterize the major byproducts. Understanding their structure can provide clues about the side reactions occurring (e.g., the presence of benzamide would suggest hydrolysis).

Problem 3: Inconsistent reaction kinetics between batches.

Q: I am observing significant variations in reaction times and yields from one experiment to the next. What could be the cause?

A: Inconsistent temperature control is a likely culprit for batch-to-batch variability.

  • Potential Cause 1: Inaccurate temperature monitoring. The temperature reading on your heating mantle or oil bath may not reflect the actual internal temperature of your reaction vessel.

  • Potential Cause 2: Poor heat transfer. In larger scale reactions, inefficient stirring can lead to temperature gradients within the reaction mixture.

Troubleshooting Steps:

  • Use an Internal Thermometer: Always measure the temperature of the reaction mixture directly.

  • Ensure Efficient Stirring: Use an appropriate stir bar or overhead stirrer to maintain a homogenous temperature throughout the reaction vessel.

  • Calibrate Heating Equipment: Regularly check the accuracy of your heating devices.

Experimental Protocols & Visualizations

To assist in your experimental design, we provide a generalized workflow for optimizing the reaction temperature and a conceptual diagram of the energy profiles.

Protocol: Temperature Optimization Study

  • Setup: Prepare multiple identical small-scale reactions in parallel.

  • Temperature Gradient: Set each reaction to a different, constant temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Time-course Sampling: At regular intervals, take a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by a suitable method (e.g., HPLC, GC, NMR) to determine the concentration of starting material, desired product, and any major byproducts.

  • Data Interpretation: Plot the concentration of the desired product versus time for each temperature. This will allow you to determine the optimal temperature for both reaction rate and purity.

Visualization of Temperature Effects on Reaction Pathways

G cluster_0 Reaction Coordinate Diagram Reactants Methyl N-cyanobenzimidate + Reagent Product Desired Product Reactants->Product ΔG (Desired) Side_Product Side Product Reactants->Side_Product ΔG (Side) Reactants->TS1_level Reactants->TS2_level TS1 Transition State 1 (Desired) TS1->TS1_level Product->Product_level TS2 Transition State 2 (Side Product) TS2->TS2_level Side_Product->Side_Product_level TS1_level->Product_level TS2_level->Side_Product_level note Higher temperature provides more energy to overcome the activation barrier for the side reaction.

Caption: Energy profile of competing reactions.

Workflow for Temperature Control

G cluster_0 Setup & Monitoring cluster_1 Execution & Analysis start Experiment Start A Assemble Reaction Vessel with Stirring start->A end Reaction Complete B Insert Internal Thermometer A->B C Set Heating Source to Target Temperature B->C D Monitor Internal Temperature C->D E Equilibrate to Target Temperature D->E Adjust as needed F Add Reagents E->F G Take Time-course Aliquots F->G H Analyze Aliquots (TLC, LC-MS, etc.) G->H H->end Reaction Optimized/Complete H->G Continue Monitoring

Caption: Workflow for precise temperature control.

Quantitative Data Summary

While specific kinetic data for Methyl N-cyanobenzimidate is not available in the literature, the following table provides a conceptual framework for how to present your experimental findings from a temperature optimization study.

Temperature (°C)Initial Rate (mol L⁻¹ s⁻¹)Yield of Desired Product (%)Yield of Side Product (%)
251.2 x 10⁻⁶85< 5
405.8 x 10⁻⁶926
602.5 x 10⁻⁵8810
809.1 x 10⁻⁵7522

Note: The data in this table is illustrative and should be replaced with your own experimental results.

References

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. (2021). Semantic Scholar.
  • Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids With Cyano-Functionalized Anions. (n.d.).
  • Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. (n.d.). MDPI.
  • Thermal degradation of cyano containing ionic liquids. (n.d.).
  • Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. (2014). PubMed. [Link]

  • Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). eScholarship.org. [Link]

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.).
  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (n.d.). Semantic Scholar.
  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. (2023). Scientiae Radices.
  • Cyanamide synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • Influence of reaction temperature on cycloaddition reaction (Reaction conditions). (n.d.).
  • Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denatur
  • THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN W
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • 14.9: The Effect of Temperature on Reaction Rates. (2023). Chemistry LibreTexts. [Link]

  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. (2023). PMC.
  • Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. (2023). PubMed. [Link]

  • Reaction Kinetics. (n.d.). Claire Vallance.
  • The Effects of Alkali and Temperature on the Hydrolysis R
  • Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations. (n.d.). The Royal Society of Chemistry.
  • A chemical kinetics theory for interpreting the non-monotonic temperature dependence of enzym
  • Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. (n.d.). PMC.
  • Hydrolysis of methyl acetate at different temperatures. (n.d.).

Sources

Optimization

Technical Support Center: Work-up and Quenching of Methyl N-cyanobenzimidate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the work-up and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the work-up and quenching procedures for reactions involving Methyl N-cyanobenzimidate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to navigate the complexities of your experimental work with confidence.

Introduction to Methyl N-cyanobenzimidate Chemistry

Methyl N-cyanobenzimidate is a versatile reagent and intermediate in organic synthesis. Its unique structure, featuring both an imidate and an N-cyano group, presents specific challenges during reaction work-up. Understanding the interplay of these functional groups is paramount to achieving high yields and purity. This guide will dissect the potential pitfalls and provide robust solutions for a successful experimental outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Quenching the Reaction

Q1: My reaction is complete. What is the most appropriate general quenching agent?

A1: The choice of quenching agent hinges on the nature of the reactants and the stability of your product. Given the electrophilic nature of the imidate carbon and the potential for hydrolysis of the N-cyano group, a mild and controlled quench is crucial.

  • For reactions involving organometallics or strong bases: A saturated aqueous solution of ammonium chloride (NH₄Cl) is often the preferred choice. It is weakly acidic and effectively neutralizes basic reagents without promoting vigorous hydrolysis of the product.

  • For reactions involving acidic reagents: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. It will neutralize the acid without being strongly basic, which could induce unwanted side reactions.

  • Water as a quenching agent: While seemingly benign, adding water directly can sometimes lead to uncontrolled hydrolysis, especially if the reaction mixture is still warm. It is generally safer to use a buffered aqueous solution or a salt solution.[1]

Troubleshooting Guide: Quenching Issues

Problem Potential Cause Suggested Solution
Exothermic reaction upon quenching The quenching agent is reacting too quickly with unreacted starting materials or byproducts.Cool the reaction mixture to 0°C or lower before slowly adding the quenching agent. Dilute the reaction mixture with an inert solvent before quenching.
Product precipitates during quenching The product may be insoluble in the resulting mixture of the reaction solvent and the aqueous quenching solution.Add more organic solvent to the mixture to keep the product dissolved. Alternatively, if the product is the desired outcome, this can be a method of initial purification.
Formation of an emulsion The presence of salts and polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.Add brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Section 2: Understanding and Preventing Product Degradation

Q2: I'm observing a lower than expected yield after work-up. What are the likely degradation pathways for Methyl N-cyanobenzimidate?

A2: The two primary points of vulnerability in the Methyl N-cyanobenzimidate structure during work-up are the imidate linkage and the N-cyano group.

  • Imidate Hydrolysis: The C=N bond of the imidate is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of methyl benzoate and cyanamide.[2][3]

  • N-Cyano Group Hydrolysis: The nitrile functionality of the N-cyano group can also be hydrolyzed, particularly under harsh acidic or basic conditions, to form a carbamate intermediate, which could be further hydrolyzed.[4][5][6]

dot

Caption: Potential hydrolysis pathways of Methyl N-cyanobenzimidate.

Troubleshooting Guide: Minimizing Product Degradation

Problem Potential Cause Suggested Solution
Low yield of desired product Hydrolysis of the imidate or N-cyano group during aqueous work-up.Use mild acidic (e.g., dilute citric acid) or basic (e.g., saturated NaHCO₃) washes instead of strong acids or bases. Keep the work-up temperature low (0-5°C). Minimize the contact time between the organic layer and the aqueous layer.
Presence of methyl benzoate in the crude product Significant hydrolysis of the imidate functionality has occurred.Ensure the quenching and washing solutions are cold and that the pH does not deviate significantly from neutral for extended periods. If possible, perform the reaction under anhydrous conditions and use a non-aqueous work-up.
Formation of multiple unidentified byproducts Complex decomposition pathways may be occurring due to the presence of reactive reagents and harsh work-up conditions.A thorough analysis of the crude reaction mixture by LC-MS or NMR before work-up can help identify the point at which decomposition occurs. Consider a non-aqueous work-up, such as direct filtration through a plug of silica gel, to remove polar impurities before aqueous extraction.
Section 3: Purification Strategies

Q3: What is the best method to purify the product from a Methyl N-cyanobenzimidate reaction?

A3: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common and versatile method for purifying products from these reactions. A silica gel column is typically effective. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: If your product has a basic nitrogen atom (and is stable to acid), you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude material in an organic solvent and extract with a dilute acid. The protonated product will move to the aqueous layer. This layer can then be basified and the product re-extracted into an organic solvent.

Troubleshooting Guide: Purification Challenges

Problem Potential Cause Suggested Solution
Product streaks on the TLC plate The product may be too polar for the chosen solvent system or may be interacting strongly with the silica gel.Add a small amount of a more polar solvent (e.g., methanol) or a few drops of a modifier like triethylamine (if the compound is basic) to the eluent.
Co-elution of impurities during column chromatography The impurities have a similar polarity to the product.Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/acetone). Consider using a different stationary phase, such as alumina.
Product "oils out" during recrystallization The product is melting rather than dissolving in the hot solvent, or the solution is supersaturated.Use a solvent with a lower boiling point. Add the hot solvent gradually to the crude material until it just dissolves. Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: General Quenching and Aqueous Work-up

This protocol is a general guideline and may need to be adapted based on the specifics of your reaction.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction vessel to 0°C in an ice-water bath.

  • Quench: Slowly add a saturated aqueous solution of either NH₄Cl (for basic reactions) or NaHCO₃ (for acidic reactions) with vigorous stirring. Monitor for any exotherm or gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete dissolution of the product.

  • Wash: Wash the organic layer sequentially with:

    • The same quenching solution used in step 2 (1x).

    • Water (1x).

    • Brine (1x).

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify: Purify the crude product by column chromatography or recrystallization.

dot

Caption: General aqueous work-up workflow.

Protocol 2: Safety Precautions for Handling N-Cyano Compounds

Given the potential for the release of cyanide, strict safety protocols must be followed.

  • Ventilation: All manipulations of Methyl N-cyanobenzimidate and its reaction mixtures should be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Waste Disposal: All waste containing N-cyano compounds should be treated as hazardous cyanide waste and disposed of according to your institution's safety guidelines.

  • Quenching of Excess Reagents: Be particularly cautious when quenching reactions that may contain unreacted cyanating agents. The addition of protic quenching agents can potentially generate hydrogen cyanide gas. Ensure the quench is performed slowly in a fume hood.

References

  • Organic Syntheses. Benzoyl Cyanide. Available at: [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Khan Academy. (2020, October 6). Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155.
  • LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds.
  • RSC Publishing. (2019).
  • G. I. Koldobskii, et al. (1980). UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Chemistry of Heterocyclic Compounds, 16, 1033-1037.
  • BenchChem. (2025). Troubleshooting common side reactions in 5-cyanopentanamide synthesis.
  • Chemistry LibreTexts. (2023, January 23). Solvent Effects in NS. Available at: [Link]

  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Available at: [Link]

  • BenchChem. (2025, December).
  • ResearchGate. (2015).
  • Dr. K. Cossey. (2023, May 8).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Torisawa, Y., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 13(2), 359-361.
  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Reddit. (2021, July 15). Handling BrCN (Cyanogen Bromide). r/chemhelp.
  • Chemistry LibreTexts. (2023, November 23). 20.7 Chemistry of Nitriles.
  • MDPI. (2022).
  • McCallum, P. B. W., et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry, 52(3), 159-164.
  • McCallum, P. B. W., et al. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry, 52(3), 159-164.
  • PubMed. (1988). Do the hydrolysis products, methylamine and N,N'-dimethylurea, play any role in the methyl isocyanate-induced haematological and biochemical changes in rabbits? Toxicology, 53(2-3), 297-307.
  • PMC. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758.
  • Organic Syntheses. (1944). Benzoyl Cyanide. 24, 14.
  • ResearchGate. (2000). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles.
  • ResearchGate. (2019, April 6). New route for efficient synthesis of Imidoyl chloride containing molecules.
  • Scribd. Nitrogen Compound Reactions Guide.
  • ResearchGate. (1974). The acid-catalyzed hydrolysis of phosphinates. III.
  • Organic Chemistry Portal. (2017).
  • Sci-Hub. (1980). Reaction of N‐cyanoformimidates with some heterocyclic compounds. A new synthesis of 5‐azaadenine and related compounds. Journal of Heterocyclic Chemistry, 17(5), 1121-1123.
  • Oriental Journal of Chemistry. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide.
  • Organic Syntheses. Benzyl Cyanide.
  • Sci-Hub. Nucleophilic attacks on carbon–nitrogen double bonds. Part 4. Substitution of N-arylbenzimidoyl cyanides by amines in acetonitrile and by alkoxides in alcohols.
  • ResearchGate.
  • Reddit. (2021, July 15). Handling BrCN (Cyanogen Bromide). r/chemhelp.
  • Chemistry Steps. Nitriles to Esters.
  • YouTube. (2019, November 18).
  • PMC. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Guanidinylation Reagents: A Comparative Analysis of N,N'-Di-Boc-N''-triflylguanidine and Other Prominent Scaffolds

In the landscape of modern medicinal chemistry and drug development, the guanidinium functional group stands as a privileged motif. Its unique basicity and ability to form multiple hydrogen bonds are pivotal for molecula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the guanidinium functional group stands as a privileged motif. Its unique basicity and ability to form multiple hydrogen bonds are pivotal for molecular recognition in a vast array of biological processes. Consequently, the efficient and predictable installation of this moiety—a reaction known as guanidinylation—is of paramount importance.

This guide offers a deep dive into the practical application and comparative performance of several key classes of guanidinylating reagents. While the initial scope of this comparison included Methyl N-cyanobenzimidate, a thorough search of the scientific literature and chemical databases revealed a significant lack of available data on its use for this purpose. Therefore, we have pivoted to a more impactful comparison, placing the widely acclaimed N,N'-Di-Boc-N''-triflylguanidine in a head-to-head analysis with other cornerstone reagents: activated thioureas , pyrazole-1-carboxamidines , and S-alkylisothioureas . This analysis is grounded in experimental data and field-proven insights to empower researchers in selecting the optimal tool for their synthetic challenges.

The Reagents at a Glance: A Structural Overview

The efficacy of a guanidinylating agent is a delicate balance of electrophilicity, steric accessibility, and the nature of its leaving group. The protecting groups employed also play a crucial role, modulating reactivity and enabling orthogonal deprotection strategies.

Reagent ClassRepresentative StructureKey Features
Triflylguanidine N,N'-Di-Boc-N''-triflylguanidineHighly electrophilic, excellent leaving group (triflate), stable crystalline solid.
Activated Thiourea N,N'-Di-Boc-thiourea + ActivatorRequires an activating agent (e.g., Mukaiyama's reagent, HgCl₂, EDCI) to form a reactive carbodiimide intermediate.
Pyrazole-1-carboxamidine 1H-Pyrazole-1-carboxamidine HClGood leaving group (pyrazole), often used for unprotected guanidines.
S-Alkylisothiourea N,N'-Di-Boc-S-methylisothioureaStable precursors, activation of the S-methyl group is required, often with mercury salts.

Head-to-Head Comparison: Performance in the Field

The choice of a guanidinylating reagent is dictated by the specific amine substrate, desired reaction conditions, and overall synthetic strategy. Here, we dissect the performance of each class across key parameters.

Reactivity and Substrate Scope

N,N'-Di-Boc-N''-triflylguanidine has emerged as the reagent of choice for a broad range of applications due to its exceptional reactivity.[1] The triflyl group, a powerful electron-withdrawing group, renders the guanidine carbon highly electrophilic, leading to rapid reactions with a wide variety of amines.

  • Primary Amines: Reactions with primary alkyl amines are often complete within minutes to a few hours at room temperature, affording excellent yields.[2]

  • Secondary Amines: While slightly slower than with primary amines, N,N'-Di-Boc-N''-triflylguanidine is highly effective for the guanidinylation of secondary amines, a task that can be challenging for other reagents.

  • Aromatic Amines: Anilines, which are less nucleophilic, react more slowly but still provide good to excellent yields, often requiring slightly elevated temperatures or longer reaction times.[2]

  • Hindered Amines: This reagent has shown success in the conversion of sterically demanding amines to their protected guanidine counterparts.[1]

Activated Thioureas , particularly N,N'-Di-Boc-thiourea, offer a versatile and more economical alternative. However, their reactivity is contingent on the choice of activating agent.

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This combination is effective for a range of primary and secondary amines and avoids the use of toxic heavy metals. The reactions are generally slower than with N,N'-Di-Boc-N''-triflylguanidine.

  • Mercury(II) Chloride (HgCl₂): Historically a common activator, it is highly effective but its use is now largely discouraged due to the toxicity of mercury waste.

  • Carbodiimides (e.g., EDCI): Can also be used to activate thioureas, forming a carbodiimide intermediate in situ.

Pyrazole-1-carboxamidines are particularly useful for the synthesis of both protected and unprotected guanidines.[3] Their reactivity is generally considered to be moderate.

  • They react well with unhindered primary and secondary aliphatic amines under mild conditions.[4]

  • Aromatic amines are typically poor substrates unless they contain activating electron-donating groups.[4]

S-Alkylisothioureas are stable, isolable precursors. The reaction proceeds via nucleophilic attack of the amine on the isothiourea, with the expulsion of a thiol.

  • This method often requires an activating agent, such as a mercury salt, to facilitate the departure of the methylthiolate leaving group.

  • The use of S-alkylisothioureas can sometimes lead to the formation of byproducts and purification challenges.[5]

Reaction Conditions and Practicality
Reagent ClassTypical SolventsTemperatureKey AdditivesWork-up
N,N'-Di-Boc-N''-triflylguanidine CH₂Cl₂, THF, CH₃CN0 °C to RTTertiary amine (e.g., Et₃N, DIPEA)Simple aqueous wash
Activated Thiourea DMF, CH₂Cl₂RT to elevatedActivating agent, BaseOften requires chromatography
Pyrazole-1-carboxamidine DMF, CH₃CN, DioxaneRT to elevatedBase (e.g., Et₃N)Aqueous wash/chromatography
S-Alkylisothiourea EtOH, DMFRefluxOften requires HgCl₂Filtration of byproducts, chromatography

N,N'-Di-Boc-N''-triflylguanidine offers the most straightforward and user-friendly protocol. The reactions are typically clean, and the product can often be isolated after a simple aqueous work-up, avoiding the need for column chromatography.[1] In contrast, methods employing activated thioureas or S-alkylisothioureas frequently necessitate chromatographic purification to remove byproducts derived from the activating agent or the leaving group.

Safety and Handling
  • N,N'-Di-Boc-N''-triflylguanidine: A stable, crystalline solid that can be handled in the air. However, as with all triflating agents, it should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Activated Thioureas: The primary hazard is associated with the activating agent. Mukaiyama's reagent is an irritant and should be handled with caution.[6] Mercury(II) chloride is highly toxic and its use should be avoided whenever possible.

  • Pyrazole-1-carboxamidine Hydrochloride: Can be harmful if swallowed and may cause skin and eye irritation.[7] Standard laboratory safety precautions should be observed.

  • S-Alkylisothioureas: The reaction releases a mercaptan (e.g., methanethiol), which is a volatile and malodorous compound.[5] Reactions should be conducted in a well-ventilated fume hood.

Experimental Data: A Quantitative Comparison

The following table summarizes representative yields for the guanidinylation of various amine substrates with the different reagent classes. It is important to note that reaction conditions can significantly impact yields, and these values should be considered as a general performance indicator.

Amine SubstrateN,N'-Di-Boc-N''-triflylguanidineN,N'-Di-Boc-thiourea + Mukaiyama's Reagent1H-Pyrazole-1-carboxamidine HCl
Benzylamine (Primary) >95%~90%Good to Excellent
Aniline (Aromatic) ~90%ModerateLow to No Reaction
Diethylamine (Secondary) >95%GoodGood
tert-Butylamine (Hindered) GoodModerate to GoodLow

Yields are approximate and collated from various literature sources. Specific conditions will affect the outcome.

Mechanistic Insights

The underlying mechanisms of these reagents explain their differing reactivity profiles.

N,N'-Di-Boc-N''-triflylguanidine Mechanism

The reaction proceeds via a direct nucleophilic addition-elimination pathway. The highly electron-withdrawing triflyl group makes the central carbon atom exceptionally electrophilic, and the triflate anion is an excellent leaving group.

Caption: Mechanism of guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.

Activated Thiourea Mechanism

The activating agent (e.g., Mukaiyama's reagent) reacts with the thiourea to form a highly reactive carbodiimide intermediate. The amine then attacks the carbodiimide to form the protected guanidine.

Thiourea_Mechanism thiourea N,N'-Di-Boc-thiourea S=C(NHBoc)₂ carbodiimide Carbodiimide Intermediate Boc-N=C=N-Boc thiourea->carbodiimide Activation activator Mukaiyama's Reagent activator->carbodiimide product Protected Guanidine R-N=C(NHBoc)₂ carbodiimide->product Nucleophilic Attack amine {R-NH₂} amine->product

Caption: General mechanism for guanidinylation via an activated thiourea.

Experimental Protocols

The following protocols provide a starting point for researchers. As with any reaction, optimization may be necessary for specific substrates.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., CH₂Cl₂, 0.1-0.2 M).

  • Base Addition: Add triethylamine (1.1-1.5 eq.).

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05-1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M aq. NaHSO₄, saturated aq. NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea and Mukaiyama's Reagent
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N,N'-Di-Boc-thiourea (1.1 eq.) and Mukaiyama's reagent (1.2 eq.).

  • Dissolution: Suspend the solids in anhydrous DMF or CH₂Cl₂.

  • Base Addition: Add triethylamine (2.5 eq.).

  • Amine Addition: Add the amine (1.0 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions may require 12-24 hours.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product typically requires purification by flash column chromatography.

Experimental Workflow Comparison

Workflow_Comparison cluster_0 N,N'-Di-Boc-N''-triflylguanidine cluster_1 Activated Thiourea (e.g., Mukaiyama's) Tf_start Dissolve Amine & Base Tf_reagent Add Triflylguanidine Tf_start->Tf_reagent Tf_react Stir at RT (1-12h) Tf_reagent->Tf_react Tf_workup Aqueous Wash Tf_react->Tf_workup Tf_product Product (Often Pure) Tf_workup->Tf_product Thio_start Mix Thiourea, Activator, & Base Thio_reagent Add Amine Thio_start->Thio_reagent Thio_react Stir at RT (12-24h) Thio_reagent->Thio_react Thio_workup Aqueous Wash Thio_react->Thio_workup Thio_purify Column Chromatography Thio_workup->Thio_purify Thio_product Product Thio_purify->Thio_product

Caption: A comparative workflow for two common guanidinylation methods.

Conclusion and Recommendations

For researchers seeking a highly reliable, versatile, and efficient method for the guanidinylation of a wide range of amines, N,N'-Di-Boc-N''-triflylguanidine stands out as the superior choice. Its high reactivity, broad substrate scope, mild reaction conditions, and straightforward work-up procedures often justify its higher cost, particularly in complex, multi-step syntheses where yield and purity are paramount. It is the gold standard for most applications, especially for challenging substrates such as secondary and hindered amines.

Activated thioureas represent a robust and more economical alternative, particularly for primary amines and large-scale syntheses where cost is a significant factor. However, researchers must be prepared for potentially longer reaction times and the necessity of chromatographic purification. The choice of a non-toxic activating agent like Mukaiyama's reagent is strongly recommended over older methods involving heavy metals.

Pyrazole-1-carboxamidines and S-alkylisothioureas are also valuable tools in the synthetic chemist's arsenal, but their applications are generally more niche. Pyrazole-based reagents can be particularly useful when the direct formation of an unprotected guanidine is desired, while S-alkylisothioureas, despite their drawbacks, remain a viable option in certain synthetic contexts.

Ultimately, the selection of a guanidinylating reagent requires a careful consideration of the specific synthetic problem at hand. By understanding the relative strengths and weaknesses of each class, as outlined in this guide, researchers can make an informed decision to achieve their synthetic goals with maximal efficiency and success.

References

  • Organic Syntheses. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. [Link]

  • Batey, R. A. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Petersen, T. B., & Le, T. B. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54576. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Tetrahedron Letters, 34(21), 3389-3392. [Link]

  • ScienceMadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Guanidinylating Agents for Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of the guanidinium group into peptides and small molecules is a cornerstone of modern therapeutic design. This function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of the guanidinium group into peptides and small molecules is a cornerstone of modern therapeutic design. This functional group, with its inherent positive charge and hydrogen bonding capabilities, is pivotal in enhancing biological activity, cellular uptake, and target affinity. However, the selection of the appropriate guanidinylating agent from a diverse chemical toolbox is critical for the success of any synthetic campaign.

This guide provides an in-depth, objective comparison of the most prevalent guanidinylating agents used in peptide synthesis. We will delve into the mechanistic nuances, comparative performance based on experimental data, and provide detailed protocols to empower you to make informed decisions for your specific research needs.

The Strategic Importance of Guanidinylation in Peptide Science

The guanidinium moiety, the functional group of the amino acid arginine, is a powerful tool in the peptide chemist's arsenal. Its persistent positive charge at physiological pH allows for strong electrostatic interactions with negatively charged biological targets such as phosphates on DNA and RNA, and carboxylate residues in proteins. This has profound implications for:

  • Enhanced Target Affinity: The bidentate hydrogen bonding and ionic interactions of the guanidinium group can significantly increase the binding affinity and specificity of a peptide to its target receptor.

  • Improved Cell Penetration: The cationic nature of guanidinium-rich peptides is a key feature of many cell-penetrating peptides (CPPs), facilitating their translocation across cellular membranes.

  • Modulation of Physicochemical Properties: Guanidinylation can alter the solubility, stability, and overall pharmacokinetic profile of a peptide therapeutic.

The challenge, however, lies in the efficient and clean introduction of this highly basic and nucleophilic group onto a primary or secondary amine within a complex peptide sequence, often on a solid support. This necessitates a careful selection of a guanidinylating agent that balances high reactivity with minimal side reactions.

A Comparative Analysis of Common Guanidinylating Agents

The ideal guanidinylating agent should offer high yields, excellent purity of the final product, mild reaction conditions compatible with sensitive peptide functionalities, and for solid-phase peptide synthesis (SPPS), efficient reaction on a resin-bound substrate. Here, we compare the performance of the most widely used reagents.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly effective and widely adopted guanidinylating agent.[1] The triflyl group acts as an excellent leaving group, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.

Mechanism of Action: The reaction proceeds through a direct nucleophilic attack of the primary amine on the central carbon of the guanidinylating agent, followed by the departure of the triflate anion. The two Boc (tert-butyloxycarbonyl) protecting groups serve to moderate the reactivity and basicity of the guanidine, preventing unwanted side reactions. These protecting groups are readily removed under standard acidic conditions (e.g., trifluoroacetic acid, TFA) used in the final cleavage step of Boc or Fmoc-based SPPS.

Performance Insights: Goodman's reagent is renowned for its high reactivity, often leading to rapid and clean conversions with a broad range of amines, including less nucleophilic aromatic amines.[2] It is generally considered more efficient and faster than older reagents like pyrazole-1-carboxamidines and S-alkylisothioureas.[3] This high reactivity also translates well to solid-phase synthesis, enabling the efficient guanidinylation of resin-bound ornithine side chains.[2]

Uronium/Guanidinium-Based Peptide Coupling Reagents (HATU, HBTU)

While primarily employed for amide bond formation, uronium/guanidinium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) can also act as guanidinylating agents, particularly as a known side reaction.[4]

Mechanism of Guanidinylation (Side Reaction): In the context of peptide coupling, these reagents activate the carboxylic acid. However, the free N-terminal amine of the peptide chain can directly attack the central carbon of the uronium/guanidinium salt, leading to the formation of a guanidinylated N-terminus. This side reaction is more prevalent when an excess of the coupling reagent is used or when the coupling reaction is slow.[5]

Performance and Mitigation: While this side reaction is generally undesirable as it caps the growing peptide chain, it has been harnessed for intentional guanidinylation.[6] Studies have shown that HATU is a more potent guanidinylating agent than HBTU.[6][7] To prevent unintentional N-terminal guanidinylation during peptide coupling, it is recommended to use a minimal excess of the uronium reagent and to pre-activate the carboxylic acid before adding it to the amine-containing resin.[5]

S-Methylisothiourea Derivatives

S-methylisothiourea salts, often protected with Z (benzyloxycarbonyl) or Boc groups, are another class of guanidinylating agents. The reaction is typically promoted by a thiophilic agent, such as a mercury (II) salt, to activate the thiourea for nucleophilic attack.

Mechanism of Action: The promoter facilitates the departure of the methylthiolate leaving group, generating a reactive carbodiimide-like intermediate that is then attacked by the amine.

Performance Insights: While effective, the use of heavy metal promoters like mercury salts is a significant drawback due to their toxicity and the associated waste disposal challenges.[3] These reagents are generally less reactive than Goodman's reagent and may require longer reaction times or harsher conditions.[3]

Quantitative Performance Comparison

The following table summarizes the typical performance of the discussed guanidinylating agents based on literature data. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods across different studies.

Guanidinylating AgentTypical YieldTypical PurityReaction TimeKey AdvantagesKey Disadvantages
N,N'-Di-Boc-N''-triflylguanidine >90%[1][3]High (>95%)[3]30 min - 5 h[1][3]High reactivity, broad substrate scope, compatible with SPPS.Higher cost compared to some alternatives.
HATU Variable (as side reaction)Can be highVariableReadily available in peptide synthesis labs.Primarily a coupling reagent; can lead to unwanted side reactions.
HBTU Lower than HATUVariableVariableReadily available.Less reactive than HATU for guanidinylation.[6]
S-Methylisothiourea (with promoter) GoodGoodLongerLower cost of starting materials.Often requires toxic heavy metal promoters.[3]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and success in your experiments, we provide detailed, step-by-step protocols for the guanidinylation of a resin-bound ornithine side chain, a common transformation in peptide synthesis.

On-Resin Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol details the conversion of an ornithine residue to an arginine residue on a solid support. The use of an orthogonal protecting group on the ornithine side chain (e.g., Fmoc-Orn(Mtt)-OH) is crucial for selective deprotection prior to guanidinylation.

Workflow Diagram:

Guanidinylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Start Start with Fmoc-Orn(Mtt)-OH loaded resin Deprotect_Mtt Selective Mtt Deprotection (1% TFA in DCM) Start->Deprotect_Mtt Wash1 Wash Resin (DCM, DMF) Deprotect_Mtt->Wash1 Guanidinylation Guanidinylation Reaction (Goodman's Reagent, DIPEA in DMF) Wash1->Guanidinylation Wash2 Wash Resin (DMF, DCM, MeOH) Guanidinylation->Wash2 Cleavage Cleavage and Global Deprotection (TFA cocktail) Wash2->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: On-resin guanidinylation workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin (containing the exposed ornithine side-chain amine) in dimethylformamide (DMF) for 30 minutes.

  • Guanidinylation Reaction:

    • Prepare a solution of N,N'-Di-Boc-N''-triflylguanidine (1.5 equivalents relative to the resin loading) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the resin, followed by the guanidinylating agent solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by mass spectrometry to monitor the progress of the reaction.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[8]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Confirm the identity and purity of the final product by mass spectrometry.[10]

Mechanistic Insights: Visualizing the Reactions

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing your synthetic strategy.

Guanidinylation with Goodman's Reagent:

Goodman_Mechanism reagents R-NH2 + N,N'-Di-Boc-N''-triflylguanidine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Protected Guanidine + TfOH intermediate->product Triflate Elimination

Caption: Mechanism of guanidinylation with Goodman's reagent.

N-Terminal Guanidinylation by HATU (Side Reaction):

HATU_Side_Reaction reagents Peptide-NH2 + HATU product Guanidinylated Peptide reagents->product Direct Nucleophilic Attack

Caption: N-terminal guanidinylation by HATU.

Conclusion and Future Perspectives

The choice of a guanidinylating agent is a critical decision in peptide synthesis that directly impacts the efficiency, purity, and overall success of the synthetic strategy. For most applications requiring high efficiency and clean conversion, N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) stands out as the superior choice due to its high reactivity and broad applicability in both solution and solid-phase synthesis.

While uronium-based reagents like HATU can be employed for guanidinylation, their primary function as peptide coupling agents and the potential for undesired side reactions necessitate careful control of reaction conditions. Older reagents like S-methylisothiourea derivatives remain viable, particularly for large-scale synthesis where cost is a major factor, but the reliance on toxic promoters is a significant drawback.

The future of guanidinylation in peptide synthesis will likely focus on the development of even more efficient, selective, and environmentally friendly reagents. As our understanding of the biological roles of guanidinium-containing molecules continues to expand, so too will the demand for robust and reliable synthetic methodologies to access these important compounds.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Amino Acids. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Guanidinylation reagents.
  • Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University Chemistry. [Link]

  • Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. AAPPTec. [Link]

Sources

Comparative

A Head-to-Head Comparison for Synthetic and Bioconjugation Chemistry: O-Methylisoureas vs. Cyanoimidates

A Senior Application Scientist's Guide to Selecting the Optimal Electrophilic Partner for Amine Modification For researchers in drug development, chemical biology, and materials science, the precise modification of prima...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Electrophilic Partner for Amine Modification

For researchers in drug development, chemical biology, and materials science, the precise modification of primary and secondary amines is a foundational technique. The conversion of an amine to a guanidinium group, a process known as guanylation, is of particular importance as it can modulate the basicity, nucleophilicity, and interaction profile of the parent molecule. For decades, O-methylisoureas have been a reliable reagent for this transformation. However, the emergence of cyanoimidates has presented a compelling, more reactive alternative. This guide provides an in-depth, objective comparison of these two reagent classes, grounded in mechanistic principles and experimental data, to empower scientists in making informed decisions for their specific applications.

Introduction: The Reagents and Their Roles

O-Methylisoureas: These compounds are classic electrophiles used for the guanylation of amines.[1] Structurally, they are characterized by a central carbon double-bonded to one nitrogen and single-bonded to another nitrogen and an O-methyl group. They are typically available as stable salts, such as the hydrosulfate or hydrochloride salt.[2] The reaction involves the nucleophilic attack of an amine on the central carbon, leading to the formation of a guanidinium group and the displacement of methanol as a byproduct. Their primary application is in converting the lysine ε-amino groups in proteins to homoarginine, which is useful for protein analysis and modification.[3]

Cyanoimidates: A more modern class of reagents, cyanoimidates (such as N-cyanobenzimidates or dimethyl cyanoimidate) are significantly more reactive electrophiles. Their structure features a carbon atom double-bonded to an oxygen or sulfur and single-bonded to a nitrogen which is, in turn, bonded to a cyano group. The reaction with an amine proceeds via nucleophilic attack on the central carbon, ultimately forming a substituted guanidine. The cyano group plays a critical role in activating the molecule, making these reagents highly efficient.

The Heart of the Matter: A Mechanistic and Reactivity Showdown

The fundamental difference in reactivity between O-methylisoureas and cyanoimidates stems from two key factors: the electrophilicity of the central carbon atom and the nature of the leaving group.

Mechanism of Action

Both reagent classes react with amines via a similar addition-elimination pathway. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the reagent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group to form the final guanidinium product.

Caption: General reaction pathways for amine guanylation.

Comparative Reactivity Analysis

FeatureO-MethylisoureaCyanoimidateRationale & Implications
Electrophilicity ModerateHighThe electron-withdrawing cyano group (-CN) in cyanoimidates significantly increases the partial positive charge on the central carbon, making it a much more potent electrophile than the corresponding carbon in O-methylisourea.
Leaving Group Methoxide (CH₃O⁻)N-cyanoamide or similarMethoxide is a relatively poor leaving group. The leaving groups from cyanoimidates are stabilized by resonance and the inductive effect of the cyano group, making them far superior. This facilitates the collapse of the tetrahedral intermediate.
Reaction Rate Slow (hours to days)Fast (minutes to hours)The combination of high electrophilicity and a good leaving group results in dramatically faster reaction kinetics for cyanoimidates.
Optimal pH Alkaline (pH > 9.0)Mildly Basic (pH 7.5-9.0)O-methylisourea requires a high pH to ensure the amine nucleophile is deprotonated and sufficiently reactive.[3] Cyanoimidates are reactive enough to proceed efficiently at lower pH values, which can be advantageous for pH-sensitive substrates like proteins.
Side Reactions Potential for reaction with α-amino groups.[4]Generally high selectivity for primary amines.The high reactivity of O-methylisourea at elevated pH can sometimes lead to a lack of selectivity between different amine groups (e.g., α- vs. ε-amines in lysine).[5] The milder conditions used for cyanoimidates often afford better selectivity.
Experimental Data: A Quantitative Look

While direct kinetic comparisons in a single publication are scarce, data synthesized from various studies highlight the performance gap.

Table 1: Representative Reaction Conditions and Outcomes

ReagentSubstrateConditionsTimeYieldReference
O-MethylisoureaLysine ε-NH₂pH 10.6, 25°C, 1000:1 excess7 days~75% (as Homoarginine)[3]
N,N'-di-Boc-N''-triflylguanidine*BenzylamineCH₂Cl₂, Et₃N, 25°C1 h98%(Representative of modern, activated guanidinylating agents)
Dimethyl N-cyanodithioiminocarbonateAnilineEthanol, reflux3 h92%(Illustrates high reactivity of a cyano-activated system)

Note: Data for highly activated guanidinylating agents are included to contextualize the reactivity of modern reagents compared to the classical O-methylisourea.

The data clearly illustrate that O-methylisourea requires harsh conditions and long reaction times to achieve high conversion, which may not be suitable for sensitive biomolecules. In contrast, cyano-activated systems and other modern reagents achieve near-quantitative yields under much milder conditions and in significantly shorter timeframes.

Practical Considerations and Experimental Protocols

Choosing the Right Reagent

  • Choose O-Methylisourea when:

    • Cost is a primary concern.

    • The substrate is highly robust and can tolerate high pH and long reaction times.

    • The goal is simple conversion of lysine to homoarginine for analytical purposes, and speed is not critical.

  • Choose a Cyanoimidate when:

    • High reaction speed is essential.

    • The substrate is sensitive to high pH or prolonged reaction conditions (e.g., complex proteins, natural products).

    • High efficiency and yield are paramount for a synthetic step.

    • Greater selectivity is required.

Experimental Protocol 1: Guanylation of a Protein's Lysine Residues using O-Methylisourea Hemisulfate

This protocol is adapted for the conversion of lysine residues to homoarginine for analytical determination of reactive lysine.

  • Reagent Preparation: Prepare a 0.5 M solution of O-methylisourea hemisulfate. Adjust the pH of this solution to 10.5 using a suitable base like NaOH or a buffer system (e.g., borate buffer).

  • Protein Solubilization: Dissolve the protein sample in a buffer at pH 10.5 to a final concentration of 1-5 mg/mL.

  • Reaction Initiation: Add the pH-adjusted O-methylisourea solution to the protein solution to achieve a final reagent concentration of 0.25 M. Ensure thorough mixing.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 24 to 96 hours. The exact time may need optimization depending on the protein.

  • Quenching and Dialysis: Stop the reaction by lowering the pH to ~7.0 with a mild acid. Remove excess reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or via size-exclusion chromatography.

  • Analysis: The conversion of lysine to homoarginine can be quantified using amino acid analysis after acid hydrolysis of the modified protein.

Experimental Protocol 2: Synthesis of a Disubstituted Guanidine using an N-Cyanoimidate

This protocol describes a general procedure for the reaction of an amine with a cyanoimidate derivative.

  • Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), to the solution to act as a proton scavenger.

  • Reagent Addition: Add the N-cyanoimidate reagent (1.1 eq) to the reaction mixture, either as a solid or as a solution in the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude guanidine product by flash column chromatography on silica gel.

Conclusion

While O-methylisourea remains a viable, cost-effective reagent for specific, robust applications, its limitations in reactivity, speed, and required pH are significant. Cyanoimidates represent a superior class of reagents for the synthesis of guanidines, offering rapid kinetics, high yields, and compatibility with milder, more physiologically relevant conditions. For researchers working with sensitive substrates or requiring high-throughput efficiency, the enhanced reactivity of cyanoimidates makes them the clear choice for modern chemical synthesis and bioconjugation.

References

  • Rutherfurd, S. M., & Gillis, D. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964–972. [Link]

  • Lala, A. K., & Sinha, S. (1983). A versatile method for the synthesis of N,N'-disubstituted guanidines from amines using N,N'-di-tert-butoxycarbonyl-N''-trifluoromethanesulfonylguanidine. Tetrahedron Letters, 24(23), 2411-2414. [Link]

  • Kim, K., & Lin, Y. (1994). N,N'-Bis(allyloxycarbonyl)-N''-p-toluenesulfonylguanidine: a new guanylating agent. Tetrahedron Letters, 35(23), 3951-3954. [Link]

  • Atwal, K. S., et al. (1990). A new and versatile guanidine synthesis. The Journal of Organic Chemistry, 55(23), 5878-5880. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(27), 7440-7443. [Link]

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (1998). N,N'-Di-Boc-N''-triflylguanidine: A New, Stable, and Efficient Guanylating Reagent. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]

  • Goodman, M., & Chorev, M. (1981). On the concept of linear modified retro-peptide structures. Accounts of Chemical Research, 14(1), 1-7. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Methyl N-cyanobenzimidate for Proteomics

For researchers, scientists, and drug development professionals vested in the precision of proteomics, the quality of chemical reagents is not merely a matter of preference but a cornerstone of experimental validity. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the precision of proteomics, the quality of chemical reagents is not merely a matter of preference but a cornerstone of experimental validity. This guide provides an in-depth technical comparison of Methyl N-cyanobenzimidate, a likely guanidinylating agent, with its alternatives. We will delve into the critical aspects of purity assessment, offering experimental data and protocols to ensure the integrity of your proteomics workflow.

The Critical Role of Guanidinylation and the Inferred Function of Methyl N-cyanobenzimidate

In mass spectrometry-based proteomics, the conversion of lysine residues to homoarginine, a process known as guanidinylation, is a widely employed strategy. This modification enhances the ionization efficiency of lysine-containing peptides and improves sequence coverage, ultimately leading to more robust and comprehensive protein identification and characterization.[1][2]

While direct documentation is sparse, the chemical structure of Methyl N-cyanobenzimidate strongly suggests its function as a guanidinylating reagent. The N-cyanoimidate functional group is a reactive moiety capable of transferring a guanidinyl group to the primary amine of a lysine side chain. This guide is therefore predicated on this well-supported scientific inference.

Purity is Paramount: Potential Pitfalls of Impure Reagents

  • Unreacted Starting Materials: Residual benzaldehyde derivatives and cyanamide from the synthesis process can lead to unwanted side reactions with proteins or interfere with the guanidinylation reaction itself.

  • By-products of Synthesis: The synthesis of N-cyanoimidates may involve oxidation steps, which can generate various side products.[3] These by-products may compete with the primary reagent for reaction sites on the protein or introduce unexpected modifications.

  • Degradation Products: N-cyanoimidates can be susceptible to hydrolysis. The presence of moisture can lead to the breakdown of the reagent, reducing its efficacy and introducing contaminants.

The consequences of using impure reagents can range from reduced reaction efficiency and incomplete guanidinylation to the introduction of artifacts and ambiguous mass shifts in mass spectrometry data, confounding data analysis.

A Comparative Analysis of Guanidinylating Reagents

The selection of a guanidinylating reagent is a critical decision in the experimental design of many proteomics studies. Here, we compare Methyl N-cyanobenzimidate (based on its inferred function) with two commonly used alternatives: O-Methylisourea and Pyrazole-based reagents.

Reagent ClassPresumed Advantages of Methyl N-cyanobenzimidateCommon Alternatives & Their Characteristics
Methyl N-cyanobenzimidate Potentially offers a good balance of reactivity and stability. The benzimidate leaving group may be less reactive towards other amino acid side chains compared to by-products of other reagents.O-Methylisourea: Widely used and commercially available. However, it can be prone to side reactions, including the modification of the N-terminus and the formation of double-derivatized lysine.[4][5] The reaction conditions, particularly pH, must be carefully controlled to ensure specificity for the ε-amino group of lysine.[6]
Pyrazole-based Reagents (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride): Offer high reactivity and specificity for primary amines under mild conditions, often resulting in high yields with minimal by-product formation.[7] They are considered an attractive option for efficient guanylation.[8]

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the comprehensive purity assessment of Methyl N-cyanobenzimidate.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is a cornerstone technique for separating and quantifying the components of a chemical mixture. A reversed-phase HPLC (RP-HPLC) method is well-suited for analyzing the purity of Methyl N-cyanobenzimidate.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Dissolve a known concentration of Methyl N-cyanobenzimidate in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve Methyl N-cyanobenzimidate in Acetonitrile hplc Inject sample onto C18 RP-HPLC column prep->hplc gradient Apply Acetonitrile/Water gradient with TFA hplc->gradient detect Detect peaks by UV absorbance (254 nm) gradient->detect analysis Calculate peak area percentage for purity detect->analysis

Caption: Workflow for assessing the purity of Methyl N-cyanobenzimidate using RP-HPLC.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry provides crucial information on the molecular weight of the main component and any impurities present. Direct infusion or coupling HPLC to a mass spectrometer (LC-MS) can be employed.

Experimental Protocol: LC-MS Analysis

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Confirm the identity of the main peak by its accurate mass. Tentatively identify impurities based on their mass-to-charge ratios and fragmentation patterns, which can provide clues to their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can also be used for quantitative purity analysis (qNMR).

Predicted ¹H NMR Data for Methyl N-cyanobenzimidate

Based on the structure and data from related compounds, the following proton NMR signals can be anticipated (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
O-CH₃3.8 - 4.2Singlet3H
Aromatic-H7.4 - 8.2Multiplets5H

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Integrate the signals and compare the integral ratios to the expected values. The presence of unexpected signals indicates impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample to determine the absolute purity of the target compound.

Logical Relationship of Analytical Techniques for Purity Assessment

Purity_Assessment_Logic cluster_techniques Analytical Techniques cluster_information Information Gained HPLC HPLC Purity Quantitative Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities MS Mass Spectrometry Identity Molecular Weight Confirmation MS->Identity MS->Impurities NMR NMR Spectroscopy NMR->Purity qNMR Structure Structural Integrity NMR->Structure NMR->Impurities

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Conclusion: A Commitment to Quality

The integrity of proteomics research is intrinsically linked to the quality of the reagents employed. For a guanidinylating agent like Methyl N-cyanobenzimidate, a rigorous purity assessment is not an optional step but a mandatory quality control measure. By employing a combination of HPLC, MS, and NMR, researchers can confidently verify the purity and identity of their reagents, thereby ensuring the reliability and reproducibility of their experimental results. This guide provides the foundational knowledge and protocols to empower scientists to make informed decisions about the quality of their chemical tools.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(21), 2070–2073.
  • Chen, Y., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics, 16(14), 1985-1996. [Link]

  • Kuyama, H., et al. (2003). N-terminal-isotope-tagging approach for the selective identification of N-terminal peptides from a protein digest. Rapid communications in mass spectrometry, 17(13), 1482-1490.
  • Lange, C., et al. (2008). 1H-Pyrazole-1-carboxamidine hydrochloride: an efficient reagent for the preparation of guanidines. Tetrahedron Letters, 49(29-30), 4589-4591.
  • Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles. Animal Feed Science and Technology, 159(1-2), 68-71. [Link]

  • Papayannopoulos, I. A., & Biemann, K. (1992). The use of O-methylisourea for the modification of lysine residues in peptides for mass spectrometric analysis. Tetrahedron letters, 33(45), 6879-6882.
  • Wang, G., & Li, W. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteome research, 11(11), 5475-5482. [Link]

  • Wen, B., et al. (2008). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 875(2), 433-437. [Link]

  • Wipf, P., & Kim, Y. (1999). A new guanidinylation reagent. Tetrahedron Letters, 40(28), 5171-5174.
  • Yao, X., Freas, A., Ramirez, J., Demirev, P. A., & Fenselau, C. (2001). Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus. Analytical chemistry, 73(13), 2836-2842.
  • Zhang, H., et al. (2013). A new class of guanidinylation reagents. Organic letters, 15(19), 5032-5035.
  • Zhou, H., Ranish, J. A., Watts, J. D., & Aebersold, R. (2002). Quantitative proteome analysis by solid-phase isotope tagging and mass spectrometry.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Guanidinylation Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract The guanidinium group is a critical pharmacophore in numerous drug candidates and biologically active molecules due to its ability to engage in str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a critical pharmacophore in numerous drug candidates and biologically active molecules due to its ability to engage in strong hydrogen bonding and electrostatic interactions. The efficient introduction of this moiety, a process known as guanidinylation, is a cornerstone of medicinal chemistry and drug development. The choice of guanidinylation reagent profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive comparison of the kinetic profiles of commonly employed guanidinylation reagents. By understanding the underlying reaction kinetics, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields, reduced reaction times, and greater overall efficiency. This document delves into the mechanistic nuances of different reagent classes, presents detailed protocols for robust kinetic analysis, and offers a framework for selecting the most appropriate reagent for a given synthetic challenge.

Introduction: The Guanidinium Group in Drug Discovery

The guanidinium functional group, the protonated form of guanidine, is a highly basic and polar moiety characterized by a planar, Y-shaped arrangement of three nitrogen atoms centered on a carbon atom. Its positive charge is delocalized across all three nitrogen atoms through resonance, resulting in a highly stable cation. This unique electronic structure underpins its significance in biological systems and drug design.

The guanidinium group's ability to act as a multi-directional hydrogen bond donor allows it to form strong and specific interactions with biological targets such as proteins and nucleic acids. A classic example is the amino acid arginine, where the guanidinium side chain plays a pivotal role in protein structure and function, participating in salt bridges and hydrogen bonding networks.

In drug development, the incorporation of a guanidinium group can enhance a molecule's affinity and selectivity for its target, improve its pharmacokinetic properties by increasing aqueous solubility, and facilitate cell membrane translocation. Consequently, a deep understanding of the methods to introduce this functional group is of paramount importance.

This guide focuses on the comparative kinetics of various guanidinylation reagents, providing the reader with the rationale to select the optimal reagent based on reaction speed, efficiency, and compatibility with their specific substrate and synthetic workflow.

Major Classes of Guanidinylation Reagents: A Mechanistic and Kinetic Overview

Guanidinylation reactions typically involve the nucleophilic attack of a primary or secondary amine on an electrophilic guanidinylating agent. The reactivity of these agents varies significantly, which is directly reflected in their reaction kinetics. Here, we discuss the most common classes of guanidinylation reagents.

Thiourea- and S-Methylisothiourea-Based Reagents

Thioureas and their S-methylated derivatives are widely used precursors for guanidinylation. The reaction proceeds via the activation of the thiourea, often with a coupling agent, to form a more electrophilic species that is then attacked by the amine.

  • Mechanism: The activation of a protected thiourea (e.g., N,N'-di-Boc-thiourea) with a promoter like Mukaiyama's reagent or a carbodiimide (e.g., EDC) forms a highly reactive carbodiimide intermediate. This intermediate is then readily attacked by the amine nucleophile to yield the protected guanidine. Alternatively, S-methylisothioureas can be directly attacked by amines, with the elimination of methanethiol. The reaction rate can be accelerated by the addition of bases like DMAP.[1]

  • Kinetic Profile: Reactions involving thiourea activation can be relatively slow and often require elevated temperatures. The rate-determining step is typically the formation of the carbodiimide intermediate. The overall reaction rate is influenced by the nature of the protecting groups on the thiourea and the choice of activating agent. S-methylisothioureas generally exhibit faster kinetics than their thiourea counterparts due to the better leaving group ability of the methanethiolate.

Pyrazole-1-carboxamidine Reagents

N,N'-protected pyrazole-1-carboxamidine hydrochloride is a popular and commercially available guanidinylating agent.

  • Mechanism: This reagent reacts with amines via a direct nucleophilic substitution mechanism. The pyrazole moiety acts as a good leaving group, facilitating the attack of the amine on the central carbon of the carboxamidine.

  • Kinetic Profile: These reagents offer a good balance of reactivity and stability. The reactions are typically faster than those with unactivated thioureas and proceed under mild conditions. The reaction rate is primarily dependent on the nucleophilicity of the amine.

N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is a highly electrophilic and efficient guanidinylating agent.

  • Mechanism: The triflyl group (CF₃SO₂-) is an exceptionally good leaving group, rendering the central carbon of the guanidine highly susceptible to nucleophilic attack. The reaction proceeds rapidly via a direct substitution mechanism.

  • Kinetic Profile: This reagent exhibits very fast reaction kinetics, often completing in under an hour at room temperature.[2] It is particularly effective for guanidinylating less reactive amines, including anilines. However, its high reactivity can sometimes lead to side reactions if not properly controlled. The reaction rates are generally faster in nonpolar solvents.[3]

Amidinium-Based Peptide Coupling Reagents (HATU, HBTU)

While primarily known as peptide coupling reagents, uronium/guanidinium salts like HATU and HBTU can also act as guanidinylating agents, especially with highly nucleophilic amines. This is often considered a side reaction in peptide synthesis but can be exploited for guanidinylation.[4]

  • Mechanism: The amine directly attacks the guanidinium carbon of the coupling reagent, leading to the formation of a tetramethylguanidinium derivative.

  • Kinetic Profile: Kinetic studies have shown that HATU is a more rapid guanidinylating agent than HBTU for anilines. This is attributed to the electronic effects of the triazole moiety in HATU, which makes the guanidinium carbon more electrophilic. The reaction rate is also highly dependent on the base used.

Comparative Kinetic Analysis: A Data-Driven Approach

To provide a quantitative comparison of the reactivity of these reagents, we will consider the guanidinylation of a model substrate, benzylamine. The reaction progress can be monitored using the analytical techniques detailed in Section 4. The data can then be used to determine the second-order rate constants for each reagent.

Illustrative Kinetic Data for the Guanidinylation of Benzylamine

The following table presents representative second-order rate constants for the guanidinylation of benzylamine with various reagents under pseudo-first-order conditions (excess guanidinylating reagent). It is important to note that these are illustrative values, and actual rates will depend on the specific reaction conditions. Researchers are encouraged to use the protocols in this guide to determine the kinetics for their own systems.

ReagentClassIllustrative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
N,N'-di-Boc-thiourea + EDCThiourea-based0.0051
N,N'-di-Boc-S-methylisothioureaS-Methylisothiourea-based0.024
1H-Pyrazole-1-carboxamidine HClPyrazole-based0.120
HBTUAmidinium-based0.5100
HATUAmidinium-based2.0400
N,N'-di-Boc-N''-triflylguanidineTriflylguanidine-based10.02000

Causality Behind the Observed Kinetics:

  • Leaving Group Ability: The vast difference in reactivity between the triflylguanidine and thiourea-based reagents can be attributed to the leaving group. The triflate anion is an exceptionally stable, and therefore excellent, leaving group, making the guanidinium carbon highly electrophilic. In contrast, the departure of the activated thiourea moiety is less favorable.

  • Activation: The necessity of an activator for thiourea-based reagents introduces an additional kinetic barrier, as the formation of the reactive intermediate is often the rate-limiting step.

  • Inherent Electrophilicity: The electronic nature of the guanidinylating agent itself plays a crucial role. The electron-withdrawing nature of the groups attached to the central carbon enhances its electrophilicity. This is evident in the higher reactivity of HATU compared to HBTU, where the triazole ring in HATU is more electron-withdrawing than the benzotriazole in HBTU.

Factors Influencing Guanidinylation Kinetics

Several factors can significantly impact the rate of guanidinylation reactions:

  • Nucleophilicity of the Amine: More nucleophilic amines will generally react faster. Steric hindrance around the amine can dramatically decrease the reaction rate.

  • Solvent: The choice of solvent can influence reaction rates through its polarity and ability to solvate the transition state. For instance, the reaction with Goodman's reagent is often faster in less polar solvents.[3]

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate, as described by the Arrhenius equation.

  • Base: The presence and strength of a base can significantly affect the reaction rate, particularly for reagents like HATU and HBTU.

Experimental Protocols for Kinetic Studies

To conduct a comparative kinetic study, it is essential to employ a robust and reliable analytical method to monitor the reaction progress. Here, we provide detailed protocols for two widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

General Experimental Workflow

The following workflow provides a general framework for conducting a kinetic study of a guanidinylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (Amine, Reagent, Internal Standard) thermostat Thermostat Reaction Vessel prep_reagents->thermostat initiate Initiate Reaction (t=0) thermostat->initiate aliquots Withdraw Aliquots at Timed Intervals initiate->aliquots quench Quench Aliquots aliquots->quench analysis Analyze by HPLC-UV or qNMR quench->analysis concentration Determine Concentrations analysis->concentration plot Plot [Product] vs. Time concentration->plot rate_constant Calculate Rate Constant plot->rate_constant

Figure 1: General workflow for a kinetic study of a guanidinylation reaction.

Protocol 1: Kinetic Analysis by HPLC-UV

This protocol is suitable for monitoring reactions where the starting materials and products have distinct retention times and UV absorbance.

Materials:

  • Guanidinylation reagent

  • Amine substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (a stable compound that does not react with the reactants or products and has a distinct retention time)

  • Quenching solution (e.g., a dilute acid or a primary amine scavenger)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides baseline separation of the amine substrate, the guanidinylation reagent, the guanidinylated product, and the internal standard.

  • Stock Solutions: Prepare stock solutions of the amine, guanidinylation reagent, and internal standard in the chosen reaction solvent at known concentrations.

  • Reaction Setup: In a thermostatted vessel, add the solvent and the internal standard. Allow the temperature to equilibrate.

  • Initiation: To initiate the reaction, add the amine substrate followed by the guanidinylation reagent. Start a timer immediately (t=0). For pseudo-first-order kinetics, use a significant excess (e.g., 10-fold) of the guanidinylating reagent.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction and allows for accurate analysis of the composition at that specific time point.

  • Analysis: Inject the quenched samples into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the product and the internal standard.

    • Create a calibration curve for the product to determine its concentration from the peak area ratio relative to the internal standard.

    • Plot the concentration of the product versus time.

    • For a pseudo-first-order reaction, plot ln([A]t/[A]₀) versus time, where [A] is the concentration of the limiting reactant. The slope of the line will be -k_obs. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess reagent.

Protocol 2: Kinetic Analysis by Quantitative NMR (qNMR)

qNMR is a powerful technique for in-situ reaction monitoring, as it does not require sample workup.

Materials:

  • Guanidinylation reagent

  • Amine substrate

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Internal standard with a sharp singlet in a region of the spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of the internal standard and the amine substrate in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to confirm the initial concentrations.

  • Initiation: Add a precisely known amount of the guanidinylation reagent to the NMR tube, shake vigorously to mix, and immediately place it in the NMR spectrometer. Start the timer (t=0).

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons for accurate integration (typically 5 times the longest T₁).

  • Data Analysis:

    • Process the spectra consistently (e.g., same phasing and baseline correction).

    • Integrate a characteristic, well-resolved peak for the product and a peak for the internal standard.

    • Calculate the concentration of the product at each time point using the following equation: C_product = (I_product / N_product) * (N_IS / I_IS) * (m_IS / MW_IS) * (V_sample) where C is concentration, I is the integral value, N is the number of protons for the integrated signal, m is the mass, MW is the molecular weight, and V is the volume.

    • Plot the concentration of the product versus time and determine the rate constant as described in the HPLC protocol.

Reaction Mechanisms Illustrated

Understanding the reaction mechanisms provides insight into the factors that govern the kinetics of guanidinylation.

Guanidinylation with N,N'-di-Boc-N''-triflylguanidine

triflylguanidine_mechanism reagents R-NH₂ (Boc)HN-C(=NTf)-NH(Boc) transition_state Transition State reagents:amine->transition_state Nucleophilic Attack reagents:reagent->transition_state products (Boc)HN-C(=NR)-NH(Boc) TfNH₂ transition_state->products:product Tf⁻ Elimination transition_state->products:side_product

Figure 2: Simplified mechanism of guanidinylation with Goodman's reagent.

Guanidinylation with a Thiourea and a Coupling Agent (e.g., EDC)

thiourea_mechanism reagents (Boc)HN-C(=S)-NH(Boc) EDC carbodiimide (Boc)N=C=N(Boc) EDC-thiourea adduct reagents:thiourea->carbodiimide:carbodiimide Activation reagents:edc->carbodiimide:carbodiimide guanidine (Boc)HN-C(=NR)-NH(Boc) carbodiimide:carbodiimide->guanidine Nucleophilic Attack amine R-NH₂ amine->guanidine

Figure 3: Simplified mechanism of guanidinylation using a thiourea and EDC.

Conclusion: Making an Informed Choice

The selection of a guanidinylation reagent is a critical decision in the synthesis of guanidine-containing molecules. A thorough understanding of the kinetic profiles of different reagents empowers researchers to move beyond trial-and-error approaches and make rational, data-driven choices.

  • For rapid and efficient guanidinylation, especially of less reactive amines, N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) is an excellent choice due to its superior kinetics.

  • For a balance of reactivity, stability, and cost-effectiveness, pyrazole-1-carboxamidine reagents are a reliable option.

  • When exploiting the reactivity of peptide coupling reagents, HATU offers faster guanidinylation kinetics compared to HBTU.

  • Thiourea and S-methylisothiourea-based reagents remain valuable, particularly for large-scale syntheses where cost is a major consideration, although their kinetics are generally slower.

By employing the kinetic analysis protocols outlined in this guide, researchers can systematically evaluate and compare different guanidinylation reagents within the context of their specific synthetic challenges. This will ultimately lead to the development of more efficient, robust, and scalable synthetic routes for the preparation of important guanidine-containing molecules in drug discovery and development.

References

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant. Synthesis, 2004(01), 37-42.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Tetrahedron letters, 33(43), 6533-6536.
  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and use of N, N'-di-Boc-N''-triflylguanidine. Organic Syntheses, 78, 91-98.
  • Lipton, M. A., & Mauran, I. (1997). A convenient preparation of monosubstituted N, N'-di (Boc) protected guanidines. Tetrahedron Letters, 38(43), 7529-7532.
  • Katritzky, A. R., & Pleynet, D. P. (2000). A convenient preparation of N-substituted-N′, N″-bis (tert-butoxycarbonyl) guanidines from amines using 1-[N, N′-bis (tert-butoxycarbonyl) amidino] pyrazole. Journal of Organic Chemistry, 65(18), 5781-5785.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439.
  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 62(5), 1540-1542.
  • Alper, P. B., Hendrix, M., Sears, P., & Wong, C. H. (1998). Probing the specificity of aminoglycoside-ribosomal RNA interactions with designed synthetic analogues. Journal of the American Chemical Society, 120(9), 1965-1978.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N, N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Van der Veken, P., Senten, K., Kertesz, I., De Meester, I., & Haemers, A. (2005). Development of a general and convenient method for the synthesis of guanidines. The Journal of organic chemistry, 70(5), 1753-1760.

Sources

Validation

The Versatile Reagent: A Comparative Guide to Methyl N-Cyanobenzimidate in Modern Synthesis

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. In...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. In the vast landscape of chemical synthesis, Methyl N-cyanobenzimidate has emerged as a noteworthy reagent, particularly in the construction of guanidinium and heterocyclic moieties. This guide provides an in-depth technical review of the applications and limitations of Methyl N-cyanobenzimidate, offering a comparative analysis with alternative reagents supported by experimental data and established protocols.

Introduction to Methyl N-Cyanobenzimidate: A Profile

Methyl N-cyanobenzimidate is a member of the N-cyanoimidate family of compounds, characterized by a cyano group attached to the imine nitrogen of an imidate. This structural feature imparts a unique reactivity profile, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, primarily as a precursor for the introduction of guanidinyl groups and as a building block for various nitrogen-containing heterocycles.

The synthesis of N-cyanoimidates can be achieved through various methods. One common approach involves the reaction of a nitrile with an alcohol in the presence of a base. A specific example for a substituted analog, (E)-Methyl 2,6-dichloro-N-cyanobenzimidate, involves the reaction of 2,6-dichlorobenzaldehyde with cyanamide and sodium tert-butoxide in methanol, followed by oxidation with N-bromosuccinimide (NBS)[1].

Core Applications: A Gateway to Guanidines and Heterocycles

The primary application of Methyl N-cyanobenzimidate and its analogs lies in their function as effective guanylating agents . The guanidinium group is a prevalent structural motif in natural products and pharmaceuticals due to its ability to engage in multiple hydrogen bonding interactions and its protonated state at physiological pH.

The reaction proceeds through the nucleophilic attack of an amine on the electrophilic carbon of the N-cyanoimidate. The subsequent elimination of methanol yields the corresponding substituted guanidine. This method offers a valuable alternative to traditional guanylation procedures.

Beyond guanylation, N-cyanoimidates are versatile precursors for the synthesis of various N-heterocycles. The inherent reactivity of the imidate and cyano functionalities allows for a range of cyclization reactions with appropriate binucleophilic partners. While specific examples for Methyl N-cyanobenzimidate in complex heterocyclic synthesis are not extensively documented in readily available literature, the analogous reactivity of related compounds, such as dimethyl N-cyanodithioiminocarbonate in the synthesis of five- and six-membered heterocycles, suggests significant potential in this area[2].

Performance in Focus: A Comparative Analysis with Alternative Reagents

The efficacy of Methyl N-cyanobenzimidate as a guanylating agent is best understood through comparison with other established reagents.

Reagent ClassExample(s)AdvantagesDisadvantages
N-Cyanoimidates Methyl N-cyanobenzimidateMild reaction conditions; good reactivity with primary and secondary amines.Limited commercial availability of specific derivatives; potential for side reactions with complex substrates.
Thioureas/Isothioureas N,N'-Di-Boc-S-methylisothioureaWidely used and commercially available; high yields.Often requires an activating agent (e.g., Mukaiyama's reagent); potential for sulfur-containing byproducts[3].
Carbodiimides N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)Readily available; widely used in peptide synthesis.Formation of insoluble urea byproducts (DCC); potential for racemization in chiral substrates; can be used for guanidine synthesis from thioureas[3].
Pyrazole-based Reagents N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidineAvoids the use of heavy metal activators; good for guanylating weakly nucleophilic amines.Can be less reactive towards hindered amines[4].
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineHighly reactive; effective for hindered amines.Can be expensive; requires careful handling due to the triflyl group.

Key Causality Behind Experimental Choices:

The choice of a guanylating agent is often dictated by the specific substrate and desired outcome. For simple, unhindered primary and secondary amines, Methyl N-cyanobenzimidate can be an excellent choice due to its straightforward reactivity. However, for more challenging substrates, such as sterically hindered or electron-deficient amines, more potent reagents like triflylguanidines may be necessary. The decision to use a thiourea-based reagent often involves a trade-off between its ready availability and the need for an additional activation step, which can add complexity and cost to the synthesis.

Limitations and Navigating Challenges

Despite its utility, Methyl N-cyanobenzimidate is not without its limitations.

  • Stability and Handling: While generally stable under anhydrous conditions, N-cyanoimidates can be sensitive to moisture and strong acids or bases, leading to hydrolysis. Proper storage and handling under an inert atmosphere are recommended.

  • Side Reactions: The high electrophilicity of the imidate carbon can lead to side reactions with other nucleophilic functional groups present in the substrate. Careful protection of sensitive groups may be required.

  • Substrate Scope: The reactivity of Methyl N-cyanobenzimidate can be influenced by the steric and electronic properties of the amine nucleophile. Highly hindered or weakly nucleophilic amines may react sluggishly or not at all.

  • Limited Commercial Availability: While some N-cyanoimidate derivatives are commercially available, specific structures like Methyl N-cyanobenzimidate may require in-house synthesis, adding an extra step to the overall synthetic sequence.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis and application of N-cyanoimidates, based on available literature.

Synthesis of (E)-Methyl 2,6-dichloro-N-cyanobenzimidate[1]

Materials:

  • 2,6-dichlorobenzaldehyde

  • Cyanamide (H₂NCN)

  • Sodium tert-butoxide (t-BuONa)

  • Methanol (MeOH)

  • N-Bromosuccinimide (NBS)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (1 mmol) in methanol (8 mL), add cyanamide (3 equiv.) and sodium tert-butoxide (3 equiv.).

  • Stir the mixture for 30 minutes at room temperature.

  • Add N-bromosuccinimide (3 equiv.) to the reaction mixture.

  • Stir the reaction for 12 hours at 323 K (50 °C).

  • After completion, purify the mixture by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (100:1 to 25:1 v/v) as the eluent.

  • The title compound is obtained as a colorless solid.

Yield: 84%

General Procedure for Guanylation of Amines using an N-Cyanoimidate

Materials:

  • Amine

  • Methyl N-cyanobenzimidate

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Dissolve the amine (1 equiv.) in the anhydrous solvent under an inert atmosphere.

  • Add Methyl N-cyanobenzimidate (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to afford the desired guanidine.

Visualizing the Synthesis and Reactivity

Synthesis_and_Application cluster_synthesis Synthesis of Methyl N-cyanobenzimidate cluster_guanylation Application: Guanylation Benzaldehyde Benzaldehyde Imidate_Intermediate Imidate Intermediate Benzaldehyde->Imidate_Intermediate Cyanamide Cyanamide Cyanamide->Imidate_Intermediate Methanol Methanol Methanol->Imidate_Intermediate Base Base (e.g., NaOMe) Base->Imidate_Intermediate Catalyst MNCB Methyl N-cyanobenzimidate Imidate_Intermediate->MNCB Oxidant Oxidant (e.g., NBS) Oxidant->MNCB MNCB_app Methyl N-cyanobenzimidate Amine Primary or Secondary Amine (R-NH2) Guanidine Substituted Guanidine Amine->Guanidine MNCB_app->Guanidine Guanylating Agent Methanol_byproduct Methanol (byproduct) Guanidine->Methanol_byproduct Elimination

Caption: Synthetic pathway to Methyl N-cyanobenzimidate and its primary application in the guanylation of amines.

Conclusion and Future Perspectives

Methyl N-cyanobenzimidate stands as a valuable reagent in the synthetic chemist's toolbox, offering a straightforward route to guanidines under mild conditions. Its utility, however, must be weighed against its limitations, including potential stability issues and a substrate scope that may not encompass highly hindered or deactivated amines.

Future research in this area could focus on several key aspects:

  • Development of more stable and readily available N-cyanoimidate reagents: This would enhance their practicality and broaden their adoption in both academic and industrial settings.

  • Expansion of the substrate scope: Investigating the reactivity of N-cyanoimidates with a wider range of nucleophiles could unlock novel synthetic transformations.

  • Catalytic applications: The development of catalytic methods for guanylation and heterocycle synthesis using N-cyanoimidates would represent a significant advancement in terms of atom economy and sustainability.

By understanding both the strengths and weaknesses of Methyl N-cyanobenzimidate and its alternatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new molecules with significant scientific and therapeutic potential.

References

  • Gao, Y., et al. (2009). (E)-Methyl 2,6-dichloro-N-cyanobenzimidate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2527. [Link]

  • Elgemeie, G. H., & Mohamed, R. A. (2014). Recent trends in synthesis of five- and six-membered heterocycles using dimethyl N-cyanodithioiminocarbonate. Heterocyclic Communications, 20(5), 257-269. [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic Letters, 13(24), 6544-6547. [Link]

  • Katritzky, A. R., et al. (2005). Recent Developments in Guanylating Agents. ARKIVOC, 2005(4), 49-87. [Link]

  • Linton, B. R., et al. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Primary and Secondary Amines. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link]

Sources

Comparative

A Researcher's Guide to Selecting the Optimal Guanidinylating Reagent

The incorporation of a guanidinium group is a cornerstone transformation in medicinal chemistry and chemical biology. This highly basic, polar functional group is pivotal to the function of numerous natural products, pha...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of a guanidinium group is a cornerstone transformation in medicinal chemistry and chemical biology. This highly basic, polar functional group is pivotal to the function of numerous natural products, pharmaceuticals, and molecular probes, largely due to its ability to engage in strong hydrogen bonding and electrostatic interactions.[1] However, the very reactivity that makes the guanidinium group so valuable also presents a significant synthetic challenge. The selection of an appropriate guanidinylating reagent is therefore not a trivial choice but a critical decision that dictates the success, efficiency, and scalability of a synthetic route.

This guide provides an in-depth comparison of common guanidinylating reagents, moving beyond simple catalogs to explain the causality behind experimental choices. We will explore the chemical personalities of these reagents, furnish experimental data for objective comparison, and provide robust, field-tested protocols to empower researchers in drug development and synthetic chemistry to make informed, effective decisions.

The Strategic Landscape: Key Factors in Reagent Selection

Choosing the right guanidinylating reagent is a multi-faceted decision. A chemist must act as a strategist, considering the interplay of the substrate's properties and the reagent's reactivity profile. The optimal choice hinges on a careful analysis of four key areas:

  • Substrate Nucleophilicity and Steric Hindrance: Is the target amine a primary, unhindered amine, or a sterically demanding secondary amine or aniline? Highly reactive reagents may be necessary for less nucleophilic substrates, while milder reagents may suffice for simple primary amines.

  • Orthogonality and Protecting Group Strategy: What other functional groups are present in the substrate? The chosen reagent and reaction conditions must be compatible with existing protecting groups (e.g., Boc, Cbz, Fmoc) to avoid unwanted deprotection or side reactions.[2] The guanidinylating reagent itself often carries protecting groups that must be orthogonal to those on the substrate, allowing for selective removal at the appropriate stage.[2][3]

  • Reaction Conditions: Does the substrate possess acid- or base-labile functionalities? The ideal reagent should operate under conditions—pH, temperature, solvent—that preserve the integrity of the entire molecule. The trend is towards milder conditions that offer broad functional group tolerance.

  • Downstream Processing and Scale: The nature of the reagent's byproducts can significantly impact purification. Reagents that produce water-soluble or easily removed byproducts are highly desirable. For large-scale synthesis, the cost, stability, and availability of the reagent are paramount considerations.

The following diagram illustrates a typical decision-making workflow for reagent selection.

G cluster_0 Phase 1: Substrate Analysis cluster_1 Phase 2: Reagent Matching cluster_2 Phase 3: Recommended Reagent Class A Analyze Substrate: - Amine Type (1°, 2°, Aniline) - Steric Hindrance - Existing Protecting Groups (PGs) - Functional Group Tolerance (FGT) B High Nucleophilicity Low Steric Hindrance A->B Simple Substrate C Low Nucleophilicity or High Steric Hindrance A->C Challenging Substrate D Sensitive PGs/FGs (Acid/Base Labile) A->D Delicate Substrate E Mild Reagents: - Pyrazole-carboxamidines - S-Methylisothioureas B->E F High-Reactivity Reagents: - Triflylguanidines - Carbodiimide-based C->F G Orthogonally Protected Reagents (e.g., di-Boc): - N,N'-di-Boc-1H-pyrazole-1-carboxamidine - N,N'-di-Boc-N''-triflylguanidine D->G

Caption: Decision workflow for guanidinylating reagent selection.

A Comparative Analysis of Leading Guanidinylating Reagents

The modern synthetic chemist has a diverse toolkit of guanidinylating reagents at their disposal. They can be broadly categorized by their core reactive moiety. Here, we compare the most prevalent classes, with supporting data to guide selection.

Pyrazole-Carboxamidines: The Versatile Workhorse

Reagents like 1H-pyrazole-1-carboxamidine hydrochloride and its protected analogue, N,N'-di-Boc-1H-pyrazole-1-carboxamidine**, are among the most popular choices. They offer a superb balance of reactivity and stability, reacting cleanly with a wide range of amines.

  • Mechanism of Action: The amine substrate attacks the electrophilic carbon of the carboxamidine, followed by the departure of the stable pyrazole leaving group. The reaction is typically driven by the formation of this thermodynamically stable byproduct.

  • Expert Insight: The di-Boc protected version is particularly valuable as the Boc groups moderate reactivity and can be removed under standard acidic conditions (e.g., TFA), offering excellent orthogonality with Fmoc and Cbz protecting groups.[2][3] This makes it a staple in solid-phase peptide synthesis (SPPS) for converting ornithine residues to arginine.[3]

S-Methylisothioureas: The Classic Choice

Historically significant, reagents like S-methylisothiourea sulfate remain relevant, especially for simple substrates.[4] Their reactivity is often enhanced with protecting groups on the nitrogen atoms.

  • Mechanism of Action: The reaction proceeds via nucleophilic attack by the amine on the thiourea's carbon center, leading to the elimination of methyl mercaptan—a volatile and odorous byproduct.

  • Expert Insight: While effective, the release of methyl mercaptan is a significant drawback due to its toxicity and stench, requiring well-ventilated work areas. Newer, more user-friendly reagents have largely superseded them for complex, small-scale syntheses. However, for large-scale production of simple guanidines, their low cost can be an advantage. The addition of a catalytic amount of DMAP can accelerate these reactions.[5]

Triflylguanidines: The High-Octane Option

For challenging substrates, such as sterically hindered amines or electron-deficient anilines, highly electrophilic reagents are required. N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) is a premier example of this class.[2]

  • Mechanism of Action: The powerful electron-withdrawing triflyl (CF₃SO₂) group renders the guanidine carbon exceptionally electrophilic, dramatically increasing its reactivity.[6]

  • Expert Insight: This reagent is often the solution when others fail. Its high reactivity allows for the guanidinylation of otherwise unreactive amines under relatively mild conditions.[6] It has proven superior to many commercially available agents in head-to-head comparisons and is effective for both solution-phase and solid-phase synthesis.[6]

Repurposed Peptide Coupling Reagents: An Unconventional Approach

Interestingly, common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can serve as efficient guanidinylating agents. This transformation, often seen as an undesired side reaction in peptide synthesis, can be harnessed for productive use.[7][8]

  • Mechanism of Action: A highly nucleophilic amine can directly attack the guanidinium core of the HATU reagent, displacing the HOAt moiety.[7]

  • Expert Insight: This method is particularly effective for synthesizing sterically hindered tetramethylguanidines (TMGs).[7] The reaction's success is highly dependent on the nucleophile and the base used; strong nucleophiles work well with mild bases like triethylamine (TEA), while weaker nucleophiles may require a strong base like potassium tert-butoxide (KOtBu) to proceed efficiently.[8]

Comparative Performance Data

The following table summarizes typical performance data for these reagent classes with various amine substrates, compiled from the literature.

Reagent ClassReagent ExampleSubstrate TypeConditionsTypical Yield (%)Reference
Pyrazole-Carboxamidine N,N'-di-Boc-1H-pyrazole-1-carboxamidinePrimary AliphaticDMF, DIPEA, RT, 2h>90%[3]
Peptidyl Amine (on-resin)DMF, DIPEA, RTHigh Conversion[3]
S-Methylisothiourea S-methylisothiourea sulfatePrimary AliphaticReflux in H₂OExcellent[4]
AnilineReflux in THFGood[4]
Triflylguanidine N,N'-di-Boc-N''-triflylguanidinePrimary AliphaticCH₂Cl₂, Et₃N, RT99-100%[4]
Secondary AliphaticCH₂Cl₂, Et₃N, RT96%[4]
AnilineCH₂Cl₂, Et₃N, RT89%[4]
Coupling Reagent HATUAniline (electron-rich)ACN, TEA, RT90-95%[8]
Aniline (electron-poor)DMF, KOtBu, RT60-80%[8]

Field-Tested Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the guanidinylation of a primary amine using two of the most reliable and versatile reagents.

Protocol 1: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine

This protocol is adapted from a procedure for the synthesis of complex natural products and is suitable for sensitive substrates.[2]

G cluster_0 Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Purification A 1. Dissolve primary amine (1.0 eq) and Et3N (1.0 eq) in anhydrous DCM under N2. B 2. Add a solution of N,N'-di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous DCM dropwise at 0 °C. A->B C 3. Allow to warm to RT and stir for 2-12 h. Monitor by TLC/LC-MS. B->C D 4. Quench with sat. aq. NH4Cl. Separate layers. Extract aqueous with DCM. C->D E 5. Combine organics, dry (Na2SO4), filter, and concentrate. D->E F 6. Purify by flash column chromatography. E->F

Caption: Experimental workflow for guanidinylation with Triflylguanidine.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine substrate (1.0 mmol, 1.0 eq). Dissolve in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (1.0 mmol, 1.0 eq, 0.14 mL) to the solution and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 mmol, 1.0 eq, 391 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10 minutes.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the protected guanidine.

Protocol 2: Guanidinylation using HATU

This protocol is optimized for the guanidinylation of an electron-rich aniline, repurposing a standard peptide coupling reagent.[8]

Methodology:

  • Preparation: In a vial, combine the aniline substrate (0.5 mmol, 1.0 eq), HATU (0.5 mmol, 1.0 eq, 190 mg), and triethylamine (1.0 mmol, 2.0 eq, 0.14 mL).

  • Solvent Addition: Add anhydrous acetonitrile (ACN, 2.5 mL, 0.2 M).

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to afford the desired pentasubstituted guanidine.

Conclusion and Future Outlook

The strategic selection of a guanidinylating reagent is critical to achieving high yields and purity in the synthesis of guanidine-containing molecules. For general purposes involving primary and secondary amines, protected pyrazole-carboxamidines like N,N'-di-Boc-1H-pyrazole-1-carboxamidine offer an excellent combination of reliability and mild reaction conditions. For more challenging, sterically hindered, or electron-poor amines, the superior electrophilicity of N,N'-di-Boc-N''-triflylguanidine makes it the reagent of choice. Finally, the clever repurposing of peptide coupling reagents like HATU provides a powerful, alternative strategy, particularly for the synthesis of substituted TMGs.

As synthetic chemistry evolves, the demand for even milder, more selective, and more sustainable guanidinylation methods will continue to grow. The development of new catalytic systems and novel activating agents that avoid stoichiometric byproducts represents the next frontier in this essential transformation.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Le, T. N., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54589. Available at: [Link]

  • Lindblad, R., et al. (2024). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2022). Synthesis of Guanidines in Solution. Request PDF on ResearchGate. This is a compilation of various articles and book chapters on guanidine synthesis. A direct, single URL is not available, but the platform can be searched for the constituent papers.
  • Zapf, C. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (Doctoral dissertation, University of Toronto). Available at: [Link]

  • Gässler, D., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. Available at: [Link]

  • Goodman, M., & Feichtinger, K. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S. Patent and Trademark Office.
  • Lindblad, R., et al. (2024). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]

  • Bionda, N., & Cudic, P. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Springer Protocols. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl N-cyanobenzimidate

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl N-cyanobenzimidate,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl N-cyanobenzimidate, a compound featuring a reactive N-cyanoimidate functional group, requires meticulous disposal procedures due to its inherent hazards. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of methyl N-cyanobenzimidate, grounded in established safety principles and regulatory guidelines. The causality behind each step is explained to ensure a deep understanding of the required precautions.

I. Understanding the Hazard: The Chemical Logic Behind Safe Disposal

Methyl N-cyanobenzimidate's structure dictates its hazard profile. The presence of the cyano group (C≡N) is of primary concern. Organic nitriles can be toxic and, more critically, can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2] Nitrile poisoning presents symptoms similar to those of hydrogen cyanide poisoning, including anxiety, confusion, vertigo, and in severe cases, convulsions and respiratory failure.[1] Therefore, the cardinal rule for handling methyl N-cyanobenzimidate and its waste is to treat it as a cyanide-containing hazardous material and to rigorously prevent its contact with acidic substances.[2][3]

Furthermore, while specific data on methyl N-cyanobenzimidate is limited, related compounds with cyano groups are noted for their reactivity.[1] The compound is also incompatible with strong oxidizing agents and strong bases.[4]

II. Immediate Safety and Handling Prerequisites

Before beginning any work that will generate methyl N-cyanobenzimidate waste, it is imperative to establish a safe working environment.

  • Engineering Controls: All handling of methyl N-cyanobenzimidate should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[2][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Consider double-gloving for added protection.[2][5]

    • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn where there is a risk of splashing.[2]

    • Body Protection: A lab coat and clothing that fully covers the legs are necessary to prevent skin contact.[5]

A "buddy system" should be in place when working with significant quantities of cyanide-containing compounds to ensure a rapid and effective emergency response.[2]

III. Step-by-Step Disposal Protocol for Methyl N-cyanobenzimidate

The following protocol provides a systematic approach to the safe disposal of methyl N-cyanobenzimidate, from the point of generation to final collection.

Step 1: Waste Classification and Segregation

  • Hazardous Waste Designation: All waste containing methyl N-cyanobenzimidate, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[6][7] Do not dispose of this material in regular trash or down the drain.[6][7]

  • Segregation at the Source:

    • Solid Waste: Collect unreacted methyl N-cyanobenzimidate, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled solid hazardous waste container.[3][7]

    • Liquid Waste: Solutions containing methyl N-cyanobenzimidate should be collected in a separate, dedicated liquid hazardous waste container.[3][7]

    • Avoid Mixing: Do not mix methyl N-cyanobenzimidate waste with other chemical waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[2][3]

Step 2: Waste Container Management

  • Container Selection: Use robust, leak-proof containers made of a material compatible with the chemical.

  • Labeling: As soon as a container is designated for waste, it must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"[7]

    • The full chemical name: "Methyl N-cyanobenzimidate"

    • The hazard characteristics (e.g., "Toxic," "Danger: Cyanide-Containing Compound")[2]

    • A warning to "Keep Away From Acids"[7]

    • The date of waste accumulation.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[4]

Step 3: Storage of Waste

  • Designated Storage Area: Store waste containers in a designated, secure area, such as a satellite accumulation area or within a chemical fume hood.[3][7]

  • Secondary Containment: Place waste containers in secondary containment to prevent spills.

  • Incompatible Materials: Ensure that the waste storage area is segregated from acids, strong oxidizing agents, and other incompatible materials.[3][4]

Step 4: Arranging for Disposal

  • Contact a Licensed Professional: The disposal of cyanide-containing hazardous waste must be handled by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[6][8]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a hazardous waste pickup and completing any necessary documentation.[6]

Step 5: Decontamination of Glassware and Surfaces

  • Decontamination Procedure: For glassware and surfaces contaminated with methyl N-cyanobenzimidate, a two-step decontamination process within a chemical fume hood is recommended:

    • Initial Rinse: Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous waste.

    • Alkaline Decontamination: A common method for deactivating cyanide residues involves treatment with an alkaline solution followed by an oxidizing agent. A freshly prepared 10% bleach solution in a basic aqueous solution (pH > 10) can be effective.[3][7] Caution: This process can be hazardous and should only be performed by trained personnel with institutional approval.

  • Waste Collection from Decontamination: All materials used for decontamination, including wipes and rinsate, must be collected and disposed of as cyanide-containing hazardous waste.[3][7]

Data Presentation

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Cyanide-Containing)The presence of the cyano group poses a significant toxicity risk.[1][2]
Primary Hazard Release of Hydrogen Cyanide (HCN) GasContact with acids will liberate highly toxic HCN gas.[1][2]
Incompatible Materials Acids, Strong Oxidizing Agents, Strong BasesTo prevent dangerous chemical reactions.[3][4]
Required PPE Nitrile/Neoprene Gloves, Safety Goggles/Face Shield, Lab CoatTo prevent skin and eye contact, and inhalation.[2][5]
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure.[2][5]
Disposal Method Licensed Hazardous Waste Contractor / Institutional EHSEnsures compliance with regulations and safe final disposal.[6][8]

Experimental Protocols

Protocol for Segregation and Containment of Methyl N-cyanobenzimidate Waste

  • Preparation: Before starting work, designate and label separate solid and liquid hazardous waste containers. Ensure they are in a designated satellite accumulation area within the lab.

  • Solid Waste Collection: Immediately place all disposable items contaminated with methyl N-cyanobenzimidate (e.g., weighing paper, gloves, pipette tips) into the pre-labeled solid waste container.

  • Liquid Waste Collection: Carefully transfer all solutions containing methyl N-cyanobenzimidate into the pre-labeled liquid waste container using a funnel.

  • Container Closure: Securely close both waste containers immediately after adding waste.

  • Log Entry: If required by your institution, record the addition of waste in a logbook.

  • Storage: Ensure the containers are stored in secondary containment and away from any incompatible chemicals, particularly acids.

Visualization

Disposal Decision Workflow for Methyl N-cyanobenzimidate

Disposal Decision Workflow for Methyl N-cyanobenzimidate start Waste Generation (Methyl N-cyanobenzimidate) classify Classify as Hazardous Waste (Cyanide-Containing) start->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste Liquids storage Secure Storage (Away from Acids) solid_waste->storage liquid_waste->storage contact_ehs Contact EHS/ Licensed Contractor storage->contact_ehs documentation Complete Waste Manifest/Paperwork contact_ehs->documentation pickup Scheduled Pickup by Authorized Personnel documentation->pickup

Caption: Decision workflow for proper disposal of Methyl N-cyanobenzimidate waste.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of South Carolina. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl N-cyanobenzimidate: Essential Safety and Operational Protocols

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. Methyl N-cyanobenzimidate, a compound of interest in various synthetic pathways, require...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. Methyl N-cyanobenzimidate, a compound of interest in various synthetic pathways, requires a meticulous approach to personal protection and laboratory operations due to its inherent chemical properties. This guide provides an in-depth, procedural framework for its safe management, from initial handling to final disposal, grounded in the principles of scientific integrity and field-proven safety practices.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough risk assessment is critical. Based on related chemical structures, Methyl N-cyanobenzimidate is presumed to be:

  • Highly Toxic: The cyano (-CN) functional group is a well-established toxophore. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5] Symptoms of exposure can be similar to those of cyanide poisoning, including headache, dizziness, nausea, and in severe cases, convulsions and respiratory failure.[1]

  • Irritating: It is expected to be an irritant to the skin, eyes, and respiratory tract.[1][2][4][5]

  • Reactive: The N-cyano moiety can be unstable.[1] The compound is likely incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][3][4] A critical and potentially life-threatening hazard is the liberation of highly toxic hydrogen cyanide gas upon contact with acids.[1]

Hazard Summary Table
Hazard ClassificationAnticipated Effects & Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potentially fatal. Avoid all direct contact.
Skin Corrosion/Irritation Causes skin irritation.[2][4][5] Prevent skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5] Avoid eye contact.
Reactivity Reacts with acids to produce extremely toxic gas.[1] Incompatible with strong bases, oxidizing and reducing agents.[1][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Methyl N-cyanobenzimidate, including weighing, transferring, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood. This primary engineering control is non-negotiable and serves to minimize inhalation exposure.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling Methyl N-cyanobenzimidate.

Body PartPPE SpecificationRationale
Eyes & Face Chemical splash goggles and a face shield.[7][8]Provides maximum protection from splashes and potential off-gassing.[7][8]
Hands Nitrile gloves (double-gloving recommended).Nitrile provides good chemical resistance to a range of chemicals. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.
Body A flame-resistant lab coat.Protects against splashes and is a first line of defense in case of a fire.
Feet Closed-toe shoes.Protects feet from spills.
Respiratory Protection

In the event of a spill or a situation where the concentration of airborne particulates or vapors may exceed occupational exposure limits, respiratory protection is essential. A full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used.[9] All personnel requiring the use of a respirator must be properly fit-tested and trained.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) d1 Lab Coat d2 Inner Gloves d1->d2 d3 Outer Gloves d2->d3 d4 Goggles & Face Shield d3->d4 f1 Outer Gloves f2 Face Shield & Goggles f1->f2 f3 Lab Coat f2->f3 f4 Inner Gloves f3->f4

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Operational Plan: From Bench to Waste

A detailed operational plan ensures that every step of the process is conducted with safety as the priority.

Pre-Experiment Checklist
  • Verify Fume Hood Functionality: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before starting.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Have a spill kit rated for chemical spills readily available.

Step-by-Step Handling Protocol
  • Don all required PPE as outlined in the workflow diagram.

  • Carefully transfer the required amount of Methyl N-cyanobenzimidate within the fume hood. Use a spatula for solids or a syringe for liquids.

  • Keep the container sealed when not in use.

  • Clean any spills immediately using an appropriate absorbent material from the spill kit.

  • Upon completion of the experiment, decontaminate all surfaces with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of Methyl N-cyanobenzimidate and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.

Waste Segregation

All waste streams must be properly segregated. This includes:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials.

  • Liquid Waste: Unused solutions and reaction mixtures.

  • Sharps Waste: Contaminated needles and syringes.

Waste Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl N-cyanobenzimidate".

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste streams are not stored together.

Chemical Waste Disposal Workflow

Waste_Disposal Start Experiment Complete Segregate Segregate Waste Streams Start->Segregate Label Label Containers Accurately Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: A procedural diagram for the safe disposal of chemical waste generated from handling Methyl N-cyanobenzimidate.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Spills
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use the chemical spill kit to absorb the material.

    • Wipe the area clean with a suitable solvent and then soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[2] Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Methyl N-cyanobenzimidate, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • The University of Iowa. (n.d.). Liquid Nitrogen Handling. Environmental Health and Safety. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • MU Extension Integrated Pest Management. (2022, September 8). Personal Protective Equipment for Pesticide Application. YouTube. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Laboratory Safety. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Methyl cyanoacetate Safety Data Sheet. Retrieved from [Link]

  • Columbia University. (n.d.). Laboratory Safety Tips. Research. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Techmate. (2025, January 30). Safety handling of Liquid Nitrogen in your Laboratory. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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